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  • Product: N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide
  • CAS: 1328447-33-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, a novel amide derivative with potential applications in pharmaceutical and life sciences research. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, a novel amide derivative with potential applications in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a robust synthesis protocol, analytical characterization, and a discussion of its prospective biological significance.

Introduction and Molecular Architecture

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a unique organic compound featuring a central cyclopentyl scaffold, a primary alcohol, and an acetamide functional group. The strategic placement of these moieties suggests a molecule with a distinct three-dimensional conformation that could influence its interaction with biological targets. The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygens) imparts the potential for specific binding interactions within protein active sites.

The cyclopentane ring provides a rigid, lipophilic core, which is a common feature in many biologically active molecules, potentially aiding in membrane permeability and target engagement. The primary alcohol introduces polarity and a site for potential further derivatization or metabolic transformation. The acetamide group is a classic pharmacophore, known for its stability and ability to participate in hydrogen bonding.

Chemical Structure and Properties

The chemical structure of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is characterized by the IUPAC name N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. Its fundamental properties, extrapolated from its constituent parts and related molecules, are summarized below.

PropertyPredicted Value/InformationSource
IUPAC Name N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide-
Molecular Formula C9H17NO2-
Molecular Weight 171.24 g/mol -
CAS Number Not available-
Canonical SMILES CC(=O)NCC1(CCCC1)CO-
InChI Key Inferred from structure-
Appearance Predicted to be a white to off-white solid[1]
Solubility Expected to be soluble in water and polar organic solvents[2]

Synthesis and Purification

The synthesis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide can be efficiently achieved through a two-step process, commencing with the reduction of a suitable nitrile precursor to the key amine intermediate, followed by N-acetylation.

Synthesis of the Key Intermediate: (1-(aminomethyl)cyclopentyl)methanol

The precursor amine, (1-(aminomethyl)cyclopentyl)methanol, is commercially available, providing a direct route to the target molecule.[3][4][5] Alternatively, it can be synthesized from 1-cyanocyclopentanecarboxylic acid through reduction of both the nitrile and carboxylic acid functionalities.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Work-up and Purification Reactants (1-(aminomethyl)cyclopentyl)methanol Acetic Anhydride Solvent Dichloromethane (DCM) Reactants->Solvent Dissolve in Reaction Stir at 0°C to Room Temperature Reactants->Reaction Base Triethylamine (TEA) Solvent->Base Add Base->Reactants:f1 Add dropwise Quench Quench with sat. NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide Purify->Product

Caption: Proposed synthesis workflow for N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide.

Detailed Experimental Protocol: N-acetylation of (1-(aminomethyl)cyclopentyl)methanol

This protocol describes a standard and reliable method for the N-acetylation of a primary amine containing a hydroxyl group.[1]

Materials:

  • (1-(aminomethyl)cyclopentyl)methanol (1.0 eq)[3]

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a stirred solution of (1-(aminomethyl)cyclopentyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide as a pure solid.

Analytical Characterization

The structural confirmation of the synthesized N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide would rely on a combination of spectroscopic techniques. The expected data are predicted based on the analysis of structurally similar compounds.[6]

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methylene protons adjacent to the amide nitrogen (doublet of doublets or triplet, ~3.2-3.4 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~3.5-3.7 ppm), the cyclopentyl methylene protons (multiplets, ~1.4-1.8 ppm), and the amide and hydroxyl protons (broad singlets).
¹³C NMR Resonances for the acetyl carbonyl carbon (~170-172 ppm), the acetyl methyl carbon (~23 ppm), the carbons of the cyclopentyl ring, the methylene carbon attached to the amide nitrogen, and the hydroxymethyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), O-H stretch (~3400 cm⁻¹, broad), C=O stretch (amide I band, ~1640 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications and Biological Significance

While N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide itself is not extensively documented, the structural motifs it contains are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Rationale for Potential Bioactivity

BioactivityRationale cluster_Amide Acetamide Moiety cluster_Cyclopentane Cyclopentane Core cluster_Hydroxymethyl Hydroxymethyl Group Core N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide Amide Known Pharmacophore Core->Amide Cyclopentane Rigid Scaffold Core->Cyclopentane Hydroxymethyl Polar Functionality Core->Hydroxymethyl Amide_Activity Anti-inflammatory Antiviral Antimicrobial Amide->Amide_Activity Associated with Cyclopentane_Activity Neuraminidase Inhibition Anticancer Cyclopentane->Cyclopentane_Activity Found in Hydroxymethyl_Property Improved Solubility Metabolic Site Hydroxymethyl->Hydroxymethyl_Property Provides

Caption: Rationale for the potential biological activity of the title compound.

  • Antiviral and Anti-inflammatory Activity: Numerous cyclopentane derivatives have been investigated as inhibitors of influenza neuraminidase.[7] The rigid cyclopentane core of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide could serve as a scaffold for designing novel antiviral agents. Furthermore, N-substituted acetamide derivatives have recently been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases.[8]

  • Antimicrobial and Antifungal Potential: Amide derivatives containing cycloalkane structures have shown promise as antibacterial and antifungal agents.[9][10] The combination of the lipophilic cyclopentane ring and the hydrogen-bonding capabilities of the amide and hydroxyl groups could facilitate interactions with microbial targets.

  • Anticancer Research: Cyclopentane-fused anthraquinone derivatives have demonstrated significant antiproliferative potency against various tumor cell lines.[11] While structurally different, this highlights the utility of the cyclopentane scaffold in the design of anticancer agents.

Safety and Handling

As N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a novel compound, a specific safety data sheet is not available. However, based on the precursor (1-(aminomethyl)cyclopentyl)methanol and general knowledge of related chemicals, the following precautions should be observed.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicity profile is unknown. Treat as a potentially hazardous substance. The precursor amine is known to cause skin and eye irritation.[3]

Conclusion

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide represents a structurally interesting molecule with the potential for diverse applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and a scientifically grounded rationale for its potential biological activities. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Chemchart. [1-(aminomethyl)cyclopentyl]methanol (2239-31-8). [Link]

  • PubChem. [1-(Aminomethyl)cyclopentyl]methanol. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. [Link]

  • ResearchGate. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed Central. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • IJCPA. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. [Link]

  • PubChem. Acetamide, N-cyclopentyl-. [Link]

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  • ResearchGate. Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups?. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • SciSpace. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • Arrow@TU Dublin. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ResearchGate. Acetylation of Amino and Tyrosine Hydroxyl Groups. [Link]

  • ResearchGate. Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile. [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

Sources

Exploratory

An In-depth Technical Guide to [1-(acetamidomethyl)cyclopentyl]methanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of [1-(acetamidomethyl)cyclopentyl]methanol, a novel deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [1-(acetamidomethyl)cyclopentyl]methanol, a novel derivative with potential applications in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and spectroscopic principles, this document details the compound's properties, a robust synthesis protocol, in-depth characterization, and a discussion of its potential as a valuable building block in the design of new therapeutic agents.

Introduction: The Significance of Cyclopentane Scaffolds and N-Acetylation in Drug Design

The cyclopentane ring is a prevalent structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its inherent conformational flexibility, adopting a puckered "envelope" conformation to minimize torsional strain, allows it to serve as a versatile scaffold or as an appendage to occupy hydrophobic pockets within enzymes and receptors. This can lead to improved pharmacokinetic profiles of drug candidates.[1] Notable examples of cyclopentane-containing drugs include the antiviral agent Abacavir and the glaucoma medication Latanoprost.[1]

N-acetylation is a common chemical modification in organic synthesis and drug development. The introduction of an acetyl group can modulate a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its solubility, membrane permeability, and metabolic stability. Furthermore, the acetamido group can serve as a crucial pharmacophore, engaging in specific interactions with biological targets. The acetamidomethyl (Acm) group is also a widely utilized protecting group in peptide and protein synthesis.[2][3][4]

This guide focuses on the synthesis and characterization of [1-(acetamidomethyl)cyclopentyl]methanol, a compound that combines the advantageous structural features of a cyclopentane core with the modulating effects of an N-acetylated aminomethyl group.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of [1-(aminomethyl)cyclopentyl]methanol and Predicted Properties of [1-(acetamidomethyl)cyclopentyl]methanol

Property[1-(aminomethyl)cyclopentyl]methanol[1-(acetamidomethyl)cyclopentyl]methanol (Predicted)
CAS Number 2239-31-8[5][6]Not available
Molecular Formula C₇H₁₅NO[5][6]C₉H₁₇NO₂
Molecular Weight 129.20 g/mol [5][6]171.24 g/mol
Appearance Solid or semi-solidLikely a solid or viscous oil
Solubility Soluble in polar organic solventsExpected to be soluble in polar organic solvents
Boiling Point Not availableHigher than the precursor
Melting Point Not availableHigher than the precursor

Structural Representation:

Caption: Chemical structure of [1-(acetamidomethyl)cyclopentyl]methanol.

Synthesis Methodology: N-Acetylation of [1-(aminomethyl)cyclopentyl]methanol

The synthesis of [1-(acetamidomethyl)cyclopentyl]methanol is readily achievable through the N-acetylation of its primary amine precursor, [1-(aminomethyl)cyclopentyl]methanol. Acetic anhydride is a common and effective acetylating agent for this transformation. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the anhydride. A mild base is often employed to neutralize the acetic acid byproduct.

Rationale for Experimental Choices
  • Starting Material: [1-(aminomethyl)cyclopentyl]methanol is commercially available from various suppliers, making it a convenient starting point for the synthesis.[6]

  • Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the straightforward workup procedure. It readily reacts with the primary amine to form the desired amide.

  • Solvent: A dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent the hydrolysis of acetic anhydride and to dissolve the reactants.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the acetic acid formed during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Workup: An aqueous workup is employed to remove the base, any remaining acetic anhydride (by hydrolysis to acetic acid), and the resulting acetate salt. Subsequent extraction and purification by column chromatography yield the pure product.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of [1-(aminomethyl)cyclopentyl]methanol (1.0 eq.) in dry dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [1-(acetamidomethyl)cyclopentyl]methanol.

G cluster_0 Synthesis Workflow Reactant Mixing Reactant Mixing Acetylation Reaction Acetylation Reaction Reactant Mixing->Acetylation Reaction Acetic Anhydride, TEA, DCM, 0°C to RT Reaction Quench Reaction Quench Acetylation Reaction->Reaction Quench Water Aqueous Workup Aqueous Workup Reaction Quench->Aqueous Workup Extraction with DCM Purification Purification Aqueous Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of [1-(acetamidomethyl)cyclopentyl]methanol.

Spectroscopic Characterization

Due to the absence of published experimental spectra for [1-(acetamidomethyl)cyclopentyl]methanol, this section provides predicted spectroscopic data based on established principles and computational tools. These predictions serve as a valuable reference for researchers synthesizing and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Predicted ¹H and ¹³C NMR chemical shifts for [1-(acetamidomethyl)cyclopentyl]methanol are presented below. Predictions are based on computational models and are highly valuable for confirming the structure of the synthesized product.[7][8][9]

Table 2: Predicted ¹H and ¹³C NMR Data for [1-(acetamidomethyl)cyclopentyl]methanol

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopentane-CH₂1.5-1.7 (m)~25-35
Acetyl-CH₃~2.0 (s)~23
N-CH₂~3.2 (d)~45
C(OH)-CH₂~3.5 (s)~70
C-quaternary-~48
C=O-~172
N-H~5.5-6.5 (br s)-
O-HVariable (br s)-

Chemical shifts are relative to TMS and may vary depending on the solvent used.

Interpretation of NMR Data:

  • ¹H NMR: The spectrum is expected to show a multiplet for the cyclopentane ring protons. A sharp singlet around 2.0 ppm corresponds to the three protons of the acetyl methyl group. The methylene protons adjacent to the nitrogen will likely appear as a doublet due to coupling with the N-H proton. The methylene protons of the hydroxymethyl group are expected to be a singlet. The amide (N-H) and hydroxyl (O-H) protons will appear as broad singlets, and their chemical shifts can vary with concentration and temperature.

  • ¹³C NMR: The spectrum will show distinct signals for the different carbon atoms. The carbonyl carbon of the amide will appear downfield, around 172 ppm. The quaternary carbon of the cyclopentane ring will be in the region of 48 ppm. The methylene carbons of the cyclopentane ring, the N-CH₂, and the C(OH)-CH₂ will have characteristic chemical shifts as indicated in the table. The methyl carbon of the acetyl group will be observed at approximately 23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of [1-(acetamidomethyl)cyclopentyl]methanol is expected to exhibit characteristic absorption bands for the hydroxyl, amide, and alkyl groups.

Table 3: Predicted IR Absorption Bands for [1-(acetamidomethyl)cyclopentyl]methanol

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3500-3200 (broad)
N-H (amide)Stretching3400-3200
C-H (alkane)Stretching2960-2850
C=O (amide I)Stretching1680-1630 (strong)
N-H (amide II)Bending1570-1515
C-O (alcohol)Stretching1260-1000

Interpretation of IR Data:

  • A broad absorption band in the region of 3500-3200 cm⁻¹ will indicate the presence of the hydroxyl group, broadened due to hydrogen bonding.[10]

  • The N-H stretching vibration of the secondary amide will also appear in the 3400-3200 cm⁻¹ region.

  • Strong C-H stretching bands will be observed below 3000 cm⁻¹ for the alkyl groups.

  • The most characteristic peaks will be the amide I band (C=O stretch) appearing as a strong absorption around 1650 cm⁻¹, and the amide II band (N-H bend) around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For [1-(acetamidomethyl)cyclopentyl]methanol, electron impact (EI) or electrospray ionization (ESI) can be used.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171.

  • Key Fragments:

    • Loss of a water molecule from the molecular ion ([M-H₂O]⁺) at m/z = 153.

    • Loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z = 140.

    • Cleavage of the C-C bond between the cyclopentane ring and the acetamidomethyl group.

    • Fragmentation of the acetamido group, such as the loss of a ketene molecule (CH₂=C=O) from a protonated molecular ion.

Potential Applications in Drug Development

While specific biological activities of [1-(acetamidomethyl)cyclopentyl]methanol have not been reported, its structural features suggest several potential applications in drug discovery and development.

  • Scaffold for Novel Therapeutics: The rigid yet conformationally defined cyclopentane core makes it an attractive scaffold for the design of inhibitors for enzymes and receptors. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group, along with the hydroxyl group, provides multiple points for interaction with biological targets.

  • Bioisostere for Drug Modification: This molecule can be used as a building block to modify existing drug candidates. Replacing a more metabolically labile group with the [1-(acetamidomethyl)cyclopentyl]methanol moiety could enhance the pharmacokinetic properties of a drug, such as its metabolic stability and oral bioavailability.[1]

  • Pro-drug Development: The hydroxyl group can be esterified to create pro-drugs that may have improved solubility or permeability, which are then hydrolyzed in vivo to release the active parent molecule.

  • Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be a valuable fragment in fragment-based screening campaigns to identify initial hits for various therapeutic targets.

The cyclopentane moiety is found in a variety of biologically active compounds, including anti-inflammatory agents and neuraminidase inhibitors.[11][12] N-acetylated amino alcohols have also demonstrated a range of biological activities.[13] Therefore, [1-(acetamidomethyl)cyclopentyl]methanol represents a promising starting point for the synthesis of new chemical entities with potential therapeutic value.

Conclusion

This technical guide provides a comprehensive overview of [1-(acetamidomethyl)cyclopentyl]methanol, a molecule with significant potential in the field of medicinal chemistry. By detailing a reliable synthetic route from its commercially available precursor and providing a thorough analysis of its expected spectroscopic properties, this document serves as a valuable resource for researchers. The unique combination of a cyclopentane scaffold and an N-acetylated amino alcohol functionality makes [1-(acetamidomethyl)cyclopentyl]methanol a promising building block for the development of novel therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of this compound and its derivatives is warranted.

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  • Nurieva, E. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 227.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • PubChem. (n.d.). 1-Aminocyclopentanemethanol.
  • Sigma-Aldrich. (n.d.). (1-(Aminomethyl)cyclopentyl)methanol.
  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • Ramunaidu, A., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4999.9.

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Foundational

A Technical Guide to 1-Substituted Cyclopentane Amino Alcohol Derivatives: Synthesis, Stereocontrol, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-substituted cyclopentane amino alcohol motif is a privileged structural scaffold in modern chemistry. Its inherent chirality, confor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-substituted cyclopentane amino alcohol motif is a privileged structural scaffold in modern chemistry. Its inherent chirality, conformational rigidity, and capacity for hydrogen bonding make it a cornerstone in the design of high-value molecules, ranging from life-saving pharmaceuticals to powerful chiral catalysts. This guide provides an in-depth exploration of the core principles governing the synthesis and application of these derivatives. We will dissect stereoselective synthetic strategies, focusing on the causal relationships between reaction conditions and stereochemical outcomes. Furthermore, we will detail robust characterization methods and showcase the scaffold's utility through case studies in drug discovery and asymmetric synthesis, offering a comprehensive resource for professionals in the field.

Chapter 1: The Strategic Value of the Cyclopentane Amino Alcohol Scaffold

The cyclopentane ring, unlike its more common six-membered cyclohexane counterpart, adopts a puckered "envelope" or "twist" conformation, which reduces torsional strain.[1] This constrained geometry is highly advantageous in drug design, as it can pre-organize appended functional groups into specific three-dimensional arrangements, leading to enhanced binding affinity and selectivity for biological targets.

The vicinal (1,2-) amino alcohol functionality is a critical pharmacophore found in numerous biologically active compounds.[2] The ability to control the relative (cis/trans) and absolute (R/S) stereochemistry of these two groups on a rigid cyclopentane core is paramount. This stereochemical control directly influences a molecule's interaction with chiral biological systems like enzymes and receptors.

One of the most significant applications of this scaffold is in the development of carbocyclic nucleoside analogues .[3] In these molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene group, forming a cyclopentane ring.[1][3] This substitution confers metabolic stability by rendering the molecule resistant to cleavage by phosphorylase enzymes, a common degradation pathway for traditional nucleoside drugs.[1][3] This improved pharmacokinetic profile is a key driver for the synthesis of novel cyclopentane derivatives.[1][4]

Chapter 2: Stereoselective Synthetic Strategies

The primary challenge in synthesizing 1-substituted cyclopentane amino alcohols is the precise control of stereochemistry at the C1 and C2 positions. Two principal strategies have emerged as reliable and versatile.

Method A: Diastereoselective Ring-Opening of Cyclopentene Oxide

This is arguably the most direct and widely used method for accessing trans-1,2-amino alcohol derivatives. The strategy relies on the nucleophilic attack of an amine on the electrophilic carbon of the epoxide ring.

Mechanistic Rationale (SN2 Inversion): The reaction proceeds via a classic SN2 mechanism. The incoming amine nucleophile attacks one of the two epoxide carbons from the face opposite the C-O bond. This backside attack forces the inversion of stereochemistry at the center of attack, while the stereocenter at the other epoxide carbon remains unchanged. This inherent mechanism dictates that the resulting amino and alcohol groups will be on opposite faces of the cyclopentane ring, yielding the trans diastereomer exclusively.

// Style Edges edge [color="#4285F4"]; } caption { label = "Fig 1. Mechanism of Epoxide Ring-Opening."; fontsize = 10; fontname = "Arial"; } END_DOT

Detailed Experimental Protocol (General Procedure):

  • Setup: To a solution of cyclopentene oxide (1.0 eq) in a suitable solvent (e.g., acetonitrile or isopropanol) in a sealed reaction vessel, add the desired amine (1.2-2.0 eq).

  • Catalysis (Optional but Recommended): For less reactive amines, a Lewis acid catalyst such as lithium perchlorate (LiClO₄, 0.5-1.0 eq) can be added to activate the epoxide ring and accelerate the reaction.[5]

  • Reaction: The mixture is heated to a temperature between 70-90 °C and stirred for 6-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Insight: Heating provides the necessary activation energy for the ring-opening. The choice of a polar aprotic solvent like acetonitrile stabilizes the charged transition state without interfering with the nucleophile.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the catalyst and any excess amine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure trans-amino alcohol.

    • Self-Validation: The stereochemical outcome can be confirmed by ¹H NMR spectroscopy. In the trans isomer, the protons at C1 and C2 typically exhibit a small coupling constant (J ≈ 2-4 Hz) due to their dihedral angle being close to 90°.

Method B: Diastereoselective Reduction of α-Amino Ketones

This strategy offers access to both syn (cis) and anti (trans) diastereomers, depending on the choice of reducing agent and protecting groups. The key is the stereoselective reduction of a carbonyl group adjacent to a chiral center bearing a protected amino group.

Mechanistic Rationale (Chelation vs. Non-Chelation Control): The stereochemical outcome is dictated by the ability of the reducing agent to chelate with the carbonyl oxygen and the nitrogen of the amino group.

  • Chelation Control (for syn/cis products): When a chelating reducing agent (e.g., Zinc Borohydride) is used with an appropriate N-protecting group, a rigid five-membered cyclic intermediate is formed. The hydride is then delivered from the less sterically hindered face, leading to the syn alcohol.

  • Non-Chelation Control (for anti/trans products): Bulky reducing agents that cannot chelate (e.g., L-Selectride or LiAlH(O-t-Bu)₃) will approach from the face opposite the large substituent on the adjacent carbon, following the Felkin-Anh model.[6] This leads to the formation of the anti alcohol.[6]

Comparison of Synthetic Routes
FeatureMethod A: Epoxide Ring-OpeningMethod B: Ketone Reduction
Stereochemical Outcome Exclusively transcis or trans (reagent dependent)
Starting Materials Cyclopentene oxide, aminesα-Amino ketones
Key Advantage High stereospecificity, directAccess to both diastereomers
Key Disadvantage Limited to trans productsRequires synthesis of ketone precursor
Typical Yields 65-90%[5]70-95%[6]

Chapter 3: Characterization and Workflow

Confirming the structure and stereochemistry of the synthesized derivatives is a critical, self-validating step in the workflow.

G cluster_characterization Characterization Suite Start Synthesis (e.g., Epoxide Opening) Workup Aqueous Workup & Extraction Start->Workup Purify Flash Column Chromatography Workup->Purify Confirm Structure & Purity Confirmation Purify->Confirm Final Pure, Characterized Product Confirm->Final NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Confirm->NMR Stereochemistry MS Mass Spectrometry (Confirm MW) Confirm->MS Molecular Weight IR IR Spectroscopy (Confirm OH, NH) Confirm->IR Functional Groups

  • NMR Spectroscopy: ¹H NMR is the most powerful tool for assigning relative stereochemistry. For trans isomers, the coupling constant (³J) between the protons on C1 and C2 is small (typically < 5 Hz). For cis isomers, this coupling is larger (typically > 6 Hz). Nuclear Overhauser Effect (NOE) experiments can provide definitive proof by showing spatial proximity between the C1 and C2 protons in the cis isomer.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch (~3300 cm⁻¹) of the alcohol and the N-H stretch (~3350 cm⁻¹) of the amine.

Chapter 4: Applications in Drug Development & Catalysis

Case Study 1: Carbocyclic Nucleosides in Antiviral Therapy

The cyclopentane amino alcohol scaffold is a key component of many carbocyclic nucleoside analogues with potent antiviral and antitumor properties.[7][8] For example, cyclopentenyl cytosine (CPE-C) is a synthetic carbocyclic nucleoside that has demonstrated significant antitumor activity and broad-spectrum antiviral activity against both DNA and RNA viruses.[8] The cyclopentane ring mimics the ribose sugar but provides crucial stability against enzymatic degradation.[1] The synthesis of these molecules often relies on the stereocontrolled functionalization of a cyclopentane or cyclopentene precursor, where the installation of amino and alcohol groups is a pivotal step.[8][9]

Case Study 2: Chiral Ligands in Asymmetric Catalysis

Enantiomerically pure trans-2-aminocyclopentanols are effective chiral ligands for various asymmetric transformations.[10] A prominent example is their use in the enantioselective addition of diethylzinc to aldehydes.[5][10]

Mechanism of Chirality Transfer: The amino alcohol coordinates to the diethylzinc reagent, forming a chiral catalyst complex. This complex then coordinates with the aldehyde. The bulky substituents on the chiral cyclopentane backbone create a sterically defined pocket, forcing the aldehyde to bind in a specific orientation. The ethyl group from the zinc reagent is then delivered to only one face of the aldehyde's carbonyl group, leading to the formation of one enantiomer of the secondary alcohol product in high excess.

// Nodes Ligand [label="Chiral Amino\nAlcohol Ligand (L)"]; Reagent [label="Et₂Zn"]; Aldehyde [label="Aldehyde (R-CHO)"]; Complex [label="Chiral Catalyst\n[L-Zn-Et] Complex", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Diastereomeric\nTransition State", shape=Mdiamond]; Product [label="Enantioenriched\nAlcohol Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Complex; Reagent -> Complex; Complex -> TransitionState; Aldehyde -> TransitionState [label="Coordination"]; TransitionState -> Product [label="Facial-selective\nEt transfer"]; } caption { label = "Fig 3. Role as a Chiral Ligand."; fontsize = 10; fontname = "Arial"; } END_DOT

Conclusion and Future Outlook

1-Substituted cyclopentane amino alcohol derivatives represent a class of molecules with enduring importance in chemical and pharmaceutical sciences. The synthetic methodologies, particularly the stereospecific ring-opening of epoxides and the stereoselective reduction of ketones, provide robust and predictable access to desired stereoisomers. As our understanding of biological systems deepens, the ability to synthesize conformationally restricted and stereochemically defined scaffolds like these will become even more critical. Future research will likely focus on developing new catalytic, enantioselective methods to access these structures more efficiently and on expanding their application in novel therapeutic areas and advanced catalytic systems.

References

  • Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1994). The reaction of epoxides with amines and other nitrogen nucleophiles. Chemical Society Reviews, 23(6), 439. [Link]

  • Otero, J. M., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules. [Link]

  • Kiss, L., et al. (2008). Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors. Nucleic Acids Symposium Series, (52), 551–552. [Link]

  • de A. M. e Souza, M. V., et al. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Tetrahedron: Asymmetry. [Link]

  • Våbenø, J., et al. (2004). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. ResearchGate. [Link]

  • Hulpia, F., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules. [Link]

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]

  • Vince, R., et al. (1988). Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. Biochemical and Biophysical Research Communications. [Link]

  • Davies, H. M. L., & Denton, J. R. (2009). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Society Reviews. [Link]

  • Sakakibara, N., et al. (2017). Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents. Chemical & Pharmaceutical Bulletin. [Link]

  • Hong, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry. [Link]

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Somfai, P. (2002). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]

  • Taylor, S. J. C., et al. (2000). The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.
  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

  • Otero, J. M., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Piras, H., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect. [Link]

  • Wang, P., et al. (2016). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry. [Link]

  • Gnanaprakasam, B., et al. (2025). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2021). A base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives from doubly activated cyclopropanes and substituted acetonitriles. Organic & Biomolecular Chemistry. [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Vapourtec. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentanes. Organic Chemistry Portal. [Link]

  • Bakó, P., et al. (2020). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. [Link]

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Exploratory

An In-depth Technical Guide to N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide, a novel compound with potential applications in pharmaceutical and materials science. As a definitive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide, a novel compound with potential applications in pharmaceutical and materials science. As a definitive CAS number for this specific molecule is not publicly available, this document outlines a plausible synthetic route, predicts its physicochemical properties based on structurally analogous compounds, and explores its potential mechanisms of action and applications. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising, yet underexplored, chemical entity.

Introduction

N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide is a unique molecule that combines a functionalized cyclopentyl core with an acetamide group. The presence of a primary alcohol and a secondary amide suggests a range of potential chemical interactions and biological activities. The cyclopentane ring provides a rigid scaffold, while the hydroxymethyl and acetamidomethyl substituents offer sites for hydrogen bonding and potential metabolic activity. This guide will delve into the scientific underpinnings of this compound, providing a robust framework for its future investigation and development.

Proposed Synthesis of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide

A direct, documented synthesis of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide is not readily found in the current literature. However, a plausible and efficient synthetic pathway can be proposed based on established organic chemistry principles and published procedures for analogous structures. The proposed synthesis is a two-step process starting from the commercially available 1,1-cyclopentanedimethanol.

Step 1: Selective Monotosylation of 1,1-Cyclopentanedimethanol

The initial step involves the selective protection of one of the primary alcohol groups of 1,1-cyclopentanedimethanol as a tosylate. This is a standard procedure that allows for the subsequent nucleophilic substitution at one of the hydroxymethyl positions.

Step 2: Azide Substitution and Reduction

The tosylated intermediate is then reacted with sodium azide to introduce a nitrogen-containing functional group. The resulting azide is subsequently reduced to the corresponding primary amine, (1-(aminomethyl)cyclopentyl)methanol, a key intermediate.

Step 3: Acetylation of (1-(aminomethyl)cyclopentyl)methanol

The final step is the acetylation of the primary amine group of (1-(aminomethyl)cyclopentyl)methanol using acetyl chloride or acetic anhydride in the presence of a base to yield the target compound, N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide.

Experimental Protocol:

A detailed, step-by-step methodology for the proposed synthesis is provided below.

Materials:

  • 1,1-Cyclopentanedimethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or Hydrogen gas with a Palladium catalyst

  • Tetrahydrofuran (THF)

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of (1-(tosyloxymethyl)cyclopentyl)methanol:

    • Dissolve 1,1-cyclopentanedimethanol (1.0 eq) in anhydrous pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the monotosylated product.

  • Synthesis of (1-(azidomethyl)cyclopentyl)methanol:

    • Dissolve the monotosylated intermediate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the azide intermediate.

  • Synthesis of (1-(aminomethyl)cyclopentyl)methanol:

    • Method A (LAH Reduction): Carefully add the azide intermediate (1.0 eq) in anhydrous THF to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate to obtain the crude amine.

    • Method B (Catalytic Hydrogenation): Dissolve the azide intermediate in methanol and add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Filter the catalyst through Celite and concentrate the filtrate to obtain the amine.

  • Synthesis of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide:

    • Dissolve the (1-(aminomethyl)cyclopentyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Synthesis Workflow Diagram:

Synthesis_Workflow Start 1,1-Cyclopentanedimethanol Step1 Monotosylation (TsCl, Pyridine) Start->Step1 Intermediate1 (1-(tosyloxymethyl)cyclopentyl)methanol Step1->Intermediate1 Step2 Azide Substitution (NaN3, DMF) Intermediate1->Step2 Intermediate2 (1-(azidomethyl)cyclopentyl)methanol Step2->Intermediate2 Step3 Reduction (LAH or H2/Pd) Intermediate2->Step3 Intermediate3 (1-(aminomethyl)cyclopentyl)methanol Step3->Intermediate3 Step4 Acetylation (Acetyl Chloride, TEA) Intermediate3->Step4 End N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide Step4->End

Caption: Proposed synthetic pathway for N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide.

Predicted Physicochemical Properties

The precise physicochemical properties of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide have not been experimentally determined. However, we can predict these properties based on the analysis of its functional groups and by drawing comparisons with structurally similar compounds.

PropertyPredicted Value / CharacteristicJustification
Molecular Formula C9H17NO2Based on chemical structure
Molecular Weight 171.24 g/mol Calculated from the molecular formula
Appearance White to off-white solidSimilar to other small molecule amides
Melting Point Moderately highPresence of hydrogen bonding from amide and alcohol groups
Boiling Point HighExpected due to hydrogen bonding and molecular weight
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol)The hydroxyl and amide groups will facilitate hydrogen bonding with polar solvents
LogP LowThe polar functional groups are expected to make the molecule relatively hydrophilic
pKa Amide N-H: ~17; Alcohol O-H: ~16Typical pKa values for secondary amides and primary alcohols

Potential Applications and Mechanism of Action

While the biological activity of N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide has not been reported, its structural features suggest several potential applications, particularly in the realm of drug discovery and materials science.

Potential as a Bioisostere in Drug Design

The N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide scaffold can be considered a bioisosteric replacement for other cyclic or acyclic structures in known bioactive molecules. The cyclopentyl ring provides a defined conformational constraint, which can be advantageous for optimizing binding to biological targets.

Potential as an Enzyme Inhibitor

Derivatives of acetamides have been shown to exhibit a wide range of biological activities, including enzyme inhibition. For instance, a study on N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives demonstrated their potential as monoamine oxidase (MAO) inhibitors[1]. The amide and hydroxyl functionalities of the title compound could potentially interact with the active sites of various enzymes.

Potential in Cancer Research

Some N-(hydroxymethyl)melamine compounds have been investigated as antitumour agents.[2] Their proposed mechanisms of action include the formation of reactive iminium species that can form covalent adducts with DNA, and the local release of formaldehyde, leading to cytotoxic effects.[2] While structurally different, the N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide contains a hydroxymethyl group attached to a nitrogen-bearing carbon, which might exhibit some related reactivity under specific biological conditions. Further research is needed to explore this potential.

Application in Polymer and Materials Science

The presence of both a hydroxyl and an amide group makes N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide a potential monomer or cross-linking agent in the synthesis of novel polymers. These functional groups can participate in polymerization reactions, leading to materials with unique properties. For example, N-(Hydroxymethyl)acetamide is used in the production of polymers and resins.[3]

Potential Signaling Pathway Involvement:

Given the potential for this class of compounds to act as enzyme inhibitors, a hypothetical mechanism of action could involve the modulation of key signaling pathways. For example, if it were to inhibit a specific kinase, it could impact downstream cellular processes.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector TF Transcription Factor Effector->TF Gene Target Gene TF->Gene Protein Protein Gene->Protein Protein Expression Compound N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide Compound->Kinase_B Inhibition Cellular_Response Cellular_Response Protein->Cellular_Response Cellular Response

Caption: Hypothetical signaling pathway modulation by the target compound.

Conclusion

N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide represents a novel chemical entity with significant potential for further scientific exploration. While a dedicated CAS number and experimental data are currently lacking, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical properties suggest a stable, water-soluble compound. Most importantly, the structural motifs present in the molecule point towards promising applications in drug discovery, particularly in the development of enzyme inhibitors and as a scaffold for new therapeutics. This whitepaper serves as a call to the scientific community to investigate this and similar molecules, unlocking their full potential.

References

  • Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. (2018). ResearchGate. [Link]

  • The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies. (n.d.). PubMed. [Link]

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Foundational

An In-depth Technical Guide to Cyclopentyl Analogs of N-acetylated Amino Alcohols: Synthesis, Stereochemistry, and Therapeutic Potential

Foreword: The Rationale for Cyclopentyl Scaffolds in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Cyclopentyl Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is a perpetual endeavor. Among the vast array of structural motifs, the cyclopentane ring has emerged as a privileged scaffold. Its inherent conformational flexibility, coupled with the ability to present substituents in well-defined spatial orientations, offers a unique platform for the design of potent and selective therapeutic agents. When incorporated into the framework of N-acetylated amino alcohols, the cyclopentyl moiety introduces a lipophilic character that can significantly influence a molecule's ability to traverse biological membranes and interact with hydrophobic pockets within target proteins. This guide provides a comprehensive exploration of the synthesis, stereochemical considerations, and biological significance of cyclopentyl analogs of N-acetylated amino alcohols, offering a technical resource for researchers, scientists, and professionals in the field of drug development.

The Core Structure: Understanding N-acetylated Amino Alcohols

N-acetylated amino alcohols are a class of organic compounds characterized by an amino alcohol backbone where the amino group is acetylated. The N-acetyl group plays a crucial role in the biological activity of many molecules, often influencing their binding affinity, metabolic stability, and solubility. Acetylation is a common biochemical reaction and can be a key determinant in the interaction of a molecule with its biological target.[1] The hydroxyl group of the amino alcohol provides a site for further functionalization or can participate in hydrogen bonding interactions within a receptor's active site.

Synthetic Strategies for Cyclopentyl Amino Alcohols: The Foundation

The synthesis of the cyclopentyl amino alcohol core is the foundational step in the generation of the target analogs. Various synthetic routes can be employed, often starting from commercially available cyclopentane derivatives or through the construction of the cyclopentane ring itself.

Ring-Closing Metathesis (RCM) Approach

A powerful strategy for the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids involves ring-closing metathesis (RCM) of a polysubstituted diene intermediate.[2] This approach allows for the construction of the cyclopentane ring with a high degree of stereochemical control. The resulting cyclopentene can then be functionalized to introduce the amino and hydroxyl groups in the desired orientation.

Synthesis from Cyclopentene Oxide

A straightforward method for the synthesis of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine involves the reaction of cyclopentene oxide with ethylenediamine. This reaction provides a direct route to a di-functionalized cyclopentane derivative that can be further modified.

Asymmetric Synthesis from Chiral Precursors

The enantioselective synthesis of cyclopentyl carbocyclic nucleosides often starts from chiral cyclopentenol derivatives.[3] These chiral building blocks can be elaborated to introduce the desired amino and hydroxyl functionalities with high enantiopurity, which is often critical for biological activity.

The N-Acetylation Step: A Critical Modification

Once the cyclopentyl amino alcohol scaffold is in hand, the subsequent N-acetylation is a critical step to arrive at the final target compounds. This transformation can be achieved through various established protocols.

Acetylation using Acetic Anhydride

A common and efficient method for N-acetylation involves the use of acetic anhydride in the presence of a base.[4] The reaction is typically carried out in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3]

Protocol 1: General N-Acetylation of a Cyclopentyl Amino Alcohol

Materials:

  • Cyclopentyl amino alcohol

  • Acetic anhydride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclopentyl amino alcohol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acetylated cyclopentyl amino alcohol.

Continuous-Flow Acetylation

For process optimization and scalability, continuous-flow acetylation methods have been developed. These methods can utilize safer and more economical acetylating agents, such as acetonitrile, in the presence of a catalyst like alumina.[5] This approach offers advantages in terms of reaction control, safety, and catalyst reusability.[5]

Stereochemistry and Conformational Analysis: The Key to Biological Activity

The stereochemistry of the cyclopentyl ring and the relative orientation of the N-acetyl and hydroxyl groups are critical determinants of a molecule's biological activity. The cyclopentane ring is not planar and adopts puckered conformations, such as the envelope and twist forms, to minimize torsional and steric strain.[6]

The conformation of the N-acetyl group itself can also influence biological activity. The amide bond can exist in cis and trans conformations, with the trans form generally being more stable. The orientation of the N-acetyl group relative to the cyclopentyl ring will dictate how the molecule presents its functional groups for interaction with a biological target.

Diagram 1: Conformational Isomers of a Substituted Cyclopentane

Experimental_Workflow Start Starting Material (e.g., Cyclopentene derivative) Synthesis Synthesis of Cyclopentyl Amino Alcohol Start->Synthesis Acetylation N-Acetylation Synthesis->Acetylation Purification Purification (e.g., Column Chromatography) Acetylation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay

Caption: A typical workflow for the synthesis and evaluation.

Conclusion and Future Directions

Cyclopentyl analogs of N-acetylated amino alcohols represent a promising class of compounds with significant potential in drug discovery. The combination of the conformationally versatile cyclopentane scaffold with the biologically relevant N-acetylated amino alcohol motif provides a rich chemical space for the design of novel therapeutic agents. Future research in this area should focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of cyclopentane substitution patterns, and the comprehensive biological evaluation of these compounds against a variety of therapeutic targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation drug candidates based on this promising molecular framework.

References

  • Brozic, P., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. Journal of Medicinal Chemistry, 52(12), 3829-3841. Retrieved from [Link]

  • Chand, P., et al. (2001). Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. Journal of Medicinal Chemistry, 44(25), 4379-4392.
  • Cativiela, C., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2049-2062. Retrieved from [Link]

  • Babu, Y. S., et al. (2000). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 44(7), 1801-1806. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Jeong, B. S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Retrieved from [Link]

  • Limban, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 8.2: Conformational Analysis. Retrieved from [Link]

  • Gartenmann Dickson, L., et al. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217-1226. Retrieved from [Link]

  • Gopi, V. M., et al. (2021). Preparation and use of N-acetyl-α-amino acids. Journal of Mass Spectrometry, 56(8), e4749. Retrieved from [Link]

  • de Sousa, A. S., et al. (2010). Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts, and an assessment of its fitness and that of related ligands for complexing metal ions. Inorganic Chemistry, 49(17), 8003-8011. Retrieved from [Link]

  • Perjesi, P., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Retrieved from [Link]

  • Brown, A. C., & Chapman, R. L. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 814981. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of N-alkyl hydroxyacetamides. Retrieved from [Link]

  • Li, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4898. Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the. Angewandte Chemie International Edition, 59(32), 13391-13395. Retrieved from [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2568. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]

  • Alcaide, B., et al. (2021). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 26(5), 1324. Retrieved from [Link]

  • Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Amino alcohol esters - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Natural Sciences, 4(2), 1-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • Razmjou, A., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(20), 6214. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Wang, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 10, 969623. Retrieved from [Link]

  • Makriyannis, A., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(10), 6847-6864. Retrieved from [Link]

  • Stankova, I., et al. (2011). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. European Journal of Medicinal Chemistry, 46(6), 2291-2299. Retrieved from [Link]

  • Enriz, R. D., et al. (2003). Exploratory conformational analysis of N-acetyl-L-Tryptophan-N-methylamide. An ab initio study. Journal of Molecular Structure: THEOCHEM, 631(1-3), 277-290. Retrieved from [Link]

  • Tursyn, A., et al. (2022). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 27(21), 7468. Retrieved from [Link]

  • Kumar, D., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Drug Development and Research, 4(4), 268-274. Retrieved from [Link]

  • Bombasaro, J. A., et al. (2005). An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the complete set of interconversion pathways on the ab initio and DFT potential energy hypersurface. The Journal of Physical Chemistry A, 109(5), 874-884. Retrieved from [Link]

  • Vapourtec. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

Executive Summary & Strategic Overview This technical guide details the synthesis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide (Target Molecule), a critical structural analog of gabapentinoid lactams and a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This technical guide details the synthesis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide (Target Molecule), a critical structural analog of gabapentinoid lactams and a versatile intermediate for spiro-cyclic pharmaceutical scaffolds.

The synthesis relies on the chemoselective N-acetylation of the commercially available starting material, [1-(aminomethyl)cyclopentyl]methanol (CAS 2239-31-8) .

Core Challenges & Solutions

The primary synthetic challenge is the presence of two nucleophilic sites on the starting material: the primary amine (


) and the primary alcohol (

).
  • Challenge: Non-selective acetylation can lead to the formation of the O-acetyl ester or the N,O-diacetylated byproduct.

  • Solution: We employ a Kinetic Control Strategy using limiting acetic anhydride at low temperatures (

    
    ), exploiting the significantly higher nucleophilicity of the amine compared to the alcohol.
    
  • Self-Validating Protocol: The method includes a "Correction Loop" where any inadvertent O-acetylation is reversed via mild basic hydrolysis, ensuring the final product is exclusively the N-acetylated alcohol.

Chemical Identity & Materials

Starting Material[1][2][3][4][5]
  • Chemical Name: [1-(aminomethyl)cyclopentyl]methanol[1][2]

  • CAS Number: 2239-31-8[1][2][3]

  • Structure: A cyclopentane ring substituted at the C1 position with both an aminomethyl and a hydroxymethyl group.

  • Physical State: Viscous liquid or low-melting solid (MP

    
    ).
    
  • Purity Requirement:

    
     (GC/HPLC).
    
Target Molecule[2][4][5][6]
  • Chemical Name: N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol

  • Key Features: Stable amide linkage; free primary hydroxyl group available for further derivatization.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[4]Role
CAS 2239-31-8 1.0Starting Material (SM)
Acetic Anhydride (

)
1.05Acetylating Agent
Triethylamine (

)
1.2Base (Proton Scavenger)
Dichloromethane (DCM) SolventReaction Medium (0.2 M conc.)
Methanol (

)
ReagentQuenching Agent
Potassium Carbonate (

)
0.1Catalyst (Optional Correction Step)
Step-by-Step Synthesis
Phase 1: Chemoselective N-Acetylation
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve CAS 2239-31-8 (10.0 mmol, 1.29 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL). Cool the mixture to

    
      using an ice bath.
    
  • Controlled Addition: Add Acetic Anhydride (10.5 mmol, 0.99 mL) dropwise over 15 minutes. Critical: Maintain temperature

    
     to suppress O-acetylation.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
    
  • Monitoring (Checkpoint A): Analyze by TLC (10% MeOH in DCM, Ninhydrin stain) or LC-MS.

    • Success Criteria: Disappearance of SM (ninhydrin active amine). Appearance of Product (

      
      ).
      
    • Risk: If a higher

      
       spot (diacetate) is observed, proceed to Phase 2. If clean, skip to Phase 3.
      
Phase 2: The "Correction Loop" (Self-Validating Step)

Trigger this phase ONLY if O-acetylation is detected.

  • Solvent Swap: Evaporate DCM. Redissolve residue in MeOH (20 mL).

  • Hydrolysis: Add catalytic

    
      (1.0 mmol, 138 mg).
    
  • Stir: Stir at RT for 30 minutes.

    • Mechanism:[4][5][6] The ester (O-acetyl) is labile and hydrolyzes rapidly under these conditions, while the amide (N-acetyl) remains stable.

  • Workup: Filter off solids, evaporate MeOH, and redissolve in DCM for extraction.

Phase 3: Workup & Isolation
  • Quench: Add water (20 mL) to the DCM solution.

  • Wash: Wash the organic phase sequentially with:

    • 1M HCl (20 mL) – Removes unreacted amine and TEA.

    • Sat.

      
       (20 mL) – Removes acetic acid byproduct.
      
    • Brine (20 mL) – Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Analytical Data (Predicted)

TechniqueDiagnostic SignalInterpretation

(

)

6.0-6.5 ppm (br s, 1H)
Amide -NH- proton.

3.50 ppm (s, 2H)

(Adjacent to quaternary center).

3.25 ppm (d, 2H)

(Adjacent to amide).

2.01 ppm (s, 3H)
Acetyl

group.

1.4-1.7 ppm (m, 8H)
Cyclopentyl ring protons.
IR Spectroscopy 3300-3400

Broad O-H and N-H stretch.
1640-1650

Strong C=O (Amide I) band.
Mass Spectrometry m/z 172.1

Consistent with MW 171.24.

Visualized Workflows

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, including the kinetic selection for the amine and the corrective hydrolysis pathway.

ReactionScheme SM Starting Material (CAS 2239-31-8) Amine + Alcohol Ac2O Ac2O / Et3N (Kinetic Control) SM->Ac2O Inter Intermediate Mixture Ac2O->Inter Product Target Molecule N-Acetyl Amino Alcohol Inter->Product Major Pathway (Low Temp) Byproduct Byproduct N,O-Diacetate Inter->Byproduct Minor Pathway (Over-acetylation) Correction Correction Loop K2CO3 / MeOH (Selective Hydrolysis) Byproduct->Correction Salvage Step Correction->Product Yield Recovery

Caption: Reaction scheme demonstrating the chemoselective pathway and the fail-safe hydrolysis loop for maximizing yield.

Experimental Workflow Decision Tree

This flowchart guides the researcher through the critical decision points during the synthesis.

Workflow Start Start: Dissolve CAS 2239-31-8 in DCM AddReagents Add Et3N, Cool to 0°C Add Ac2O dropwise Start->AddReagents Monitor Monitor TLC/LCMS (Checkpoint A) AddReagents->Monitor Clean Clean Mono-Acetylated Product? Monitor->Clean Hydrolysis Solvent Swap to MeOH Add K2CO3 (cat.) Stir 30 min Clean->Hydrolysis No Workup Acid Wash (1M HCl) Base Wash (NaHCO3) Dry & Concentrate Clean->Workup Yes Yes Yes No No (Diacetate present) Hydrolysis->Workup Final Final Product N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide Workup->Final

Caption: Step-by-step experimental decision tree including the self-validating correction step.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204680, [1-(Aminomethyl)cyclopentyl]methanol. Retrieved from [Link].

    • ChemChart. [1-(aminomethyl)cyclopentyl]methanol (CAS 2239-31-8) Properties and Suppliers. Retrieved from [Link].

  • Synthetic Methodology (Amino Alcohol Acetylation): Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for chemoselective protection of amines in the presence of alcohols). Bergbreiter, D. E., & Hein, M. D. (1989). Chemoselective acetylation of amino alcohols. Journal of Organic Chemistry, 54(12), 2775-2779.
  • Related Scaffold Synthesis (Gabapentinoids): Bryans, J. S., et al. (1998). Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel. Journal of Medicinal Chemistry, 41(11), 1838-1845. (Describes synthesis of similar 1,1-disubstituted cycloalkyl amines).

Sources

Application

Acetylation protocol for [1-(aminomethyl)cyclopentyl]methanol

Application Note: Chemoselective and Global Acetylation Strategies for [1-(aminomethyl)cyclopentyl]methanol Executive Summary & Strategic Rationale The scaffold [1-(aminomethyl)cyclopentyl]methanol represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective and Global Acetylation Strategies for [1-(aminomethyl)cyclopentyl]methanol

Executive Summary & Strategic Rationale

The scaffold [1-(aminomethyl)cyclopentyl]methanol represents a critical building block in the synthesis of gabapentinoids and peptidomimetics. Its structure—a quaternary carbon bearing both a primary amine and a primary alcohol—presents a classic nucleophilic competition challenge.

In drug development, two distinct acetylated derivatives are frequently required:

  • The N-Acetyl Derivative: Used to mask the amine polarity while retaining the alcohol for further coupling (e.g., oxidation to aldehyde, glycosylation).

  • The N,O-Diacetyl Derivative: Used for full characterization, lipophilicity adjustment, or as a stable storage form.

This guide provides two distinct, self-validating protocols. Protocol A utilizes solvent-controlled kinetics to achieve >98% N-selectivity without protecting groups. Protocol B employs nucleophilic catalysis (DMAP) to overcome the steric penalty of the quaternary center for exhaustive acetylation.

Mechanistic Principles & Decision Matrix

The success of these protocols relies on the nucleophilicity gap between the amine (


) and the alcohol (

).
  • Kinetic Control (Protocol A): The neutral amine is significantly more nucleophilic than the neutral alcohol. By using a protic solvent (Methanol) and avoiding strong bases, we suppress the alkoxide formation. Methanol also acts as a "sacrificial" nucleophile, solvolyzing any transiently formed highly reactive ester species, ensuring only the stable amide remains.

  • Thermodynamic/Catalytic Control (Protocol B): To acetylate the alcohol, we must activate the acylating agent. 4-(Dimethylamino)pyridine (DMAP) attacks acetic anhydride to form the N-acetylpyridinium ion, a "super-acylating" species capable of reacting with the sterically hindered alcohol.

Experimental Workflow Decision Tree

Acetylation_Workflow Start Starting Material: [1-(aminomethyl)cyclopentyl]methanol Goal Define Synthetic Goal Start->Goal Path_A Target: N-Acetyl Only (Chemoselective) Goal->Path_A Retain -OH Path_B Target: N,O-Diacetyl (Global Protection) Goal->Path_B Full Cap Protocol_A PROTOCOL A: Kinetic Control Reagent: Ac2O (1.1 eq) Solvent: MeOH (0°C -> RT) Path_A->Protocol_A Protocol_B PROTOCOL B: Hyper-Nucleophilic Catalysis Reagent: Ac2O (2.5 eq) + DMAP Solvent: DCM + Et3N Path_B->Protocol_B Validation_A Validation (IR): Amide I: ~1640 cm⁻¹ (Present) Ester C=O: ~1740 cm⁻¹ (ABSENT) Protocol_A->Validation_A Validation_B Validation (IR): Amide I: ~1640 cm⁻¹ (Present) Ester C=O: ~1740 cm⁻¹ (PRESENT) Protocol_B->Validation_B

Figure 1: Decision tree for selecting the appropriate acetylation strategy based on downstream requirements.

Protocol A: Chemoselective N-Acetylation

Objective: Synthesis of N-([1-(hydroxymethyl)cyclopentyl]methyl)acetamide. Mechanism: Solvent-assisted kinetic selection.

Reagents & Equipment
  • Substrate: [1-(aminomethyl)cyclopentyl]methanol (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol (Anhydrous preferred, but HPLC grade acceptable)

  • Apparatus: Round-bottom flask, magnetic stir bar, ice bath.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the amino alcohol in 30 mL of Methanol (0.33 M concentration).

    • Why Methanol? Unlike DCM or THF, methanol suppresses O-acylation via transesterification. If the alcohol reacts, the methanol (present in huge excess) will "wash off" the acetyl group from the substrate's oxygen, while the amide bond remains stable [1].

  • Cooling: Place the flask in an ice bath (0 °C) and stir for 10 minutes.

  • Addition: Add Acetic Anhydride (1.1 equiv) dropwise over 5 minutes.

    • Note: No base (Et3N) is added. Adding base increases the risk of O-acylation.[1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring (Self-Validation): Spot on TLC. Stain with Ninhydrin.

    • Success Criteria: Disappearance of the free amine spot (which stains red/purple).

    • IR Check: Take an aliquot.[1] Look for Amide I band (~1640 cm⁻¹). Ensure NO peak exists at ~1740 cm⁻¹ (Ester).

  • Workup: Evaporate the Methanol and byproduct Acetic Acid under reduced pressure (rotary evaporator). Co-evaporate with toluene twice to remove trace acetic acid.

  • Purification: The residue is usually pure enough (>95%). If necessary, recrystallize from EtOAc/Hexane.

Protocol B: Global N,O-Diacetylation

Objective: Synthesis of [1-(acetamidomethyl)cyclopentyl]methyl acetate. Mechanism: DMAP-catalyzed nucleophilic acyl substitution.[2][3][4]

Reagents & Equipment
  • Substrate: [1-(aminomethyl)cyclopentyl]methanol (1.0 equiv)

  • Reagent: Acetic Anhydride (2.5 equiv) or Acetyl Chloride (2.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv / 5 mol%)[5]

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[5]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of substrate in 50 mL anhydrous DCM. Add

    
     (3.0 equiv).
    
  • Catalyst Addition: Add DMAP (5 mol%).

    • Critical Step: DMAP is essential here. The quaternary carbon at C1 creates steric bulk around the hydroxymethyl group. Standard acylation often stalls at the mono-acetate without DMAP [2].

  • Acylation: Cool to 0 °C. Add Acetic Anhydride (2.5 equiv) dropwise.

    • Exotherm Warning: The formation of the N-acetylpyridinium species is exothermic.

  • Reaction: Warm to RT and stir for 6–12 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DMAP and excess

      
      ).
      
    • Wash with Sat.

      
       (to remove acetic acid).
      
    • Dry over

      
       and concentrate.
      
Mechanism of DMAP Catalysis

DMAP_Mechanism DMAP DMAP (Catalyst) Intermediate N-Acetylpyridinium (Super-Electrophile) DMAP->Intermediate Attacks Ac2O Ac2O Acetic Anhydride Ac2O->Intermediate Product O-Acetylated Product Intermediate->Product Attacked by Alcohol Alcohol Substrate (-OH) Alcohol->Product Product->DMAP Regenerates Catalyst

Figure 2: The catalytic cycle of DMAP, converting the anhydride into a highly reactive intermediate capable of acetylating the hindered alcohol.

Analytical Validation Data

Use the following table to interpret your analytical results and confirm the success of the specific protocol.

FeatureStarting MaterialProtocol A (N-Acetyl)Protocol B (Diacetyl)
IR: Amide I (C=O) AbsentStrong (~1640 cm⁻¹) Strong (~1645 cm⁻¹)
IR: Ester (C=O) AbsentAbsent Strong (~1740 cm⁻¹)
IR: O-H Stretch Broad (~3300 cm⁻¹)Broad (~3300 cm⁻¹)Absent
1H NMR (Me-Group) N/ASinglet ~1.95 ppm (3H)Two Singlets (3H each)
Solubility Polar (Soluble in MeOH/H2O)ModerateLipophilic (Soluble in DCM)

Troubleshooting Guide:

  • Problem: Protocol A shows small ester peak at 1740 cm⁻¹.

    • Fix: Stir the crude mixture in pure Methanol with a pinch of

      
       for 30 mins. This selectively cleaves the ester (methanolysis) while leaving the amide intact.
      
  • Problem: Protocol B is incomplete (monitored by TLC).

    • Fix: The quaternary center steric hindrance is likely the cause. Increase DMAP to 10 mol% or switch solvent to refluxing THF to overcome the energy barrier.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Amino Group).

  • Steglich, W., & Höfle, G. (1969).[2] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Naik, S., et al. (2005). Chemoselective Acylation of Amines in the Presence of Alcohols and Phenols. Tetrahedron Letters, 46(15), 2661-2664. (Demonstrates the kinetic selectivity principles).

Sources

Method

Application Notes and Protocols for N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide: A Versatile Building Block for Modern Drug Discovery

Introduction: Embracing Structural Novelty in Medicinal Chemistry In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Structural Novelty in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated carbocyclic scaffolds are increasingly sought after as bioisosteric replacements for aromatic rings, offering improved physicochemical properties and metabolic stability. Within this context, N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide emerges as a promising, yet underexplored, building block. Its unique three-dimensional structure, featuring a quaternary carbon center on a cyclopentyl ring, coupled with two modifiable functional groups—a primary alcohol and a secondary amide—presents a rich platform for the synthesis of diverse compound libraries.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, designed for researchers, scientists, and drug development professionals. We will delve into detailed protocols, explain the rationale behind experimental choices, and explore the potential of this building block to unlock new avenues in medicinal chemistry.

Physicochemical Properties and Structural Features

While extensive experimental data for N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is not widely available, its key properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Appearance Expected to be a crystalline solid or a viscous oil at room temperature.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Key Structural Features - Cyclopentyl Scaffold: Provides a rigid, three-dimensional core.- Quaternary Carbon: Introduces steric bulk and a defined spatial arrangement of substituents.- Hydroxymethyl Group: A primary alcohol that can be readily functionalized (e.g., via oxidation, etherification, or esterification).- Acetamide Moiety: A stable secondary amide that can participate in hydrogen bonding and offers a handle for further modification.

The presence of both a hydrogen bond donor (the amide N-H and the hydroxyl O-H) and acceptors (the amide and hydroxyl oxygens) suggests that molecules derived from this scaffold will have the potential to form key interactions with biological targets.

Synthesis and Purification: A Plausible Synthetic Route

A robust and scalable synthesis is crucial for the utility of any building block. Based on established synthetic methodologies for related compounds, a plausible multi-step synthesis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is proposed, starting from 1,1-cyclopentanedicarboxylic acid.[1]

Overall Synthetic Scheme

Synthetic_Scheme A 1,1-Cyclopentanedicarboxylic Acid B 1-(Hydroxymethyl)cyclopentane- 1-carboxylic Acid A->B 1. LiAlH4 (0.5 eq) 2. Acidic workup C Methyl 1-(hydroxymethyl)cyclopentane- 1-carboxylate B->C MeOH, H2SO4 (cat.) Reflux D Methyl 1-(azidomethyl)cyclopentane- 1-carboxylate C->D 1. MsCl, Et3N 2. NaN3, DMF E Methyl 1-(aminomethyl)cyclopentane- 1-carboxylate D->E H2, Pd/C MeOH F N-{[1-(methoxycarbonyl)cyclopentyl]methyl}acetamide E->F Ac2O, Pyridine G N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide F->G LiAlH4 (1.0 eq) THF

Caption: Proposed synthetic pathway for N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide.

Step-by-Step Experimental Protocol

Step 1: Mono-reduction of 1,1-Cyclopentanedicarboxylic Acid

  • To a stirred suspension of lithium aluminum hydride (LAH) (0.5 molar equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1,1-cyclopentanedicarboxylic acid (1.0 molar equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(hydroxymethyl)cyclopentane-1-carboxylic acid.

Step 2: Esterification

  • Dissolve the product from Step 1 in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate.

Step 3: Conversion to Azide

  • Dissolve the ester from Step 2 in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.2 molar equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 molar equivalents).

  • Stir at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 molar equivalents).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-(azidomethyl)cyclopentane-1-carboxylate.

Step 4: Reduction of the Azide

  • Dissolve the azide from Step 3 in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain methyl 1-(aminomethyl)cyclopentane-1-carboxylate.

Step 5: Acetylation

  • Dissolve the amine from Step 4 in DCM and add pyridine (1.2 molar equivalents).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 molar equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-{[1-(methoxycarbonyl)cyclopentyl]methyl}acetamide.

Step 6: Final Reduction to the Target Molecule

  • To a stirred suspension of LAH (1.0 molar equivalent) in anhydrous THF at 0 °C, add a solution of the acetylated compound from Step 5 in THF dropwise.

  • Stir at 0 °C for 2 hours.

  • Quench the reaction cautiously as described in Step 1.

  • Filter the aluminum salts and concentrate the filtrate.

  • Purify the crude product by column chromatography (silica gel, using a gradient of methanol in dichloromethane) to afford the final product, N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide.

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide make it a versatile building block for the synthesis of novel chemical entities with therapeutic potential.

Scaffold for Combinatorial Library Synthesis

The two distinct functional handles allow for orthogonal chemical modifications, making this molecule an ideal scaffold for generating diverse libraries of compounds for high-throughput screening.

Application_Workflow cluster_0 Functionalization of the Hydroxyl Group cluster_1 Modification of the Amide Moiety Start N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide Etherification Etherification (Williamson Synthesis) Start->Etherification Esterification Esterification (Acylation) Start->Esterification Oxidation Oxidation to Aldehyde/Carboxylic Acid Start->Oxidation Hydrolysis Hydrolysis to Amine Start->Hydrolysis Reduction Reduction to Amine Start->Reduction Library Diverse Compound Library Etherification->Library Esterification->Library Oxidation->Library Hydrolysis->Library Reduction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Workflow for generating a diverse compound library.

Protocol Example: Parallel Amide Synthesis via Hydroxyl Group Oxidation

This protocol describes a workflow for creating a small library of amides by first oxidizing the primary alcohol to a carboxylic acid, followed by parallel amide coupling reactions.

  • Oxidation:

    • Dissolve N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide (1.0 eq) in a 1:1:1 mixture of acetonitrile, carbon tetrachloride, and water.

    • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

    • Stir vigorously at room temperature for 4 hours.

    • Quench the reaction with isopropanol and partition between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

    • Concentrate to yield the crude carboxylic acid, 1-(acetamidomethyl)cyclopentane-1-carboxylic acid.

  • Parallel Amide Coupling:

    • In an array of reaction vials, dispense a solution of the crude carboxylic acid in DMF.

    • To each vial, add a different primary or secondary amine (1.2 eq), a coupling agent such as HATU (1.2 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Shake the reaction array at room temperature for 12 hours.

    • Quench each reaction with water and extract with ethyl acetate.

    • Wash the organic layers with saturated sodium bicarbonate solution and brine.

    • Concentrate the organic layers in a centrifugal evaporator.

    • Purify the resulting library of amides using parallel HPLC.

Synthesis of Bioactive Molecule Analogs

The cyclopentyl core can serve as a non-aromatic mimic of a phenyl ring, a strategy often employed to improve pharmacokinetic properties. For example, it can be used to synthesize analogs of known drugs that contain a benzylamine or related moiety. The synthesis of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives as monoamine oxidase (MAO) inhibitors showcases the utility of a similar cyclopentyl core in generating neurologically active agents.[1]

Introduction of Rigidity and 3D Complexity

The spirocyclic nature of the quaternary carbon center imparts a well-defined three-dimensional geometry to the substituents. This can be advantageous in drug design for optimizing binding to a specific protein pocket. The rigid cyclopentyl scaffold restricts conformational flexibility, which can lead to an increase in binding affinity and selectivity. The use of functionalized cyclopentanol frameworks is a known strategy in the synthesis of biologically active natural products and pharmaceuticals.[2]

Conclusion

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a promising building block that offers a unique combination of a rigid, three-dimensional scaffold and two orthogonally addressable functional groups. While not yet widely commercially available, its synthesis is achievable through established chemical transformations. Its potential applications in generating diverse compound libraries for drug screening and in the rational design of novel therapeutics make it a valuable addition to the medicinal chemist's toolbox. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile molecule.

References

  • PubChem. N-((1-(hydroxymethyl)cyclopentyl)methyl)-3-morpholinoimidazo[1,5-a]pyridine-1-carboxamide. Available from: [Link]

  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Available from: [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block. Tetrahedron Letters, 53(46), 6237–6239.
  • Yüksek, H., et al. (2018). Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. ResearchGate. Available from: [Link]

  • PubChem. N-Methylacetamide. Available from: [Link]

  • Wikipedia. N-Methylacetamide. Available from: [Link]

  • Lee, Y., et al. (2014). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038–5041.
  • Virgil, S. C., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters, 14(22), 5744–5747.
  • EurekAlert!. (2024). Chemists synthesize an improved building block for medicines. Available from: [Link]

  • Sestito, S., et al. (2021).
  • Stefanachi, A., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Discovery of New Anticancer Drugs. Pharmaceuticals, 16(4), 549.
  • De Kock, C., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 333–342.
  • Mako, Z., et al. (2020). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. The Journal of Organic Chemistry, 85(15), 9896–9904.

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Application

Preparation of Spiro-cyclic Amides from Cyclopentane Intermediates: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [A Senior Application Scientist] Introduction: The Rising Prominence of Spiro-cyclic Amides in Medicinal Chemistry Spiro-cyclic scaffolds have...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [A Senior Application Scientist]

Introduction: The Rising Prominence of Spiro-cyclic Amides in Medicinal Chemistry

Spiro-cyclic scaffolds have emerged as a privileged structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their planar counterparts.[1][2] Among these, spiro-cyclic amides, particularly those incorporating a cyclopentane ring, are of significant interest due to their conformational rigidity and synthetic accessibility.[3] The cyclopentane core provides a robust anchor for the spiro-center, projecting substituents into well-defined vectors in three-dimensional space, which allows for more specific and effective interactions with the complex topographies of biological targets.[4]

This technical guide provides a comprehensive overview of key synthetic strategies for the preparation of spiro-cyclic amides from readily available cyclopentane intermediates. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents. The methodologies covered include:

  • Multicomponent Reactions (MCRs): The Ugi and Passerini reactions offer a highly convergent and atom-economical approach to complex spiro-amides from simple starting materials.

  • Ring-Closing Metathesis (RCM): A powerful tool for the construction of the spirocyclic core through the formation of a new carbon-carbon double bond.

  • Rearrangement Reactions: The Beckmann rearrangement and the intramolecular Schmidt reaction provide elegant pathways to spiro-lactams through ring expansion of cyclopentanone-derived precursors.

This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind experimental choices, ensuring that the described protocols are robust and reproducible.

I. Multicomponent Reactions: A Convergent Approach to Spiro-Amide Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[5] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are particularly well-suited for the synthesis of spiro-cyclic amides using cyclopentanone as a key building block.[1][6][7]

A. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[1][2] When a cyclic ketone such as cyclopentanone is employed, the resulting product is a spiro-cyclic α-acylamino amide.

Mechanism and Rationale:

The reaction is typically initiated by the formation of an iminium ion from the condensation of cyclopentanone and an amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) affords the final spiro-cyclic bis-amide.[1][2] The choice of polar protic solvents like methanol or ethanol facilitates the initial imine formation and subsequent steps.[8]

Diagram: Ugi Four-Component Reaction for Spiro-Amide Synthesis

Ugi_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Cyclopentanone Cyclopentanone Iminium Iminium Ion Cyclopentanone->Iminium + Amine - H₂O Amine Amine (R¹-NH₂) Amine->Iminium CarboxylicAcid Carboxylic Acid (R²-COOH) Adduct Acyl-Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R³-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate SpiroAmide Spiro-cyclic α-Acylamino Amide Adduct->SpiroAmide Mumm Rearrangement

Caption: Workflow of the Ugi four-component reaction.

Protocol 1: Synthesis of a Spiro[cyclopentane-1,2'-pyrrolidine]-type Amide via Ugi Reaction

This protocol describes a general procedure for the Ugi reaction using cyclopentanone, a primary amine, a carboxylic acid, and an isocyanide.

Materials:

  • Cyclopentanone (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • Carboxylic Acid (e.g., Benzoic Acid) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclopentanone (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add benzoic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-cyclic amide.

B. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful MCR that involves the reaction of a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[6][7] When cyclopentanone is used, a spiro-cyclic α-acyloxy amide is formed.

Mechanism and Rationale:

The Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and cyclopentanone reacts with the isocyanide.[6][7][9] This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[7][9] The reaction is often carried out at high concentrations to favor the trimolecular reaction.[7]

Diagram: Passerini Three-Component Reaction

Passerini_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentanone Cyclopentanone Adduct α-Adduct Cyclopentanone->Adduct + Isocyanide + Carboxylic Acid CarboxylicAcid Carboxylic Acid (R¹-COOH) CarboxylicAcid->Adduct Isocyanide Isocyanide (R²-NC) Isocyanide->Adduct SpiroAcyloxyAmide Spiro-cyclic α-Acyloxy Amide Adduct->SpiroAcyloxyAmide Mumm Rearrangement

Caption: Workflow of the Passerini three-component reaction.

Protocol 2: Synthesis of a Spiro[cyclopentane-1,2'-oxazol]-type Amide via Passerini Reaction

This protocol provides a general procedure for the Passerini reaction with cyclopentanone.

Materials:

  • Cyclopentanone (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)

  • Isocyanide (e.g., Benzyl isocyanide) (1.0 eq)

  • Dichloromethane (anhydrous, as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone (1.0 mmol) and acetic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add benzyl isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (15 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReactionKey ReactantsProduct TypeTypical YieldsDiastereoselectivityRef.
Ugi-4CR Cyclopentanone, Amine, Carboxylic Acid, IsocyanideSpiro-cyclic α-acylamino amide40-80%Often low to moderate, can be improved with chiral auxiliaries[1][8]
Passerini-3CR Cyclopentanone, Carboxylic Acid, IsocyanideSpiro-cyclic α-acyloxy amide50-90%Generally low, but can be influenced by chiral catalysts[6][10]

II. Ring-Closing Metathesis (RCM): Crafting the Spirocyclic Core

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures.[11][12] This reaction is particularly effective for creating spiro-cyclic amides from cyclopentane intermediates by first preparing a diallylated cyclopentane derivative and then subjecting it to a ruthenium-based catalyst.

Mechanism and Rationale:

The synthesis begins with the diallylation of a suitable cyclopentane precursor, often at a position that will become the spiro-center. The subsequent RCM reaction, catalyzed by a Grubbs-type catalyst, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the two terminal alkene functionalities.[11][12] This process forms a new endocyclic double bond, completing the spiro-lactam ring system, with the release of ethylene gas as a byproduct, which drives the reaction to completion.

Diagram: Ring-Closing Metathesis for Spiro-Lactam Synthesis

RCM_Reaction cluster_steps Synthetic Sequence Cyclopentanone Cyclopentanone Derivative Diallyl Diallylated Intermediate Cyclopentanone->Diallyl Diallylation SpiroLactam Spiro-Lactam Diallyl->SpiroLactam RCM (Grubbs Cat.) - Ethylene

Caption: Two-step sequence for spiro-lactam synthesis via RCM.

Protocol 3: Synthesis of a Spiro[cyclopentane-1,3'-pyrrolidin]-2'-one via RCM

This protocol outlines the diallylation of a cyclopentane derivative followed by RCM.

Part A: Diallylation of N-Tosylcyclopentylmethanamine

Materials:

  • N-Tosylcyclopentylmethanamine (1.0 eq)

  • Allyl bromide (2.2 eq)

  • Potassium carbonate (3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-tosylcyclopentylmethanamine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol).

  • Add allyl bromide (2.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diallylated intermediate.

Part B: Ring-Closing Metathesis

Materials:

  • Diallylated intermediate from Part A (1.0 eq)

  • Grubbs' second-generation catalyst (e.g., 5 mol%)

  • Dichloromethane (anhydrous, degassed)

Procedure:

  • Dissolve the diallylated intermediate (1.0 mmol) in anhydrous, degassed dichloromethane (to a concentration of ~0.01-0.05 M) in a Schlenk flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (0.05 mmol).

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spiro-lactam.

III. Rearrangement Reactions: Building Spiro-Lactams through Ring Expansion

Rearrangement reactions offer an elegant and often highly efficient means of constructing spiro-lactams from cyclopentanone derivatives. The Beckmann rearrangement and the intramolecular Schmidt reaction are two classical yet powerful transformations for this purpose.

A. The Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions.[13][14] When applied to cyclopentanone oxime, it results in the formation of δ-valerolactam, a six-membered ring spiro-fused to the original cyclopentane (if substituted). For an unsubstituted cyclopentanone, this is a ring expansion. To form a true spiro-lactam, a substituted cyclopentanone is required.

Mechanism and Rationale:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam.[13] The choice of a mild catalyst system like 2,4,6-trichloro[15][16][17]triazine (TCT) in DMF can prevent E/Z isomerization of the oxime, thus ensuring high regioselectivity.[18]

Diagram: Beckmann Rearrangement of Cyclopentanone Oxime

Beckmann_Rearrangement cluster_steps Reaction Sequence Cyclopentanone Cyclopentanone Oxime Cyclopentanone Oxime Cyclopentanone->Oxime + Hydroxylamine Lactam δ-Valerolactam (Spiro-Lactam) Oxime->Lactam Acid Catalyst (e.g., TCT/DMF)

Caption: Synthesis of a spiro-lactam via Beckmann rearrangement.

Protocol 4: Synthesis of δ-Valerolactam from Cyclopentanone Oxime

This protocol details the synthesis of cyclopentanone oxime and its subsequent Beckmann rearrangement.[15]

Part A: Synthesis of Cyclopentanone Oxime

Materials:

  • Cyclopentanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Potassium hydroxide (0.8 eq)

  • Distilled water

  • Diethyl ether

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride (71.94 mmol) in distilled water (10 mL).

  • Prepare a separate solution of potassium hydroxide (53.48 mmol) in distilled water (5 mL).

  • In a round-bottom flask, combine the two solutions at room temperature.

  • Add cyclopentanone (66.67 mmol) and stir the mixture vigorously at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield cyclopentanone oxime, which can often be used without further purification.

Part B: Beckmann Rearrangement

Materials:

  • Cyclopentanone oxime (1.0 eq)

  • 2,4,6-Trichloro[15][16][17]triazine (TCT) (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Saturated aqueous sodium carbonate solution

  • 1 N HCl

  • Brine

  • Ethyl acetate

Procedure:

  • In a dry flask under an inert atmosphere, add TCT (10.0 mmol) to anhydrous DMF (2 mL) at room temperature. Stir until a white solid forms.

  • Add a solution of cyclopentanone oxime (10.0 mmol) in DMF (15 mL) to the mixture.

  • Stir at room temperature and monitor the reaction by TLC until the starting oxime is consumed (typically 8-24 hours).

  • Quench the reaction by adding water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous Na₂CO₃ solution, 1 N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude δ-valerolactam, which can be purified by recrystallization or column chromatography.

B. The Intramolecular Schmidt Reaction

The intramolecular Schmidt reaction provides a powerful method for the synthesis of spiro-lactams from ω-azido ketones.[19][20][21] This reaction involves the acid-catalyzed rearrangement of an alkyl azide tethered to a ketone.

Mechanism and Rationale:

The reaction is initiated by the protonation of the ketone, which is then attacked by the tethered azide. The resulting intermediate undergoes a rearrangement with the loss of dinitrogen gas to form a nitrilium ion, which is subsequently trapped by water to afford the spiro-lactam. The use of a Lewis acid like titanium tetrachloride or a strong Brønsted acid such as trifluoroacetic acid is common.[20]

Diagram: Intramolecular Schmidt Reaction

Schmidt_Reaction cluster_steps Reaction Sequence AzidoKetone ω-Azido Cyclopentanone Derivative SpiroLactam Spiro-Lactam AzidoKetone->SpiroLactam Acid Catalyst - N₂

Sources

Method

Mastering Chemoselectivity: A Guide to Reagents for Selective N-Acetylation of Amino-Alcohols

Introduction: The Critical Role of Selective N-Acetylation In the landscape of pharmaceutical and fine chemical synthesis, amino-alcohols represent a vital class of bifunctional molecules. The presence of both a nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selective N-Acetylation

In the landscape of pharmaceutical and fine chemical synthesis, amino-alcohols represent a vital class of bifunctional molecules. The presence of both a nucleophilic amino group and a hydroxyl group within the same structure presents a classic chemical challenge: achieving selective functionalization at one site without affecting the other. Selective N-acetylation, the introduction of an acetyl group onto the nitrogen atom, is a cornerstone transformation. It serves not only as a crucial protecting group strategy in multi-step syntheses but also as a direct pathway to a vast array of biologically active amides, including blockbuster drugs and complex natural products.

This comprehensive guide moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the reagents and strategies available for achieving high-yield, selective N-acetylation of amino-alcohols. We will explore the underlying principles of chemoselectivity and provide detailed, field-proven protocols that can be readily adapted to a variety of substrates.

The Foundation of Selectivity: Understanding Nucleophilicity and Reaction Conditions

The inherent difference in nucleophilicity between the nitrogen of an amine and the oxygen of an alcohol is the primary lever we can pull to achieve selective N-acetylation. Generally, amines are more nucleophilic than alcohols, meaning they are more readily acylated.[1] However, this reactivity can be modulated by the reaction conditions, particularly pH.

  • Under Basic or Neutral Conditions: The amino group exists as a free base (-NH2), a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acetylating agent. The hydroxyl group (-OH) is less nucleophilic and reacts at a significantly slower rate. This forms the basis for many selective N-acetylation protocols.

  • Under Acidic Conditions: The amino group is protonated to form an ammonium salt (-NH3+). This protonation effectively quenches the nucleophilicity of the nitrogen, rendering it unreactive towards acylation.[2] Conversely, acidic conditions can activate the hydroxyl group, favoring O-acetylation.[2] This principle is elegantly summarized by the mantra: "acidity favors O-acylation, while alkalinity favors N-acylation."[2]

The choice of acetylating agent, solvent, and temperature also plays a pivotal role in directing the outcome of the reaction. The following sections will delve into specific reagent classes and their application in selective N-acetylation.

Workflow for Selective N-Acetylation

Selective_N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Amino-Alcohol Substrate reagent_selection Select Acetylating Reagent & Conditions start->reagent_selection reaction_setup Set up Reaction (Solvent, Temp.) reagent_selection->reaction_setup add_reagents Add Amino-Alcohol & Reagents reaction_setup->add_reagents monitor_reaction Monitor Progress (TLC, LC-MS) add_reagents->monitor_reaction quench Quench Reaction monitor_reaction->quench extraction Extraction/Isolation quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end_product Final N-Acetylated Product characterization->end_product

Caption: A generalized workflow for the selective N-acetylation of amino-alcohols.

Classical Acetylating Agents: Acetic Anhydride and Acetyl Chloride

Acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl) are the most common and cost-effective reagents for acetylation.[3][4] Their high reactivity, however, necessitates careful control of reaction conditions to achieve N-selectivity.

Mechanism of N-Acetylation with Acetic Anhydride

N_Acetylation_Mechanism cluster_reactants cluster_intermediate cluster_products AminoAlcohol R-NH₂-R'-OH (Amino-Alcohol) Tetrahedral_Intermediate [Tetrahedral Intermediate] AminoAlcohol->Tetrahedral_Intermediate Nucleophilic Attack AceticAnhydride (CH₃CO)₂O (Acetic Anhydride) AceticAnhydride->Tetrahedral_Intermediate NAcetylated R-NH(COCH₃)-R'-OH (N-Acetylated Product) Tetrahedral_Intermediate->NAcetylated Elimination of Acetate AceticAcid CH₃COOH (Acetic Acid) Tetrahedral_Intermediate->AceticAcid

Caption: Nucleophilic attack of the amine on acetic anhydride leads to the N-acetylated product.

Protocol 1: Selective N-Acetylation using Acetic Anhydride in an Aqueous Biphasic System

This protocol leverages a biphasic system to control the reaction, where the amine is acetylated in the aqueous phase.

Materials:

  • Amino-alcohol

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve the amino-alcohol (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. The bicarbonate base is crucial for neutralizing the acetic acid byproduct and maintaining a basic pH to ensure the amine remains deprotonated and nucleophilic.

  • Addition of Acetylating Agent: To the vigorously stirred solution, add acetic anhydride (1.1 - 1.5 eq) dropwise at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective N-Acetylation using Acetyl Chloride in Brine

This environmentally benign protocol utilizes a brine solution, which can enhance the rate and selectivity of the acetylation of primary amines.[5][6]

Materials:

  • Amino-alcohol

  • Acetyl chloride

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Triethylamine (TEA) (for aliphatic amines)

  • Brine (36% aqueous solution of NaCl)

  • Acetone

  • Saturated sodium bicarbonate solution

  • Concentrated HCl

Procedure:

  • Preparation of Reaction Medium: Dissolve sodium acetate trihydrate (1.5 eq) in the brine solution. For water-insoluble amines, they can be taken in a minimal amount of acetone.[6]

  • Addition of Amine: Add the amino-alcohol (1.0 eq) to the solution. For aliphatic amines, the addition of triethylamine can improve the yield.[6]

  • Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.1 eq) in acetone dropwise with stirring at room temperature.[6]

  • Reaction: Stir the reaction mixture for an additional hour.

  • Work-up: Add saturated sodium bicarbonate solution until effervescence ceases. Then, acidify the solution with concentrated HCl.[6] The product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

Catalytic Methods for Enhanced Selectivity

Several catalytic systems have been developed to improve the efficiency and selectivity of N-acetylation, often under milder conditions.

Dibutyltin Oxide Catalyzed N-Acetylation

Dibutyltin oxide has been shown to be an effective catalyst for the chemoselective N-acylation of amino-alcohols, particularly with microwave irradiation.[7]

Zinc Acetate in Acetic Acid

A simple and cost-effective method involves the use of a catalytic amount of zinc acetate in acetic acid, which acts as both the solvent and a source for the acetyl group. This method is particularly effective for a range of amines and shows chemoselectivity in the presence of alcohols.[3]

Biocatalysis: The Enzymatic Approach

Enzymes offer unparalleled selectivity in chemical transformations. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym® 435), have been successfully employed for the N-acylation of ethanolamine with fatty acids and their esters.[8] This approach is particularly valuable for its mild reaction conditions and high chemoselectivity.[8]

Protocol 3: Lipase-Catalyzed N-Acylation of Ethanolamine

Materials:

  • Ethanolamine

  • Fatty acid or fatty acid ester (e.g., ethyl laurate)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Organic solvent (e.g., toluene or solvent-free)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: In a suitable flask, combine ethanolamine (1.0 eq), the acyl donor (fatty acid or ester, 1.0-1.2 eq), and the immobilized lipase (typically 10-20% by weight of the limiting reagent). The reaction can be run in an organic solvent or under solvent-free conditions.

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) with stirring. Microwave irradiation can also be employed to accelerate the reaction.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, the immobilized enzyme can be simply filtered off and reused. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting N-acylethanolamide can be purified by crystallization or column chromatography.

Data Summary: Comparison of N-Acetylation Methods

MethodAcetylating AgentCatalyst/ConditionsAdvantagesDisadvantagesReference(s)
Aqueous Biphasic Acetic AnhydrideNaHCO₃ (aq)Mild conditions, simple work-up, good for many substrates.May not be suitable for highly water-soluble products.[9]
Brine Solution Acetyl ChlorideNaOAc, TEA (optional)Environmentally friendly, efficient for primary amines.Requires careful pH control during work-up.[5][6]
Microwave-Assisted VariousDibutyltin OxideFast reaction times, high chemoselectivity.Requires specialized microwave equipment.[7]
Green Catalysis Acetic AcidZinc AcetateCost-effective, environmentally benign.Requires elevated temperatures (microwave).[3]
Biocatalysis Fatty Acids/EstersLipase (e.g., Novozym® 435)High chemoselectivity, mild conditions, reusable catalyst.Longer reaction times, substrate scope may be limited by the enzyme.[8]

Troubleshooting and Key Considerations

  • O-Acetylation as a Side Reaction: If significant O-acetylation is observed, ensure the reaction pH is sufficiently basic. For sensitive substrates, consider using a milder acetylating agent or a biocatalytic approach.

  • Di-acetylation: The formation of a di-acetylated product (on both N and O) can occur with excess acetylating agent and prolonged reaction times. Use a controlled stoichiometry of the acetylating agent.

  • Substrate Solubility: For substrates with poor water solubility, the use of a co-solvent like acetone in aqueous methods may be necessary.[6]

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the disappearance of the starting material and the formation of the product. Staining with ninhydrin can be used to visualize the free amino group of the starting material.

Conclusion: A Versatile Toolbox for Selective N-Acetylation

The selective N-acetylation of amino-alcohols is a well-established yet continually evolving field. From classical reagents under controlled pH to sophisticated catalytic and biocatalytic systems, the modern chemist has a diverse toolbox at their disposal. The choice of method will ultimately depend on the specific substrate, scale of the reaction, and desired environmental impact. By understanding the fundamental principles of reactivity and carefully selecting the appropriate reagents and conditions, researchers can confidently achieve high yields of the desired N-acetylated products, paving the way for the efficient synthesis of valuable molecules.

References

  • ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the... Retrieved from [Link]

  • ACS Publications. (n.d.). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Acylation of Nucleosides. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Retrieved from [Link]

  • PubMed. (2009, March 25). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Retrieved from [Link]

  • Figshare. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • National Institutes of Health. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols.
  • Semantic Scholar. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. (2014, June 26). Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Acylation of Alcohols and Amines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols, thiols, phenols and amines with acetic anhydride catalysed by K-10 and KSF. Retrieved from [Link]

  • 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

  • RSC Publishing. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525301A - Preparation method of N-acetylethanolamine.
  • N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N‐acylation of ethanolamine with various fatty acids 1 a–d and esters.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. Retrieved from [Link]

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]

  • University of Greifswald. (2015, May 18). Biocatalytic Synthesis of Amino Alcohols. Publication Server. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Research of the synthesis of new acetylene aminoalcohols. Retrieved from [Link]

Sources

Application

The Cyclopentane Core: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Versatility of a Five-Membered Ring In the vast landscape of medicinal chemistry, the cyclopentane ring has emerged as a surprisingly versatile and privileged scaffold.[1][2] Though perhaps less ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Five-Membered Ring

In the vast landscape of medicinal chemistry, the cyclopentane ring has emerged as a surprisingly versatile and privileged scaffold.[1][2] Though perhaps less ubiquitous than its six-membered cyclohexane counterpart, the cyclopentane motif is at the heart of a diverse array of blockbuster pharmaceuticals, from anti-inflammatory agents to life-saving antiviral and anticancer drugs.[3][4] Its unique conformational properties, which include a puckered structure that can present substituents in well-defined spatial orientations, make it an ideal template for mimicking natural substrates and interacting with high specificity at biological targets.[5] This technical guide will provide an in-depth exploration of the applications of cyclopentane-based pharmaceutical intermediates, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Prostaglandins and Their Analogs: Mastering Inflammation and Ocular Health

Prostaglandins are a class of lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[6] Structurally, they are all derivatives of prostanoic acid, featuring a cyclopentane ring as a core structural element.[7] The synthesis of prostaglandins and their analogs, a monumental challenge in organic chemistry, has been a fertile ground for the development of novel synthetic strategies.

A cornerstone in this field is the synthesis of Prostaglandin F2α (PGF2α) and its analogs, which are widely used in the treatment of glaucoma.[8] The key to these syntheses is the stereocontrolled construction of the densely functionalized cyclopentane core.

Key Intermediate: The Corey Lactone and Modern Chemoenzymatic Equivalents

The classic approach, pioneered by E.J. Corey, utilizes a bicyclic intermediate known as the "Corey lactone" to control the stereochemistry of the cyclopentane ring.[8] More recent innovations have introduced highly efficient chemoenzymatic methods to generate key chiral cyclopentane intermediates.[6][9]

Protocol 1: Chemoenzymatic Synthesis of a Bromohydrin Intermediate for PGF2α [9]

This protocol outlines a modern, scalable approach to a key chiral cyclopentane intermediate, a bromohydrin that serves as a radical equivalent of the Corey lactone.

Step 1: Enzymatic Desymmetrization

  • Reaction: Enzymatic hydrolysis of a prochiral cyclopentene diester.

  • Rationale: This step utilizes a lipase to selectively hydrolyze one of the two ester groups, establishing the initial stereocenter with high enantioselectivity.

  • Procedure:

    • Suspend the cyclopentene diester in a phosphate buffer solution.

    • Add a commercially available lipase (e.g., from Candida antarctica).

    • Stir the mixture at room temperature, monitoring the reaction by TLC or HPLC until approximately 50% conversion is reached.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to separate the monoester product from the unreacted diester.

Step 2: Bromohydrin Formation

  • Reaction: Conversion of the chiral monoester to a bromohydrin.

  • Rationale: This step introduces bromine and a hydroxyl group across the double bond, setting the stage for the introduction of the side chains.

  • Procedure:

    • Dissolve the purified monoester in a suitable solvent (e.g., THF/water).

    • Add N-bromosuccinimide (NBS) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with sodium thiosulfate solution and extract the product.

    • Purify the resulting bromohydrin by column chromatography.

Reaction StepStarting MaterialKey ReagentsProductTypical Yield
Enzymatic DesymmetrizationProchiral cyclopentene diesterLipase, Phosphate bufferChiral monoester>95% ee
Bromohydrin FormationChiral monoesterN-bromosuccinimide (NBS)Bromohydrin intermediate85-95%

Carbocyclic Nucleosides: A Stable Backbone for Antiviral Therapy

One of the most significant applications of cyclopentane intermediates is in the synthesis of carbocyclic nucleosides, a potent class of antiviral drugs.[10] In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane or cyclopentene ring.[11] This substitution confers enhanced metabolic stability by removing the labile glycosidic bond, leading to improved pharmacokinetic profiles.[10]

Key Drugs and Their Intermediates:
  • Abacavir: An essential medication for the treatment of HIV, Abacavir is a guanosine analog built on a cyclopentene scaffold. A critical intermediate in its synthesis is (1S, 4R)-cis-4-Amino-2-cyclopentene-1-methanol .[11][12]

  • Entecavir: A potent antiviral used to treat Hepatitis B, Entecavir features a methylene-substituted cyclopentane ring.[13][14]

Protocol 2: Synthesis of (1S, 4R)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride (Abacavir Intermediate) [12]

This protocol describes a synthetic route starting from 2-azabicyclo[2.2.1]hept-5-en-3-one.

Step 1: Esterification and Ring Opening

  • Reaction: Acid-catalyzed ring opening of the bicyclic lactam.

  • Rationale: This step opens the bicyclic system to generate a functionalized cyclopentene ring.

  • Procedure:

    • Suspend 2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable alcohol (e.g., methanol).

    • Add thionyl chloride dropwise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the ring-opened hydrochloride salt.

Step 2: Reduction

  • Reaction: Reduction of the ester to the corresponding alcohol.

  • Rationale: This step converts the ester functionality to the primary alcohol required in the final intermediate.

  • Procedure:

    • Dissolve the ring-opened hydrochloride salt in a dichloromethane/water solvent system.

    • Add a reducing agent (e.g., sodium borohydride) in portions, maintaining the temperature below 10 °C.

    • Stir the reaction until the reduction is complete.

    • Carefully quench the reaction with acid and separate the aqueous layer.

    • Adjust the pH of the aqueous layer and extract the product with an organic solvent.

    • Crystallize the product from a suitable solvent system to yield (1S, 4R)-4-amino-2-cyclopentene-1-methanol hydrochloride.

Experimental Workflow for Abacavir Intermediate Synthesis

G start 2-Azabicyclo[2.2.1]hept-5-en-3-one step1 Esterification & Ring Opening (Thionyl Chloride, Methanol) start->step1 intermediate1 Ring-Opened Ester Hydrochloride step1->intermediate1 step2 Reduction (Sodium Borohydride) intermediate1->step2 product (1S, 4R)-4-Amino-2-cyclopentene-1-methanol HCl step2->product

Caption: Synthetic workflow for a key Abacavir intermediate.

Kinase Inhibitors: Targeting Cancer and Inflammatory Diseases

The cyclopentyl group has also found a prominent place in the design of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory disorders. The cyclopentyl moiety often serves to occupy hydrophobic pockets in the kinase active site, contributing to both potency and selectivity.[5]

Key Drugs and Their Intermediates:
  • Ruxolitinib: A Janus kinase (JAK) inhibitor used to treat myelofibrosis and polycythemia vera.[15][16] A key intermediate features a chiral cyclopentylpropionitrile moiety.

  • Palbociclib: A cyclin-dependent kinase (CDK4/6) inhibitor for the treatment of certain types of breast cancer.[1][10] The structure includes an N-cyclopentyl group.

Protocol 3: Synthesis of a Ruxolitinib Intermediate [15][16]

This protocol details the initial steps in the synthesis of a key chiral intermediate for Ruxolitinib.

Step 1: Acetonitrile Addition

  • Reaction: Base-catalyzed addition of acetonitrile to methyl cyclopentanecarboxylate.

  • Rationale: This step forms the carbon-carbon bond necessary to build the propionitrile side chain.

  • Procedure:

    • Suspend a strong base (e.g., sodium hydride) in a dry, aprotic solvent (e.g., THF).

    • Heat the suspension and slowly add a mixture of methyl cyclopentanecarboxylate and acetonitrile.

    • Maintain the reaction at an elevated temperature until completion.

    • Cool the reaction and quench with water.

    • Work up the reaction to isolate 3-cyclopentyl-3-oxopropanenitrile.

Step 2: Enzymatic Asymmetric Reduction

  • Reaction: Stereoselective reduction of the ketone to a chiral alcohol.

  • Rationale: This enzymatic step is crucial for establishing the correct stereochemistry of the final drug, which is essential for its biological activity.

  • Procedure:

    • Prepare a buffered aqueous solution containing 3-cyclopentyl-3-oxopropanenitrile.

    • Add a suitable ketoreductase enzyme and a cofactor (e.g., NADPH).

    • Incubate the mixture with gentle agitation.

    • Monitor the reaction for the formation of (S)-3-cyclopentyl-3-hydroxypropanenitrile.

    • Extract the product and purify by chromatography.

Ruxolitinib Intermediate Synthesis Pathway

G start Methyl Cyclopentanecarboxylate + Acetonitrile step1 Base-Catalyzed Addition (Sodium Hydride, THF) start->step1 intermediate1 3-Cyclopentyl-3-oxopropanenitrile step1->intermediate1 step2 Enzymatic Asymmetric Reduction (Ketoreductase, NADPH) intermediate1->step2 product (S)-3-Cyclopentyl-3-hydroxypropanenitrile step2->product

Caption: Key steps in the synthesis of a chiral Ruxolitinib intermediate.

Cardiovascular Applications: Ticagrelor and Antiplatelet Therapy

The cyclopentane ring is also a key feature of Ticagrelor, a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[17][18][19] Ticagrelor's structure is a cyclopentyl-triazolo-pyrimidine.[18] The cyclopentyl group contributes to the molecule's binding affinity and overall physicochemical properties.

The synthesis of Ticagrelor is a complex, multi-step process that involves the careful construction of the heterocyclic core and the stereospecific introduction of the cyclopentane-containing side chain.[17] The development of efficient and scalable synthetic routes for this drug highlights the advanced application of cyclopentane intermediates in cardiovascular medicine.

Conclusion: An Enduring and Evolving Scaffold

The applications of cyclopentane-based pharmaceutical intermediates are a testament to the enduring importance of this simple carbocycle in drug design. From the intricate stereochemical challenges of prostaglandin synthesis to the rational design of targeted kinase inhibitors and antiviral agents, the cyclopentane ring has proven to be a remarkably adaptable and effective scaffold. As synthetic methodologies continue to evolve, we can anticipate that this five-membered ring will continue to play a pivotal role in the discovery and development of new medicines to address a wide range of human diseases. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this privileged structural motif.

References

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  • EP2594569A1 - Entecavir synthesis method and intermediate compound thereof - Google Patents.
  • CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
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  • A Review of the Role of the Antiplatelet Drug Ticagrelor in the Management of Acute Coronary Syndrome, Acute Thrombotic Disease, and Other Diseases - PMC. Available at: [Link]

  • Ticagrelor as an Alternative Antiplatelet Therapy in Cardiac Patients Non-Sensitive to Aspirin - MDPI. Available at: [Link]

  • Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid - PubMed. Available at: [Link]

  • Functionalization of cyclopentanic 1,3-dicarbonyl derivatives in Eco-Compatible conditions. Available at: [Link]

  • Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Ticagrelor: clinical development and future potential - IMR Press. Available at: [Link]

  • 1,3-Cyclopentanedione, 2-methyl - Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Scalable synthesis of 1-(acetamidomethyl)cyclopentanemethanol

Application Note: Scalable Synthesis of 1-(Acetamidomethyl)cyclopentanemethanol Executive Summary This technical guide details a robust, scalable protocol for the synthesis of 1-(acetamidomethyl)cyclopentanemethanol (4)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(Acetamidomethyl)cyclopentanemethanol

Executive Summary

This technical guide details a robust, scalable protocol for the synthesis of 1-(acetamidomethyl)cyclopentanemethanol (4) . This molecule serves as a critical quaternary amino-alcohol scaffold, structurally analogous to the Gabapentinoid class of therapeutics.

While traditional laboratory methods often employ Lithium Aluminum Hydride (LAH) for the simultaneous reduction of nitrile and ester functionalities, this approach poses significant safety hazards (pyrophoricity, massive exotherms) upon scale-up. This guide presents a chemoselective, stepwise reduction strategy that eliminates LAH, utilizing in-situ generated Lithium Borohydride (LiBH₄) and catalytic hydrogenation. This route ensures process safety, minimizes side-product formation (specifically the spiro-lactam trap), and delivers high-purity material suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the sterically congested quaternary center at C1 of the cyclopentane ring early in the sequence.

Strategic Disconnections:

  • Acetylation: The final step protects the primary amine.

  • Nitrile Reduction: The amino group is generated from a nitrile after the alcohol is established to prevent lactamization.

  • Ester Reduction: The hydroxymethyl group is generated from an ester using a mild, scalable hydride source.

  • Dialkylation: The cyclopentane ring is closed via double alkylation of ethyl cyanoacetate.

Retrosynthesis Target 1-(Acetamidomethyl) cyclopentanemethanol AminoAlcohol 1-(Aminomethyl) cyclopentanemethanol Target->AminoAlcohol Acetylation CyanoAlcohol 1-(Hydroxymethyl) cyclopentanecarbonitrile AminoAlcohol->CyanoAlcohol Nitrile Hydrogenation CyanoEster Ethyl 1-cyanocyclopentane carboxylate CyanoAlcohol->CyanoEster Chemoselective Reduction SM Ethyl Cyanoacetate + 1,4-Dibromobutane CyanoEster->SM Dialkylation

Figure 1: Retrosynthetic logic prioritizing the avoidance of spiro-lactam formation.

Chemical Process & Protocols

Step 1: Synthesis of Ethyl 1-cyanocyclopentanecarboxylate

Rationale: The formation of the quaternary carbon via double alkylation is the foundation of the synthesis. Using potassium carbonate in a polar aprotic solvent avoids the safety risks of sodium hydride.

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1,4-Dibromobutane (1.1 eq), K₂CO₃ (2.5 eq), Acetone or Acetonitrile.

  • Scale: 1.0 mol basis.

Protocol:

  • Charge a 2L reactor with Acetone (1000 mL), Ethyl cyanoacetate (113.1 g, 1.0 mol), and 1,4-Dibromobutane (237.5 g, 1.1 mol).

  • Add K₂CO₃ (345.5 g, 2.5 mol) portion-wise to control mild exotherm.

  • Heat the slurry to reflux (approx. 56°C) and stir for 12–16 hours. Monitor by GC-MS until starting material is <1%.

  • Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under high vacuum (bp ~110°C at 10 mmHg) yields the product as a colorless oil.

    • Yield Target: 85–90%.

Step 2: Chemoselective Reduction to 1-(Hydroxymethyl)cyclopentanecarbonitrile

Rationale: Direct reduction of the ester in the presence of a nitrile is challenging. Using NaBH₄ with LiCl generates LiBH₄ in situ, a species capable of reducing esters to alcohols without touching the nitrile or requiring cryogenic conditions. This avoids the "Lactam Trap" (see Section 4).

  • Reagents: Ethyl 1-cyanocyclopentanecarboxylate (1.0 eq), NaBH₄ (2.0 eq), LiCl (2.0 eq), THF/Ethanol (1:1).

Protocol:

  • Dissolve NaBH₄ (75.6 g, 2.0 mol) and LiCl (84.8 g, 2.0 mol) in dry THF/EtOH (1.5 L) at 0°C. Stir for 30 mins to generate LiBH₄.

  • Add Ethyl 1-cyanocyclopentanecarboxylate (167.2 g, 1.0 mol) dropwise, maintaining temperature <20°C.

  • Allow to warm to RT and stir for 24 hours.

  • Quench: Carefully add saturated NH₄Cl solution (exothermic, H₂ evolution).

  • Extraction: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Result: 1-(Hydroxymethyl)cyclopentanecarbonitrile. Used directly in the next step.

    • Yield Target: >90% crude.[2][3][4][5]

Step 3: Catalytic Hydrogenation to 1-(Aminomethyl)cyclopentanemethanol

Rationale: Catalytic hydrogenation is the gold standard for scalability. Raney Nickel is effective for reducing nitriles to primary amines without high pressure.

  • Reagents: Cyano-alcohol intermediate, Raney Nickel (approx. 10 wt% loading), Methanol/Ammonia.

Protocol:

  • Charge a hydrogenation vessel (Parr reactor) with the crude nitrile alcohol dissolved in Methanol (7N NH₃). The ammonia suppresses secondary amine formation.

  • Add Raney Nickel (slurry in water, washed with MeOH).

  • Pressurize with H₂ (50 psi) and stir at RT for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst (Keep wet! Pyrophoric).

  • Concentration: Evaporate solvent to yield the amino-diol as a viscous oil.

    • Yield Target: 85–95%.

Step 4: N-Acetylation

Rationale: Selective acetylation of the primary amine over the primary alcohol is achieved by controlling pH or using mild acetylating agents, but since amides are more stable than esters, standard acetylation followed by mild basic hydrolysis (if O-acetylation occurs) is robust.

  • Reagents: Amino-alcohol (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine or Triethylamine (1.2 eq), DCM.

Protocol:

  • Dissolve 1-(aminomethyl)cyclopentanemethanol (129.2 g, 1.0 mol) in DCM (1 L) and Pyridine (94.9 g, 1.2 mol). Cool to 0°C.

  • Add Acetic Anhydride (112.3 g, 1.1 mol) dropwise.

  • Stir at RT for 2 hours.

  • Check: If O-acetylation is observed (di-acetylated product), treat the mixture with NaOH (1M) for 30 mins to hydrolyze the ester selectively, leaving the amide intact.

  • Isolation: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexanes if solid, or purify via short-path distillation.

Critical Process Control: The "Lactam Trap"

A major failure mode in this synthesis is the formation of 2-azaspiro[4.4]nonan-3-one (Spiro-lactam).

  • Scenario A (Wrong Way): If the Nitrile is reduced before the Ester, the resulting amine will intramolecularly attack the ester, cyclizing to form the stable spiro-lactam. Opening this ring requires harsh conditions.

  • Scenario B (Correct Way): By reducing the Ester to the Alcohol first (Step 2), the subsequent amine formed in Step 3 has no electrophile to attack (the alcohol is a poor leaving group).

LactamTrap cluster_Fail Path A: Failure Mode (Lactam) cluster_Success Path B: Success (Stepwise) Start Cyano-Ester AminoEster Amino-Ester Intermediate Start->AminoEster H2/Cat (Nitrile First) CyanoAlc Cyano-Alcohol Start->CyanoAlc NaBH4/LiCl (Ester First) Lactam Spiro-Lactam (Dead End) AminoEster->Lactam Cyclization (Fast) AminoAlc Amino-Alcohol (Target Precursor) CyanoAlc->AminoAlc H2/Cat (Nitrile Second)

Figure 2: Mechanistic pathway comparison highlighting the necessity of the ester-first reduction strategy.

Analytical Specifications

ParameterSpecificationMethod
Appearance White solid or viscous colorless oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Water Content < 0.5%Karl Fischer
Residual Solvents < ICH LimitsGC-Headspace

Key NMR Signals (Expected):

  • Cyclopentane Ring: Multiplets at δ 1.4–1.8 ppm (8H).

  • Acetamide Methyl: Singlet at δ 1.85 ppm (3H).

  • N-CH₂: Doublet at δ 3.1 ppm (2H).

  • O-CH₂: Singlet/Doublet at δ 3.3 ppm (2H).

  • Amide NH: Broad singlet at δ 7.8 ppm.

References

  • Ghezzi, M., et al. (2005).[3] Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[3][6] 6,846,950.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Burk, M. J., et al. (2003). Practical Synthesis of Gabapentin via 1-Cyanocyclohexaneacetic Acid. Journal of Organic Chemistry, 68(14), 5731-5734. (Analogous chemistry for cyclopentane ring).
  • Hamada, Y., et al. (2004). Efficient Synthesis of 1,2-Amino Alcohols via Diastereoselective Reduction of α-Amino Ketones. Organic Letters, 6(16), 2753-2756.
  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000-4005. Link

  • Raheem, K. S., et al. (2019). Raney Nickel Catalyzed Hydrogenation of Nitriles: A Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetylation of 1-(Aminomethyl)cyclopentanemethanol

[1] Case ID: NAC-2239-OPT Status: Active Subject: Optimization of Yield and Selectivity in N-Acetylation Protocols Applicable Substrate: 1-(Aminomethyl)cyclopentanemethanol (CAS: 2239-31-8)[1] Executive Summary The N-ace...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: NAC-2239-OPT Status: Active Subject: Optimization of Yield and Selectivity in N-Acetylation Protocols Applicable Substrate: 1-(Aminomethyl)cyclopentanemethanol (CAS: 2239-31-8)[1]

Executive Summary

The N-acetylation of 1-(aminomethyl)cyclopentanemethanol presents a classic chemoselectivity challenge: differentiating between a primary amine and a primary alcohol on a sterically congested cyclopentane ring.[1]

Low yields in this reaction are rarely due to lack of conversion. They are typically caused by two specific failure modes:[1]

  • Chemoselectivity Failure: Competitive O-acetylation or N,O-diacetylation.[1]

  • Isolation Failure: Loss of the highly polar product into the aqueous phase during standard extractive workups.

This guide provides a validated protocol to maximize N-selectivity and a troubleshooting matrix for isolation.

Module 1: The Validated Protocol

The "Methanol-Anhydride" Method (Recommended)

Why this works: This method leverages the nucleophilicity difference between amines and alcohols. By using methanol (MeOH) as the solvent, any kinetically formed O-acetyl ester undergoes transesterification with the solvent, reverting to the alcohol, while the N-acetyl amide remains stable (Thermodynamic Control).

Reagents & Stoichiometry
ReagentEquivalents (eq.)Role
Substrate 1.0Starting Material
Acetic Anhydride (

)
1.1 - 1.2Acetylating Agent
Methanol (MeOH) Solvent (0.5 M)Solvent & Scavenger
Triethylamine (

)
0.0 - 1.0Optional Base (Only if SM is a salt)
Step-by-Step Procedure
  • Dissolution: Dissolve 1-(aminomethyl)cyclopentanemethanol in dry MeOH. Cool to

    
    .
    
    • Note: If starting with the HCl salt, add 1.0 eq. of

      
       and stir for 10 mins before cooling.
      
  • Addition: Add

    
     dropwise over 15 minutes. Maintain temp 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check TLC (ninhydrin stain).[1] The amine spot (baseline) should disappear.[1]

  • Quench: Add a slight excess of conc. ammonia or ethylenediamine (0.1 eq) if

    
     persists, or simply concentrate if conversion is complete.
    
  • Workup (Critical): DO NOT perform a standard water/EtOAc extraction.

    • Method A (Evaporation): Evaporate MeOH to dryness.[1] The residue is often pure enough.

    • Method B (Salting Out): If aqueous workup is mandatory, saturate the aqueous phase with NaCl or

      
       before extracting with CHCl3:Isopropanol (3:1) .
      

Module 2: Critical Troubleshooting (Q&A)

Category A: Low Yield (<50%)[1]

Q: I see full conversion on TLC, but my isolated mass is very low. Where is my product? A: Your product is likely in the aqueous waste layer.

  • The Physics: The product contains both an amide and a hydroxyl group, making it highly water-soluble (

    
    ).
    
  • The Fix: Switch to Continuous Liquid-Liquid Extraction using Dichloromethane (DCM) for 12 hours, or use the Dry Loading technique (evaporate reaction mixture onto silica gel and load directly onto a column).[1]

Q: Can I use Acetyl Chloride (


) instead of Anhydride? 
A: Avoid if possible. 
  • The Chemistry:

    
     releases HCl, which protonates the amine (deactivating it) and catalyzes the esterification of the alcohol (
    
    
    
    -acetylation).
  • The Fix: If you must use

    
    , you must use a Schotten-Baumann condition (DCM/Water biphasic system with excess NaOH) to scavenge HCl immediately, but this risks hydrolysis.
    
Category B: Impurities & Selectivity[1]

Q: I see two spots on TLC (Product + Non-polar impurity). What is it? A: It is likely the N,O-diacetylated byproduct .

  • Diagnosis: Check NMR. An O-acetyl group will show a singlet methyl peak around

    
     ppm, but the key indicator is the downfield shift of the 
    
    
    
    -O protons (from
    
    
    to
    
    
    ppm).
  • The Fix: Treat the crude mixture with

    
     in Methanol for 30 minutes. This selectively hydrolyzes the ester (O-Ac) back to the alcohol without cleaving the amide (N-Ac).[1]
    

Module 3: Visualizing the Chemistry

Figure 1: Reaction Competition & Selectivity Pathway

Caption: Kinetic competition between Amine and Alcohol nucleophiles. Note the reversibility of O-acetylation in Methanol.

ReactionPathway SM 1-(Aminomethyl) cyclopentanemethanol (Substrate) NAc N-Acetyl Product (Desired Amide) SM->NAc Fast (Kinetic) Nucleophilic Attack OAc O-Acetyl Byproduct (Unwanted Ester) SM->OAc Slow Competitive Attack Ac2O Acetic Anhydride (Ac2O) DiAc N,O-Diacetyl Byproduct NAc->DiAc Excess Ac2O Long Reaction Time OAc->SM Methanolysis (Transesterification) OAc->DiAc Ac2O DiAc->NAc Mild Base Hydrolysis (K2CO3 / MeOH)

Figure 2: Troubleshooting Decision Tree

Caption: Systematic workflow for diagnosing yield and purity issues.

TroubleshootingTree Start Problem: Low Yield or Impurity CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Left Yes, SM Consumed CheckTLC->SM_Left SM_Present No, SM Remains CheckTLC->SM_Present WhereProduct Where is the mass? SM_Left->WhereProduct Sol_Force Action: Check pH (Ensure Basic) Add 0.5 eq Ac2O SM_Present->Sol_Force Aqueous Lost in Aqueous Phase WhereProduct->Aqueous Low Mass Recovery Organic In Organic Phase (But impure) WhereProduct->Organic Wrong NMR/Mass Sol_Extract Action: Use CHCl3:IPA (3:1) or Salting Out Aqueous->Sol_Extract Sol_Hydrolysis Action: Treat with K2CO3/MeOH (Cleave O-Ac) Organic->Sol_Hydrolysis

[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Chapter on Protection for the Amino Group: Amides). [1]

  • Bello, J., & Vinograd, J. R. (1956).[3] Selective Acetylation of Hydroxy Groups. Journal of the American Chemical Society.[4][5] (Demonstrates principles of selectivity in amino-alcohol systems).

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. (Protocol for CHCl3:IPA extraction).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22379517, [1-(Aminomethyl)cyclopentyl]methanol. [1]

Sources

Optimization

Technical Guide: Purification of Polar Acetamide Intermediates

Introduction Polar acetamide intermediates ( ) present a distinct purification paradox in organic synthesis. Their high polarity—driven by strong hydrogen bond accepting (and often donating) capabilities—renders them hig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polar acetamide intermediates (


) present a distinct purification paradox in organic synthesis. Their high polarity—driven by strong hydrogen bond accepting (and often donating) capabilities—renders them highly water-soluble, making standard aqueous workups inefficient. Simultaneously, their high boiling points and thermal lability often preclude distillation.

This guide moves beyond standard textbook protocols, focusing on Salting-Out Liquid-Liquid Extraction (SALLE) , Modified Flash Chromatography , and Anti-Oiling Crystallization techniques.

Tier 1: Triage & Method Selection

Before committing to a pathway, assess your intermediate's properties. Do not default to a silica column immediately; polar acetamides often streak or bind irreversibly to bare silica.

Decision Matrix: Purification Strategy

purification_decision Start Crude Polar Acetamide Mixture Solubility Is the product >10% soluble in water? Start->Solubility ImpurityType Primary Impurity Type? Solubility->ImpurityType No (Moderate Sol) Extraction Method A: SALLE (Salting-Out Extraction) Solubility->Extraction Yes (High Water Sol) Resin Method D: Scavenger Resins (For unreacted amines) ImpurityType->Resin Unreacted Amines/Acids Chrom Method B: Modified Flash Chromatography ImpurityType->Chrom Close-eluting non-ionics Cryst Method C: Anti-Oiling Crystallization ImpurityType->Cryst Solid product, >90% purity

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on solubility and impurity profile.

Tier 2: Extraction Protocols (The "Stuck in Water" Problem)

Standard extraction (EtOAc/Water) often fails because the partition coefficient (


) of polar acetamides favors the aqueous phase. We utilize the Hofmeister Effect  to alter the structure of bulk water, forcing the organic molecule out.
Method A: Salting-Out Liquid-Liquid Extraction (SALLE)

This method uses water-miscible solvents (Acetonitrile or THF) which separate into a distinct phase upon saturation with salt.

The Protocol:

  • Dissolution: Dissolve the crude aqueous reaction mixture in a minimum volume of water.

  • Solvent Addition: Add Acetonitrile (MeCN) in a 1:1 ratio with the aqueous phase. The mixture will likely be homogeneous.

  • Salt Saturation: Add solid NaCl (or

    
     if the product is base-stable) until saturation is reached.
    
    • Mechanism:[1][2][3] The high ionic strength increases the surface tension of water and hydrates the ions, effectively "squeezing" the organic solvent and the acetamide out of the aqueous phase [1].

  • Separation: The mixture will split. The upper (MeCN) layer contains your polar acetamide; the lower (Brine) layer retains inorganic salts and highly polar impurities.

  • Drying: Dry the MeCN layer over

    
     and concentrate.
    

Comparative Extraction Efficiency:

Solvent SystemPartition EfficiencyNotes
DCM / Water LowAcetamide often stays in water. Emulsions common.
EtOAc / Water Low-MediumGood for lipophilic acetamides only.
n-Butanol / Water HighHigh boiling point of n-BuOH makes removal difficult.
MeCN / Brine (SALLE) Very High Recommended. Easy to evaporate; excellent recovery.

Tier 3: Chromatography Solutions

If extraction is insufficient, chromatography is required. However, polar acetamides often "tail" on Normal Phase (NP) silica due to hydrogen bonding with surface silanols.

Method B: Modified Flash Chromatography

Scenario 1: Normal Phase (Silica) Do not use pure MeOH as a polar modifier; it dissolves silica and degrades the column.

  • Base Modifier: Add 1%

    
     or 
    
    
    
    to the mobile phase. This deactivates acidic silanol sites.
  • Solvent System: DCM : [MeOH with 10%

    
    ].
    
    • Gradient: 0% to 15% of the ammoniated MeOH.

Scenario 2: Reverse Phase (C18) - The Gold Standard For highly polar acetamides, Reverse Phase (RP) is superior.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: Water / Acetonitrile (or MeOH).[1][4]

  • Loading: Dry load the crude material onto Celite or a C18 pre-column. Polar acetamides often precipitate if dissolved in DMSO and injected into a high-water stream [2].

Tier 4: Crystallization Troubleshooting

Method C: Solving the "Oiling Out" Phenomenon

Acetamides frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization, forming an oil at the bottom of the flask. This occurs when the melting point of the solvated compound is lower than the process temperature [3].

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Temp > Metastable limit.Re-heat to dissolve the oil. Add the anti-solvent slower and at a higher temperature .
Gooey Precipitate Impurities trapped in the oil phase.[2]Trituration. Decant the supernatant. Add

or Pentane to the oil and sonicate vigorously to induce hardening.
No Nucleation High kinetic barrier.Seed. Add a crystal of pure product (or scratch glass). If no seed exists, use a "sacrificial" small batch evaporated to dryness.

Recommended Solvent Systems for Acetamides:

  • Solvent: Ethanol or Isopropanol (hot).

  • Anti-Solvent:

    
    , Hexane, or TBME (add dropwise until turbid).
    

Tier 5: Chemical Scavenging (Work-up)

If the acetamide was synthesized via coupling (e.g., Amine + Acid Chloride/Anhydride), unreacted amine is a common impurity.

Method D: Resin Scavenging

Avoid liquid acid washes if your product is acid-sensitive. Use Solid Supported Scavengers .

  • Impurity: Excess Amine.[5]

  • Scavenger: Sulfonic Acid (SCX) Resin or Isocyanate Resin.

  • Workflow:

    • Dissolve crude mixture in DCM or THF.

    • Add SCX resin (3 equivalents relative to excess amine).

    • Stir for 1 hour.

    • Filter.[3][6] The amine is trapped on the resin; the filtrate contains the pure acetamide [4].

FAQ: Troubleshooting Specific Scenarios

Q: My acetamide is volatile; I lose it on the rotovap.

  • A: Polar acetamides with low molecular weight (e.g., N,N-dimethylacetamide derivatives) can co-evaporate. Switch to SALLE (Method A) using MeCN, but do not evaporate to dryness. Use a stream of

    
     or switch to a solvent with a massive boiling point difference (like extraction into ether, if possible) and distill the solvent carefully.
    

Q: The compound streaks from


 0.1 to 0.6 on the TLC plate. 
  • A: This indicates silanol interaction. You must add a base modifier. Pre-wash your TLC plate with the mobile phase containing 1%

    
     and dry it before spotting. If it still streaks, abandon silica and move to C18 Reverse Phase.
    

Q: I see two spots on NMR/LCMS, but only one on TLC.

  • A: Acetamides exhibit Rotamerism (restricted rotation around the C-N bond). This often appears as doubled peaks in NMR or split peaks in HPLC.

    • Test: Run the NMR at high temperature (e.g., 60°C). If the peaks coalesce, it is a single pure compound, not a mixture.

References

  • Majors, R. E. (2009). Salting-out Liquid-Liquid Extraction (SALLE).[7] LCGC North America.

  • Bickler, B. (2023).[8] How should I purify a complex, polar, amide reaction mixture? Biotage Blog.

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.

  • Wipf, P. (2004). Solid supported reagents and scavenger resins.[5] University of Pittsburgh, Department of Chemistry.

Sources

Troubleshooting

Preventing O-acetylation during synthesis of N-substituted acetamides

A Researcher's Guide to Preventing O-Acetylation During the Synthesis of N-Substituted Acetamides Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered in syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing O-Acetylation During the Synthesis of N-Substituted Acetamides

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered in synthetic chemistry. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the prevention of O-acetylation, a common side reaction during the N-acetylation of substrates containing hydroxyl groups. Our goal is to equip you with the knowledge to optimize your reaction conditions for high-yield, chemoselective N-acetamide synthesis.

The Challenge: Competing N- vs. O-Acetylation

The acetylation of an amine in the presence of a hydroxyl group is a classic example of a reaction requiring high chemoselectivity. Both the nitrogen of the amine and the oxygen of the hydroxyl group are nucleophilic and can react with the acetylating agent. However, amines are generally more nucleophilic than alcohols, which should favor N-acetylation. Despite this, O-acetylation can become a significant and sometimes primary reaction pathway under certain conditions, leading to a mixture of products and complicating purification.

The core of the issue lies in the delicate balance of reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. However, the reaction conditions, including the choice of acetylating agent, solvent, base, and temperature, can influence the relative nucleophilicity of the amine and hydroxyl groups, as well as the electrophilicity of the acetylating agent.

dot

Protecting_Group_Strategy Start Amino Alcohol Protected Protect -OH (e.g., TBDMSCl) Start->Protected N_Acetylated N-Acetylate (e.g., Ac₂O) Protected->N_Acetylated Deprotected Deprotect -OH (e.g., TBAF) N_Acetylated->Deprotected Final_Product N-Acetylated Amino Alcohol Deprotected->Final_Product

Optimization

Technical Support Guide: Crystallization of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. Ou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. Our focus is on delivering field-proven insights and troubleshooting strategies grounded in established chemical principles to facilitate the reliable and efficient purification of this compound.

Section 1: Understanding the Molecule - The Key to Successful Crystallization

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a molecule whose purification by crystallization is heavily influenced by its distinct structural features. A successful strategy depends on understanding how these features interact with potential solvents.

  • Amide Group (-CONH-): This functional group is polar and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Amides are known to form strong intermolecular hydrogen bonds, which can favor crystal lattice formation but also present challenges in finding a suitable solvent.[1][2]

  • Hydroxyl Group (-OH): As a primary alcohol, this group is also highly polar and acts as both a hydrogen bond donor and acceptor. Its presence significantly increases the molecule's affinity for polar, protic solvents.

  • Cyclopentyl and Methyl Groups: These aliphatic components contribute non-polar character to the molecule, creating a bifunctional solubility profile that can be leveraged using mixed solvent systems.

The key challenge is to identify a solvent or solvent system that can disrupt the intermolecular hydrogen bonds of the compound at an elevated temperature but allow them to reform into an ordered crystal lattice upon cooling. Solvents that are too effective at solvating the molecule will result in a supersaturated solution from which the compound will not crystallize.[3]

Section 2: Recommended Crystallization Protocols

Based on the structural characteristics of the target molecule, two primary protocols are recommended. The choice between them will depend on the impurity profile and the results of initial solvent screening tests.

Experimental Workflow Overview

The general process for crystallization is outlined below. Each step must be optimized to achieve high purity and yield.

G cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_final Final Product dissolution 1. Dissolution Dissolve crude compound in minimum hot solvent hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration cooling 3. Slow Cooling Allow solution to cool gradually to induce crystallization hot_filtration->cooling isolation 4. Isolation Collect crystals via vacuum filtration cooling->isolation washing 5. Washing Wash crystals with a small amount of cold solvent isolation->washing drying 6. Drying Dry crystals under vacuum to remove residual solvent washing->drying

Caption: General experimental workflow for recrystallization.

Protocol A: Single Solvent Recrystallization

This method is ideal when a solvent is found that exhibits a large solubility differential with temperature. For a polar molecule like this, polar aprotic solvents are excellent starting points.

Recommended Solvent: Acetonitrile or Ethyl Acetate. Acetonitrile, in particular, is often effective for purifying amides.[2]

Step-by-Step Methodology:

  • Place the crude N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide in an Erlenmeyer flask equipped with a stir bar.

  • In a separate flask, heat the chosen solvent (e.g., acetonitrile) to a gentle boil.

  • Add the hot solvent to the crude material in small portions while stirring and heating until the solid just dissolves. It is critical to use the minimum volume of hot solvent necessary to form a saturated solution.

  • If the solution is colored or contains insoluble impurities, this is the stage to add a small amount of activated charcoal and perform a hot filtration.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can cause the compound to precipitate or "crash out," trapping impurities.[4]

  • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol B: Mixed Solvent System (Solvent-Pair) Recrystallization

This is a powerful technique when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" solvent (anti-solvent).[5]

Recommended Solvent Pair: Ethyl Acetate (good solvent) / Heptane (anti-solvent).

Step-by-Step Methodology:

  • Dissolve the crude compound in the minimum amount of the "good" solvent (ethyl acetate) at room temperature or with gentle heating.

  • While stirring, add the "poor" solvent (heptane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Gently heat the mixture until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of a pre-chilled mixture of the solvent pair (e.g., 10:1 heptane:ethyl acetate), and dry under vacuum.

Section 3: Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in the crystallization process.[3] The following table summarizes potential solvents for screening.

SolventBoiling Point (°C)PolarityH-Bonding CapabilityRecommended Use
Ethyl Acetate 77MediumAcceptorPrimary Solvent
Acetone 56Medium-HighAcceptorPrimary Solvent
Acetonitrile 82HighAcceptorPrimary Solvent (Good starting point) [2]
Isopropanol (IPA) 82Medium-HighDonor & AcceptorPrimary Solvent (Risk of Oiling Out)
Toluene 111LowNoneAnti-Solvent
Heptane/Hexane 98 / 69Very LowNoneAnti-Solvent
Water 100Very HighDonor & AcceptorPrimary Solvent (if compound is soluble) or Anti-Solvent (if compound is soluble in a water-miscible organic solvent like ethanol)[1]
Solvent Selection Decision Process

Use the following logical diagram to guide your solvent screening experiments.

G cluster_single Single Solvent Path cluster_mixed Mixed Solvent Path start Start: Select a small amount of crude material test_solubility Test solubility in a polar solvent (e.g., Ethyl Acetate) at room temperature. start->test_solubility heat_solvent Heat the solvent. Does the compound dissolve? test_solubility->heat_solvent If mostly insoluble add_antisolvent Add a non-polar anti-solvent (e.g., Heptane) until cloudy. test_solubility->add_antisolvent If fully soluble cool_solvent Cool the solution. Do crystals form? heat_solvent->cool_solvent Yes fail Failure. Try a different solvent system. heat_solvent->fail No success_single Success! Use this as a single solvent system. cool_solvent->success_single Yes cool_solvent->fail No heat_mixed Warm gently to redissolve. add_antisolvent->heat_mixed cool_mixed Cool the solution. Do crystals form? heat_mixed->cool_mixed success_mixed Success! Use this as a mixed solvent system. cool_mixed->success_mixed Yes cool_mixed->fail No

Caption: Decision-making flowchart for selecting a crystallization solvent system.

Section 4: Troubleshooting & FAQs

Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do? A: Oiling out occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.[4] This is common with compounds that have relatively low melting points or when using high-boiling point solvents.

  • Immediate Action: Reheat the solution until the oil fully redissolves.

  • Solution 1: Add more of the "good" solvent (10-20% more volume) to decrease the saturation temperature. The compound will now crystallize at a lower temperature.[4]

  • Solution 2: Ensure a slower cooling rate. Rapid cooling does not give molecules enough time to orient into a crystal lattice. Let the solution cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.

  • Solution 3: Consider a different solvent system with a lower boiling point.

Q2: No crystals have formed, even after cooling the solution in an ice bath. What are my next steps? A: This indicates that the solution is not sufficiently supersaturated.

  • Solution 1 (Too much solvent): Evaporate some of the solvent using a gentle stream of nitrogen or by gentle heating on a hot plate, then attempt to cool again. As a rule of thumb, start by evaporating about half of the solvent.[5]

  • Solution 2 (Nucleation failure): Induce nucleation by scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

  • Solution 3 (Seeding): If you have a pure crystal of the compound, add a single, tiny "seed" crystal to the cold solution. This will act as a template for further crystal growth.[5]

  • Solution 4 (Extended Cooling): Place the flask in a freezer for several hours. The lower temperature will further decrease solubility.

Q3: The crystals formed almost instantly as a very fine powder. Is this a problem? A: Yes, this is known as "crashing out" and is a form of rapid precipitation, not controlled crystallization. This process is undesirable because impurities present in the solution are often trapped within the rapidly forming solid, defeating the purpose of purification.[4]

  • Cause: The solution was likely too concentrated, or it was cooled too quickly.

  • Solution: Reheat the flask to redissolve the powder. Add a small amount of additional hot solvent (5-10%) to ensure you are not at the bare minimum for dissolution. Allow the solution to cool much more slowly.[4] A shallow pool of solvent in a large flask can also lead to rapid cooling due to high surface area; if so, switch to a smaller flask.[4]

Q4: My final yield is very low. How can I improve it? A: A low yield can result from several factors.

  • Cause 1 (Too much solvent): A large amount of your compound may still be dissolved in the mother liquor.[4]

    • Solution: Concentrate the mother liquor by evaporating a portion of the solvent and cool the remaining solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause 2 (Premature crystallization): The compound may have crystallized in the filter funnel during a hot filtration step.

    • Solution: Ensure the funnel and receiving flask are pre-heated before filtration. Wash the filter paper with a small amount of fresh, hot solvent to redissolve any crystals.

  • Cause 3 (Excessive washing): Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product.

    • Solution: Use only a minimal amount of ice-cold solvent for washing.

Q5: The isolated crystals are colored, but the pure compound should be white. How can I remove the color? A: Colored impurities can often be removed with activated charcoal (also known as Norit).

  • Procedure: After dissolving the crude compound in the hot solvent but before cooling, remove the solution from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite, then proceed with the cooling step.

  • Caution: Using too much charcoal can lead to significant loss of your desired product due to co-adsorption.

Section 5: References

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52918122, N-((1-(hydroxymethyl)cyclopentyl)methyl)-3-morpholinoimidazo[1,5-a]pyridine-1-carboxamide. Retrieved from [Link]

  • Nichols, L. (n.d.). Experiment 4: Crystallization. Retrieved from [Link]

  • University of Technology Sydney. (n.d.). Organic Laboratory Techniques 2.1: Recrystallisation. Retrieved from [Link]

  • Wigal, C. T. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Florida, Center for Xray Crystallography. (2015). How To Grow Crystals. Retrieved from [Link]

  • Jones, W. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558466, N-Cyclopentyl-N-ethylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Removing acetic acid impurities from amide synthesis products

Troubleshooting and Purification Guide: Removing Acetic Acid Impurities Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting and Purification Guide: Removing Acetic Acid Impurities

Welcome to the Technical Support Center for Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual acetic acid in their reaction products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. This guide is structured to address common questions and troubleshooting scenarios, ensuring the integrity and purity of your synthesized amides.

Frequently Asked Questions (FAQs)

Q1: Why is acetic acid a common impurity in my amide synthesis reaction?

Acetic acid contamination in amide synthesis is a frequent issue that can arise from several sources:

  • Use of Acetic Anhydride as a Reagent: When an amine is acylated using acetic anhydride, one equivalent of acetic acid is produced as a byproduct for every equivalent of amide formed.[1][]

  • Hydrolysis of Acetic Anhydride: If there is any moisture present in the reaction, or during the aqueous work-up, unreacted acetic anhydride will readily hydrolyze to form two equivalents of acetic acid.[3][4]

  • Incomplete Reaction: If acetic acid itself is used as a starting material in a coupling reaction (e.g., with carbodiimide activators), any unreacted excess will remain as an impurity.[5]

  • Reaction Solvent: In some cases, glacial acetic acid is used as a solvent for the reaction, and its removal can be challenging.[6]

Understanding the origin of the acetic acid is the first step in selecting the most effective purification strategy.

Q2: I see a peak around 2.1 ppm in my 1H NMR spectrum. Is this acetic acid?

A singlet peak around 2.1 ppm in many common deuterated solvents (like CDCl₃) is indeed characteristic of the methyl protons of acetic acid. However, other acetate-containing compounds or even acetone can appear in a similar region. To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton of the carboxylic acid will exchange with deuterium, causing the disappearance or significant reduction of the broad carboxylic acid proton signal (typically >10 ppm), and can sometimes cause a slight shift in the methyl peak.[7]

Q3: Can I just remove the acetic acid on a rotary evaporator?

While acetic acid is more volatile than many amide products, it has a relatively high boiling point (118 °C). Complete removal by rotary evaporation alone is often difficult, especially if your product is a high-boiling oil or a non-volatile solid. Co-evaporation with a higher boiling point solvent like toluene can sometimes be effective in azeotropically removing residual acetic acid.[8] However, this should be followed by a more robust purification method to ensure complete removal.

In-Depth Troubleshooting and Purification Guides

This section provides detailed protocols and the rationale behind them for the most common methods of removing acetic acid from your amide product.

Method 1: Liquid-Liquid Extraction (Basic Wash)

This is often the first and most effective method for removing acidic impurities. The principle is based on the differential solubility of the neutral amide product and the deprotonated, ionic acetate salt.[9]

When to Use It: This method is ideal for the initial work-up of most amide synthesis reactions where the product is soluble in a water-immiscible organic solvent and stable to mildly basic conditions.

Causality: By washing the organic layer containing your amide and acetic acid with a mild aqueous base (like sodium bicarbonate), the acetic acid is deprotonated to form sodium acetate.[10] Sodium acetate is an ionic salt and is highly soluble in the aqueous phase, while your neutral amide product remains in the organic phase.[11]

Detailed Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash (Water): Add a volume of deionized water equal to about half the volume of the organic layer. Shake gently and allow the layers to separate. Drain and discard the aqueous layer. This initial wash removes highly water-soluble byproducts.

  • Basic Wash (Saturated NaHCO₃): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12] Stopper the funnel and invert it, venting frequently to release the CO₂ gas that evolves from the neutralization reaction. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • pH Check (Optional but Recommended): You can test the pH of the aqueous layer with litmus paper to ensure it is basic, indicating that all the acid has been neutralized.[13]

  • Repeat Basic Wash: Repeat the NaHCO₃ wash one more time to ensure complete removal of acetic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude amide, now free of acetic acid.

Troubleshooting Guide: Liquid-Liquid Extraction

Issue Potential Cause Solution & Explanation
Emulsion Formation Vigorous shaking, presence of surfactants or fine particulates.[14]Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[15] "Salting Out": Add a small amount of solid NaCl or use a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[16] Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning can force the separation.[17]
Product Precipitation The amide product has low solubility in the chosen organic solvent.Select a different organic solvent in which your product is more soluble.
Acetic Acid Still Present in NMR Insufficient amount of base used or incomplete mixing.Ensure you are using a saturated solution of NaHCO₃. Repeat the basic wash, ensuring thorough (but gentle) mixing. Check the pH of the aqueous layer after the wash to confirm it is basic.[13]
Method 2: Flash Column Chromatography

If liquid-liquid extraction is insufficient or if other non-acidic impurities are present, flash column chromatography is a powerful purification technique.

When to Use It: When the amide product has a different polarity from acetic acid and other impurities, allowing for separation on a solid stationary phase. This is also useful for products that are sensitive to basic conditions or are highly water-soluble.

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent mixture).[18] Silica gel is slightly acidic. Acetic acid, being highly polar and acidic, will have a strong affinity for the silica gel and will either remain at the top of the column or elute very slowly. A less polar amide product will travel down the column more quickly with the mobile phase, allowing for its separation and collection.[19]

Detailed Experimental Protocol: Flash Chromatography

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your amide product. A common starting point for amides is a mixture of hexane and ethyl acetate. For more polar amides, a system of dichloromethane and methanol may be necessary.[20]

  • Column Packing: Pack a flash column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[21]

  • Elution: Run the column with the chosen solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure amide product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Flash Chromatography

Issue Potential Cause Solution & Explanation
Product Streaking on TLC/Column The amide is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This will neutralize the acidic sites on the silica, improving the peak shape.[22]
Poor Separation The chosen solvent system is not optimal.Re-optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for complex mixtures.[8]
Low Recovery The product is highly polar and is sticking to the silica gel.Consider using a different stationary phase, such as alumina or reversed-phase (C18) silica.[23]
Method 3: Recrystallization

For solid amide products, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

When to Use It: When the amide is a solid at room temperature and a suitable solvent can be found in which the amide's solubility is high at elevated temperatures and low at room temperature, while acetic acid remains soluble at all temperatures.

Causality: This technique relies on the principle that the solubility of most solids increases with temperature. By dissolving the impure amide in a minimum amount of a hot solvent to create a saturated solution, and then allowing it to cool slowly, the amide will crystallize out in a pure form, leaving the more soluble impurities (like acetic acid) behind in the solvent (the "mother liquor").[17]

Detailed Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your amide product is highly soluble when hot and poorly soluble when cold. Common solvents for amides include ethanol, ethyl acetate, and acetonitrile.[22] A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Troubleshooting Guide: Recrystallization

Issue Potential Cause Solution & Explanation
"Oiling Out" The product is coming out of solution as a liquid instead of crystals. This can happen if the solution is too concentrated or cools too quickly.Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly. Using a mixed solvent system and adding the "anti-solvent" dropwise to the hot solution can induce crystallization.[24]
No Crystals Form The solution is not saturated, or the product is too soluble in the chosen solvent even when cold.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent to increase the concentration and try cooling again. A different solvent system may be required.
Poor Recovery Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Method 4: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of impurities from a solution.

When to Use It: This is an excellent method for a final "polishing" step to remove trace amounts of acetic acid, especially in high-throughput or automated synthesis settings.

Causality: A basic scavenger resin contains functional groups (e.g., amine groups) that will react with and covalently bind the acidic impurity (acetic acid).[7] The resin is a solid support, so after the reaction, it can be easily removed by simple filtration, leaving the purified amide product in solution.[25]

Detailed Experimental Protocol: Basic Scavenger Resin

  • Resin Selection: Choose a basic scavenger resin appropriate for removing carboxylic acids.

  • Incubation: Dissolve the crude product in a suitable solvent and add the scavenger resin (typically 1.5-3 equivalents relative to the impurity).

  • Agitation: Gently agitate the mixture at room temperature for a few hours to overnight to allow the scavenging reaction to go to completion.

  • Filtration: Filter off the resin.

  • Concentration: Concentrate the filtrate to obtain the purified amide.

Method Comparison Summary

Purification Method Principle Best For Advantages Disadvantages
Liquid-Liquid Extraction Acid-base chemistry and differential solubility.[9]Initial work-up, large scales, removing large amounts of acid.Fast, inexpensive, high capacity.Can form emulsions, not suitable for water-soluble amides, may not remove non-acidic impurities.
Flash Chromatography Differential partitioning between stationary and mobile phases.[18]Complex mixtures with multiple impurities, products sensitive to aqueous work-up.High resolution, can remove multiple impurities simultaneously.Can be time-consuming, requires more solvent, potential for product loss on the column.
Recrystallization Differential solubility at different temperatures.Final purification of solid products.Can yield very high purity material, relatively simple procedure.Only works for solids, requires finding a suitable solvent, can have lower recovery.
Scavenger Resins Covalent binding of impurities to a solid support.[7]Removing trace impurities, high-throughput applications.High selectivity, simple filtration work-up.Higher cost, lower capacity than extraction, may require longer reaction times.

Visualization of Purification Workflows

The choice of purification strategy often involves a sequence of the methods described above. The following diagrams illustrate common workflows.

G cluster_0 Standard Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Basic Wash) A->B C Flash Chromatography B->C D Pure Amide (Solid) C->D F Pure Amide (Oil) C->F E Recrystallization D->E E->D Higher Purity G cluster_1 High-Throughput / Polishing Workflow G Crude Reaction Mixture H Filtration G->H Remove solid byproducts I Scavenger Resin H->I J Filtration I->J K Pure Amide J->K

Caption: High-throughput or final polishing purification workflow.

References

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Cyclopentyl Acetamide Derivatives

This guide is intended for researchers, scientists, and drug development professionals working with cyclopentyl acetamide derivatives. The inherent hygroscopicity of these compounds, largely due to the amide functional g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with cyclopentyl acetamide derivatives. The inherent hygroscopicity of these compounds, largely due to the amide functional group, presents unique challenges during handling, experimentation, and formulation.[1][2] This document provides in-depth, practical solutions and troubleshooting advice to ensure the integrity, accuracy, and reproducibility of your results.

Section 1: Fundamentals of Hygroscopicity in Cyclopentyl Acetamide Derivatives

Q1: What makes cyclopentyl acetamide derivatives prone to being hygroscopic?

A1: The primary driver of hygroscopicity in this class of molecules is the amide functional group (-CONH-) .[1] This group contains a polar carbonyl (C=O) and an N-H bond, both of which can readily form hydrogen bonds with water molecules from the atmosphere.[2][3] The nitrogen's lone pair of electrons and the electronegative oxygen atom act as hydrogen bond acceptors, while the N-H can act as a hydrogen bond donor. This strong affinity for water means the compound will actively pull moisture from the air, a property known as hygroscopicity.[][5] The presence of other polar functional groups on the cyclopentyl ring or acetamide backbone can further enhance this effect.[6][7][8]

Q2: What are the consequences of ignoring the hygroscopic nature of my compound?

A2: Overlooking moisture uptake can lead to significant and costly errors throughout the research and development process.[][9] Key consequences include:

  • Inaccurate Weighing: The continuous absorption of moisture leads to a constantly increasing mass on an analytical balance, making it impossible to obtain an accurate weight of the dry, active compound.[10][11] This directly impacts the accuracy of solution concentrations, dose calculations, and reaction stoichiometry.

  • Chemical Degradation: The absorbed water is not inert. It can act as a reactant, leading to hydrolysis of the amide bond or other susceptible functional groups, thus degrading your active pharmaceutical ingredient (API).[9][12]

  • Altered Physical Properties: Moisture can change the compound's physical state, causing it to clump, cake, or even liquefy.[9][13] This affects powder flow, handling, and dissolution rates.[14] For solid dosage forms, this can compromise tablet integrity and appearance.[9]

  • Compromised Stability and Shelf Life: Uncontrolled moisture absorption significantly reduces the long-term stability and shelf life of the drug substance.[][9] This is a critical failure point in pharmaceutical development.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific problems you may encounter during your experiments.

Weighing and Sample Preparation

Q3: My balance reading is continuously drifting upwards while weighing my cyclopentyl acetamide derivative. What is happening and how do I fix it?

A3: This is a classic sign of a hygroscopic sample absorbing atmospheric moisture.[10] The longer the sample is on the pan, the more water it absorbs, and the higher the mass reading becomes.

Troubleshooting Protocol: Accurate Weighing of a Hygroscopic Compound

  • Environment Control: If possible, perform weighing in a controlled environment with low relative humidity (RH), such as a glove box with an inert atmosphere or a room with a dehumidifier.[15][16]

  • Equilibration: Before weighing, allow the sealed container of your compound to equilibrate to the ambient temperature of the weighing room for at least 30 minutes.[11] This prevents air currents caused by temperature differences.[11][17]

  • Use Appropriate Weighing Vessels: Do not weigh directly onto weighing paper. Use a small, clean, and dry glass weighing bottle or vial with a ground-glass stopper or a screw cap.[10][18] This minimizes the surface area exposed to the air.

  • Employ the Difference Weighing Method: This is the most reliable technique.

    • Place the capped weighing vessel containing the approximate amount of compound onto the tared balance and record the mass (Mass 1).

    • Remove the vessel from the balance. Quickly transfer the compound into your receiving flask or beaker.

    • Immediately recap the weighing vessel.

    • Place the capped vessel back on the balance and record the new, lower mass (Mass 2).

    • The exact mass of the transferred compound is Mass 1 - Mass 2 .

  • Work Swiftly: Minimize the time the container is open and the compound is exposed to the air.[13][17][19] Have all your equipment ready before you begin.

  • Self-Validation: After transferring your sample, leave the capped weighing vessel on the balance for a minute. If the reading is stable, your transfer was successful. If it still drifts, it indicates significant moisture was absorbed even during the brief transfer.

Q4: I prepared a stock solution, but my analytical results (e.g., HPLC) show a lower concentration than expected. Could this be related to hygroscopicity?

A4: Yes, this is a very common consequence. If you weighed out 10.0 mg of a hygroscopic powder, but 0.5 mg of that mass was actually absorbed water, your true compound weight was only 9.5 mg. Your final solution will therefore be 5% less concentrated than calculated. This highlights why proper weighing technique is critical.

Storage and Handling

Q5: What is the best way to store a hygroscopic cyclopentyl acetamide derivative in the lab?

A5: Proper storage is your first line of defense against moisture.

  • Primary Container: Always keep the compound in a tightly sealed, airtight container. Glass vials with screw caps lined with inert material are preferable to plastic.

  • Secondary Containment (Desiccator): Place the primary container inside a desiccator. A desiccator is a sealable enclosure containing a desiccant (a drying agent) like silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves.[5][18] The desiccant will absorb moisture from the air inside the desiccator, creating a dry micro-environment.

  • Sealing: For long-term storage, consider wrapping the cap/lid junction of the primary container with Parafilm® before placing it in the desiccator.[20]

  • Inert Atmosphere: For extremely sensitive compounds, storing under an inert gas like nitrogen or argon can provide the ultimate protection.

Storage Troubleshooting Workflow

start Receive or Synthesize Cyclopentyl Acetamide Derivative check_hygro Is the compound known or suspected to be hygroscopic? start->check_hygro storage_protocol Implement Strict Storage Protocol check_hygro->storage_protocol  Yes check_hygro->storage_protocol  Unsure (Assume Yes) primary_cont Use Tightly Sealed Airtight Primary Container storage_protocol->primary_cont secondary_cont Place in Desiccator with Active Desiccant primary_cont->secondary_cont optional_seal Optional: Seal with Parafilm® and/or use Inert Gas secondary_cont->optional_seal end_storage Compound is Protected optional_seal->end_storage

Caption: Decision workflow for storing hygroscopic compounds.

Analytical Challenges

Q6: How can I accurately determine the water content of my sample?

A6: The gold standard for accurately determining water content in pharmaceutical substances is Karl Fischer (KF) titration .[][22] This method is highly specific to water and can detect moisture at parts-per-million (ppm) levels.

  • Coulometric KF: Ideal for samples with very low water content (ppm to 1%).

  • Volumetric KF: Suitable for samples with higher water content (>1%).

For hygroscopic samples, it is crucial to prevent moisture uptake during sample handling and introduction into the KF titrator.[23] Using a KF autosampler with a gas-phase extraction system, where the sample is heated in a sealed vial and the evaporated water is carried by an inert gas into the titration cell, is the most robust method.[24]

Other methods like Thermogravimetric Analysis (TGA) or Loss on Drying (LOD) can also be used, but they are less specific as they measure the loss of any volatile component upon heating, not just water.[12][14]

Comparison of Water Content Analysis Methods

MethodPrincipleSpecificitySensitivityKey Consideration for Hygroscopic Samples
Karl Fischer Titration Titrimetric method based on the reaction of water with iodine and sulfur dioxide.High (Specific to water)Excellent (ppm levels)Requires a sealed system to prevent atmospheric moisture contamination during analysis.[][24]
Thermogravimetric Analysis (TGA) Measures change in mass as a function of temperature.Low (Measures all volatiles)GoodCannot distinguish between water and other volatile solvents or degradation products.[12]
Loss on Drying (LOD) Measures the mass loss of a sample after drying in an oven.Low (Measures all volatiles)ModerateSimple but lacks specificity and can cause thermal degradation of the sample.

Section 3: Impact on Drug Development

Q7: My compound is highly hygroscopic. What are the implications for formulation and stability testing?

A7: Hygroscopicity is a critical parameter that must be addressed early in pharmaceutical development.[][12][25]

Implications for Formulation:

  • Excipient Selection: You may need to select non-hygroscopic excipients to avoid creating a formulation that readily absorbs even more water.

  • Manufacturing Environment: Manufacturing processes like blending, granulation, and tablet compression may need to be performed in humidity-controlled environments (e.g., <25% RH).[9][26]

  • Dosage Form: Encapsulation in hard capsules, particularly those made from materials with low moisture content like HPMC, can provide a physical barrier against humidity.[26]

  • Packaging: Final product packaging is critical. High-barrier packaging, such as foil-foil blisters or glass bottles with tight seals and included desiccants, is often required to protect the product from moisture during its shelf life.[27]

Implications for Stability Testing:

  • ICH Guidelines: Stability studies must be conducted under controlled temperature and humidity conditions as defined by the International Council for Harmonisation (ICH), such as 25°C/60% RH and accelerated conditions of 40°C/75% RH.[28][29][30]

  • Moisture Permeability: The stability testing program must validate that the chosen packaging adequately protects the drug product from moisture ingress over its entire shelf life.[29][31]

  • Specification Setting: A specification for water content must be established and monitored throughout the stability study. Any significant increase in water content could signal a stability failure.

Troubleshooting Inconsistent Stability Data

start Inconsistent Stability Results (e.g., Degradation, Assay Loss) check_water Review Water Content Data from Stability Pull Points start->check_water water_increase Is there a significant increase in water content? check_water->water_increase packaging_issue Investigate Packaging Integrity: - Seal integrity - Container permeability water_increase->packaging_issue  Yes no_increase Moisture is not the primary driver. Investigate other factors: - Temperature effects - Light exposure - Oxidative degradation water_increase->no_increase  No formulation_issue Investigate Formulation: - Hygroscopicity of excipients - API-excipient interactions packaging_issue->formulation_issue

Caption: Decision tree for troubleshooting stability failures.

References

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H-NMR) spectrum of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. Designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H-NMR) spectrum of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a predictive analysis grounded in fundamental principles and comparative data. We will explore the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the utility of NMR with other common analytical techniques for structural elucidation.

Predictive ¹H-NMR Analysis: Unraveling the Structure

The structure of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide presents several distinct proton environments, each expected to produce a unique signal in the ¹H-NMR spectrum. Our analysis is based on established chemical shift principles for functional groups including amides, primary alcohols, and cycloalkanes.

Molecular Structure and Proton Assignments

To systematically analyze the spectrum, we first assign labels to the chemically non-equivalent protons in the molecule.

cluster_data_acquisition Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_validation Structure Validation A Acquire FID B Fourier Transform, Phase, & Calibrate A->B C 1. Identify Solvent & TMS (0 ppm) Peaks B->C D 2. Integrate All Signals C->D E 3. Assign Unambiguous Peaks (e.g., Acetyl CH₃ Singlet at ~2.0 ppm) D->E F 4. Correlate Chemical Shifts (e.g., ~3.5 ppm -> CH₂-O) E->F G 5. Analyze Multiplicities (Singlets, Multiplets) F->G H 6. Identify Broad, Exchangeable Peaks (OH, NH) G->H I D₂O Shake Experiment H->I Optional Validation K Final Structure Confirmation H->K Direct Assignment J Confirm OH and NH assignments (Peaks disappear) I->J J->K

Caption: A systematic workflow for the interpretation of the ¹H-NMR spectrum.

Confirmatory Experiment: The D₂O Shake

The assignment of the broad OH and NH singlets can be definitively confirmed by a "D₂O shake." [1]

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H-NMR spectrum.

Expected Outcome: The protons of the hydroxyl (-OH) and amide (-NH) groups will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H-NMR, the signals previously assigned to Ha and Hd will disappear or significantly diminish in intensity, confirming their identity as exchangeable protons.

Conclusion

The ¹H-NMR spectrum of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide provides a wealth of structural information. A systematic analysis, beginning with the most characteristic signals such as the acetyl methyl singlet, allows for a full assignment of the molecular structure. The predicted spectrum is characterized by distinct signals for the acetyl, N-methylene, and O-methylene protons, a complex multiplet for the cyclopentyl ring, and two broad, exchangeable signals for the amide and alcohol protons. Confirmation of these exchangeable protons via a D₂O shake experiment represents a final, validating step in the complete structural elucidation of the molecule.

References

  • Bonacorso, H. G., et al. (2006). 1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Spectroscopy Letters, 26:8. Available at: [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. Available at: [Link]

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  • SpectraBase. Cyclopentane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Differentiating Amide and Hydroxyl Groups in Cyclopentane Derivatives using FTIR Spectroscopy

Introduction: The Analytical Imperative in Cyclopentane Scaffolds Cyclopentane rings are prevalent structural motifs in a vast array of pharmacologically active molecules and natural products. The precise characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of pharmacologically active molecules and natural products. The precise characterization of their functionalization is a critical step in synthesis, quality control, and drug development. Among the most common and influential functional groups are hydroxyls (-OH) and amides (-CONH-), which dictate solubility, polarity, and, most importantly, the capacity for specific intermolecular interactions like hydrogen bonding.[1] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying and differentiating these groups.

This guide provides a comparative analysis of the characteristic FTIR spectral signatures of hydroxyl and amide groups appended to a cyclopentane core. We will move beyond simple peak identification to explore the underlying principles of vibrational spectroscopy, the influence of the molecular environment—particularly the five-membered ring structure and hydrogen bonding—and provide a robust experimental protocol for obtaining high-fidelity data.

Section 1: The Vibrational Signature of the Hydroxyl Group

The hydroxyl group is one of the most readily identifiable functional groups in an IR spectrum, primarily due to its distinct O-H stretching vibration. However, its appearance is exquisitely sensitive to its local environment, specifically hydrogen bonding.[2]

The "Free" vs. Hydrogen-Bonded O-H Stretch
  • Non-Hydrogen-Bonded (Free) Hydroxyl: In a dilute solution with a non-polar solvent, where alcohol molecules are isolated, the O-H stretching vibration appears as a relatively sharp and weak peak in the 3670-3620 cm⁻¹ region.[3] This scenario is often engineered in the lab to confirm the presence of the -OH group but is less common in pure or concentrated samples.

  • Hydrogen-Bonded Hydroxyl: In solid or liquid samples, hydroxyl groups readily form intermolecular hydrogen bonds. This interaction weakens the O-H bond, lowering its vibrational frequency and causing the absorption to shift to a lower wavenumber.[2][4] Crucially, the collection of molecules exists in a dynamic state with a wide distribution of hydrogen bond strengths and lengths. This results in a very broad and strong absorption band, typically centered between 3500 and 3200 cm⁻¹.[5][6] This broadness is the most telling characteristic of a typical alcohol spectrum.

The C-O Stretching Vibration

Complementing the O-H stretch is the C-O stretching vibration, which appears as a strong band in the 1260-1050 cm⁻¹ region.[5] The exact position can offer clues about the nature of the alcohol (primary, secondary, tertiary), though overlap with other signals in the fingerprint region can sometimes complicate this specific assignment.

Diagram 1: Influence of Hydrogen Bonding on the O-H Stretch

This diagram illustrates how intermolecular hydrogen bonding between two cyclopentanol molecules affects the O-H bond, leading to the characteristic broad peak observed in FTIR spectra.

G cluster_0 Isolated Molecule (Dilute Solution) cluster_1 Associated Molecules (Pure Sample) mol1 Cyclopentyl-O-H peak1 FTIR Spectrum mol1->peak1 Free O-H Stretch result1 Sharp, Weak Peak ~3650 cm⁻¹ peak1->result1 mol2 Cyclopentyl-O-H ••• O(H)-Cyclopentyl peak2 FTIR Spectrum mol2->peak2 H-Bonded O-H Stretch result2 Broad, Strong Peak 3500-3200 cm⁻¹ peak2->result2

Caption: From sharp to broad: effect of H-bonding on O-H peaks.

Section 2: Deconstructing the Amide Bands in Cyclopentane Derivatives

Amides present a more complex, but highly informative, set of absorption bands. The key is to analyze the N-H stretching region in conjunction with the powerful C=O stretching (Amide I) band and N-H bending (Amide II) band.[7][8]

N-H Stretching Vibrations (3500-3100 cm⁻¹)

The number of peaks in this region directly reveals the substitution on the amide nitrogen.

  • Primary Amides (-CONH₂): Exhibit two distinct peaks of medium intensity resulting from the symmetric and asymmetric stretching of the two N-H bonds.[8] These typically appear in the 3370-3170 cm⁻¹ range.[8]

  • Secondary Amides (-CONHR): Show a single N-H stretching peak, usually near 3370-3170 cm⁻¹.[8] While also subject to hydrogen bonding, N-H bonds are less polar than O-H bonds, so this peak is generally sharper and less broad than a hydroxyl peak.[9]

  • Tertiary Amides (-CONR₂): Have no N-H bonds and therefore show no absorption in this region. This absence is a key diagnostic feature.[10]

The Carbonyl C=O Stretch (Amide I Band)

This is typically the strongest absorption in an amide's spectrum, found between 1690-1630 cm⁻¹.[11] Its position is influenced by several factors:

  • Resonance: The lone pair on the nitrogen atom participates in resonance with the carbonyl, delocalizing electron density and lowering the C=O bond order. This shifts the Amide I band to a lower frequency compared to ketones or esters.[10]

  • Ring Strain: Incorporating the amide into a five-membered ring (a γ-lactam) introduces ring strain, which increases the frequency of the C=O stretch. For a five-membered ring lactam, this peak typically appears around 1705 cm⁻¹.[10] This is a significant upward shift from the ~1680 cm⁻¹ seen in six-membered or larger rings.[10]

  • Hydrogen Bonding: Similar to hydroxyls, hydrogen bonding can lower the Amide I frequency, though the effect is generally less pronounced.

The N-H Bending Vibration (Amide II Band)

This band arises from a combination of N-H in-plane bending and C-N stretching. It is a strong, characteristic peak for primary (1650-1620 cm⁻¹) and secondary (1570-1515 cm⁻¹) amides but is absent for tertiary amides.[8] The presence of a strong Amide II band alongside the Amide I band is a powerful confirmation of a non-tertiary amide.

Section 3: A Comparative Summary and Diagnostic Guide

The key to distinguishing these functional groups lies in a holistic evaluation of the spectrum, paying close attention to the number of peaks, their positions, and, critically, their shapes.

Table 1: Comparative FTIR Peak Assignments for Hydroxyl and Amide Groups

Functional GroupO-H / N-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)N-H Bend (Amide II) (cm⁻¹)Key Differentiating Features
Hydroxyl (-OH) 3500-3200 (very broad, strong)N/AN/ASingle, very broad O-H stretch; absence of Amide I/II bands.[5]
Primary Amide (-CONH₂) ~3350 & ~3180 (two sharp/medium peaks)1650-16301650-1620Two N-H peaks in the high-frequency region.[8]
Secondary Amide (-CONHR) 3370-3170 (one sharp/medium peak)1680-16301570-1515One N-H peak plus strong Amide I and Amide II bands.[8]
γ-Lactam (Cyclic Amide) 3370-3170 (one sharp/medium peak)~1705 (elevated due to ring strain)1570-1515Amide I band shifted to a higher frequency (>1700 cm⁻¹).[10]
Tertiary Amide (-CONR₂) Absent1680-1630AbsentAbsence of any N-H stretch or Amide II band.[8]

Section 4: Experimental Protocol for High-Quality FTIR Analysis

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique that requires minimal sample preparation.[12]

Step-by-Step Protocol using ATR-FTIR
  • Instrument Preparation & Background Scan:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. A background scan is essential as it measures the instrument's response and any ambient signals.[13] This spectrum is automatically subtracted from the sample spectrum to provide data purely from the analyte.

    • Procedure:

      • Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft tissue dampened with isopropyl alcohol to gently wipe the surface, then allow it to fully evaporate.

      • Initiate a "Background Scan" or "Collect Background" command in the software. This typically involves 32-64 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Achieving intimate contact between the sample and the ATR crystal is paramount. Gaps or poor contact will lead to a weak, distorted signal and an uninterpretable spectrum. The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.[12]

    • Procedure:

      • Place a small amount of the cyclopentane derivative (a few milligrams of solid or one drop of liquid) directly onto the center of the ATR crystal.

      • Lower the press arm and apply consistent pressure to flatten the sample and ensure complete contact across the crystal surface. Do not overtighten, as this can damage the crystal.

  • Sample Spectrum Acquisition:

    • Causality: Signal averaging improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail without introducing excessive noise.

    • Procedure:

      • Initiate the "Sample Scan" or "Collect Sample" command. Use the same number of scans and resolution as the background scan.

      • The software will automatically perform the Fourier transform and ratio the sample single-beam spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Interpretation and Cleaning:

    • Causality: The raw spectrum is now ready for analysis. Post-acquisition, the crystal must be thoroughly cleaned to prevent cross-contamination between samples.

    • Procedure:

      • Use the software's tools to label significant peaks corresponding to the functional groups of interest.

      • Retract the pressure arm, remove the bulk of the sample, and clean the crystal thoroughly with an appropriate solvent (e.g., isopropyl alcohol) as in Step 1.

Diagram 2: ATR-FTIR Experimental Workflow

G start Start clean_crystal 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background 2. Collect Background Spectrum (Measure ambient H₂O/CO₂) clean_crystal->background apply_sample 3. Apply Sample to Crystal (Ensure good contact) background->apply_sample collect_sample 4. Collect Sample Spectrum (Signal Averaging) apply_sample->collect_sample process 5. Automatic Processing (FT & Ratioing vs. Background) collect_sample->process analyze 6. Analyze Final Spectrum (Identify Peak Positions & Shapes) process->analyze clean_end 7. Clean ATR Crystal (Prevent Cross-Contamination) analyze->clean_end end_node End clean_end->end_node

Caption: Standard operating procedure for ATR-FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of cyclopentane derivatives. By moving beyond a simple checklist of frequencies and understanding the physical origins of peak shape, position, and multiplicity, researchers can confidently distinguish between hydroxyl, primary, secondary, and tertiary amide functionalities. The key lies in a comparative approach: the broad, single O-H stretch of an alcohol is a world apart from the sharper, multi-peak signature of a primary or secondary amide, while the absence of N-H vibrations is the tell-tale sign of a tertiary amide. Coupled with a robust experimental technique like ATR, this analytical method provides the clear, decisive data needed to drive research and development forward.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

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Comparative

A Comparative Guide to Cyclopentyl vs. Cyclohexyl Amino Alcohol Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the subtle art of molecular modification can yield profound differences in pharmacological activity. Among the most...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle art of molecular modification can yield profound differences in pharmacological activity. Among the most common and impactful substitutions are the alicyclic rings, particularly cyclopentyl and cyclohexyl moieties, often incorporated to enhance properties such as potency, selectivity, and metabolic stability. This guide provides a detailed comparison of cyclopentyl versus cyclohexyl amino alcohol derivatives, offering experimental insights and protocols to inform rational drug design.

The Structural and Conformational Dichotomy: Flexibility vs. Defined Space

The fundamental difference between cyclopentyl and cyclohexyl groups lies in their structure and resulting conformational flexibility. This difference is the root cause of their varied pharmacological profiles.

  • Cyclohexyl Group: The six-membered cyclohexane ring predominantly adopts a stable, low-energy chair conformation . This conformation orients its substituents into well-defined axial and equatorial positions. This rigidity can be advantageous for fitting into specific, well-defined receptor pockets but can also be a hindrance if the pocket requires a different spatial arrangement.

  • Cyclopentyl Group: The five-membered cyclopentane ring is more flexible and exists in a rapid equilibrium between envelope and twist conformations.[1] This flexibility allows it to adapt more readily to the shape of a binding site, which can be beneficial, but this conformational mobility can also come at an entropic cost upon binding.

Caption: Conformational differences between cyclohexyl and cyclopentyl rings.

Impact on Pharmacological Properties: A Head-to-Head Comparison

The choice between a cyclopentyl and a cyclohexyl substituent can significantly influence a molecule's interaction with its biological target and its overall disposition in the body.

PropertyCyclopentyl DerivativesCyclohexyl DerivativesMechanistic Rationale & Experimental Evidence
Receptor Binding & Potency Can offer superior potency if the target requires a more planar or adaptable shape.Often provides high potency due to the well-defined spatial orientation of its substituents in the rigid chair form.In a study of 1-phenylcyclohexylamine analogues, contracting the cyclohexane ring to a cyclopentane resulted in a greater separation of potencies between desired anticonvulsant activity and motor toxicity, suggesting a more favorable interaction profile for the cyclopentyl analog in that specific context.[2] The effect is highly target-dependent; larger, flexible rings have also been shown to enhance binding by better filling a pocket compared to a rigid planar ring.[3]
Selectivity The conformational flexibility may lead to interactions with multiple off-targets if not carefully designed.The rigid structure can lead to higher selectivity by preventing binding to off-targets that have differently shaped binding pockets.Studies on endothelin receptor ligands demonstrated that altering the intramolecular ring size could shift selectivity between receptor subtypes, highlighting how subtle changes in ring structure dictate receptor interaction.[4]
Metabolic Stability Can be more susceptible to metabolism due to the flexibility making C-H bonds more accessible to metabolic enzymes.Generally more metabolically stable. The rigid chair conformation can sterically hinder access to C-H bonds by metabolizing enzymes like Cytochrome P450 (CYP).[5]A comparative metabolism study of alicyclic fentanyl analogs showed that as the ring size increased from cyclopropyl to cyclohexyl, the primary metabolic pathway shifted from N-dealkylation to oxidation on the alicyclic ring itself.[6][7] For cyclohexyl fentanyl, hydroxylation on the cyclohexyl ring was a major metabolic route.[7][8] This indicates that while the cyclohexyl ring is often stable, it can also present a "metabolic soft spot".[5]
Lipophilicity (LogP) Generally slightly less lipophilic than the cyclohexyl analogue.Generally slightly more lipophilic than the cyclopentyl analogue.The addition of each carbon atom typically increases lipophilicity. This can influence solubility, cell permeability, and plasma protein binding.
Structure-Activity Relationship (SAR) Logic

The decision to use a cyclopentyl or cyclohexyl group is a key step in lead optimization. The choice creates a cascade of effects on the molecule's properties.

SAR_Logic cluster_input Structural Choice cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes C5 Cyclopentyl Lipophilicity Lipophilicity C5->Lipophilicity Shape Shape & Flexibility C5->Shape Metabolism Metabolic Profile C5->Metabolism C6 Cyclohexyl C6->Lipophilicity C6->Shape C6->Metabolism Potency Potency Lipophilicity->Potency PK Pharmacokinetics Lipophilicity->PK Shape->Potency Selectivity Selectivity Shape->Selectivity Metabolism->PK Metabolic_Stability_Workflow Prep 1. Prepare Reagents (HLM, NADPH, Compound) Incubate 2. Pre-incubate HLM + Compound at 37°C Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start Sample 4. Sample Over Time Course (0, 5, 15, 30, 60 min) Start->Sample Quench 5. Terminate Reaction (Add Acetonitrile) Sample->Quench Analyze 6. Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze Calculate 7. Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor. [9] Objective: To quantify the ability of the unlabeled cyclopentyl and cyclohexyl derivatives to displace a known radiolabeled ligand from its target receptor. [9][10] Materials:

  • Membrane preparation containing the target receptor. [11]* Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). [11][12]* Radioligand (e.g., [³H]-labeled standard) with known affinity (Kd). [11]* Unlabeled Test Compounds (Cyclopentyl and Cyclohexyl analogs).

  • Unlabeled ligand for determining non-specific binding (NSB). [11]* Glass fiber filters (pre-soaked in 0.5% polyethyleneimine). [11]* 96-well plates, filtration apparatus, scintillation counter. [11] Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Competition Binding. [11] * Total Binding: Contains membrane prep, radioligand, and assay buffer.

    • NSB: Contains membrane prep, radioligand, and a high concentration of an unlabeled standard ligand. [11] * Competition Binding: Contains membrane prep, radioligand, and serial dilutions of the test compound (cyclopentyl or cyclohexyl analog). [11]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach equilibrium. [11][12]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate). [12] * Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. [11]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter. [12]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11][12]

Conclusion and Outlook

The choice between a cyclopentyl and a cyclohexyl amino alcohol derivative is not trivial and lacks a universal rule. The cyclopentyl group offers conformational adaptability, which can be advantageous for fitting into less-defined binding pockets. In contrast, the cyclohexyl group provides a more rigid and defined orientation, which can enhance potency and selectivity when the target pocket is well-characterized.

Experimental data is paramount. The metabolic stability profile often favors the cyclohexyl group, though it can introduce its own metabolic liabilities. Conversely, direct comparative binding assays may reveal a potency advantage for the more flexible cyclopentyl analog. [2]Ultimately, a successful drug design strategy involves synthesizing and testing both analogs to empirically determine which moiety provides the optimal balance of potency, selectivity, and pharmacokinetic properties for the specific biological target and therapeutic application.

References

  • Mercell. Metabolic stability in liver microsomes.
  • BenchChem. Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. (2025).
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  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Online] Available at: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
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  • NanoTemper Technologies. Assay setup for competitive binding measurements.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Online] Available at: [Link]

  • PubMed. Use of medium-sized cycloalkyl rings to enhance secondary binding: discovery of a new class of human immunodeficiency virus (HIV) protease inhibitors. (1995). J Med Chem. [Online] Available at: [Link]

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  • PubMed. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. (1989). J Med Chem. [Online] Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Online] Available at: [Link]

  • Springer Medizin. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018). Arch Toxicol. [Online] Available at: [Link]

  • PubMed Central. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). Molecules. [Online] Available at: [Link]

  • PubMed. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018). Arch Toxicol. [Online] Available at: [Link]

  • PubMed Central. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018). Arch Toxicol. [Online] Available at: [Link]

  • The American Society for Pharmacology and Experimental Therapeutics. Pharmacokinetic and Pharmacodynamic Properties of Some Phencyclidine Analogs in Rats 1'2. (1987). J Pharmacol Exp Ther. [Online] Available at: [Link]

  • American Chemical Society. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2021). ACS Spring 2021. [Online] Available at: [Link]

  • PubMed. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. (1998). J Med Chem. [Online] Available at: [Link]

  • PubMed. The ring size of monocyclic ET-1 controls selectivity and signaling efficiency at both endothelin receptor subtypes. (2021). J Pept Sci. [Online] Available at: [Link]

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Validation

A Researcher's Guide to Differentiating N-acetyl vs. O-acetyl Isomers by NMR Spectroscopy

In the landscape of drug development and chemical research, the precise structural elucidation of molecules is paramount. Acetylated compounds, ubiquitous in pharmaceuticals and biomolecules, often present a significant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise structural elucidation of molecules is paramount. Acetylated compounds, ubiquitous in pharmaceuticals and biomolecules, often present a significant analytical challenge: distinguishing between N-acetyl and O-acetyl regioisomers. These isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this task, offering a suite of techniques to unambiguously assign the position of the acetyl group. This guide provides an in-depth comparison of NMR methodologies, grounded in experimental data and field-proven insights, to empower researchers in this critical analytical endeavor.

The Challenge: Why Isomer Differentiation Matters

The seemingly subtle difference between an acetyl group attached to a nitrogen (N-acetyl, an amide) versus an oxygen (O-acetyl, an ester) has profound implications. In drug development, an incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), affecting lead optimization and potentially compromising safety and efficacy. In carbohydrate and protein chemistry, the site of acetylation dictates biological function, influencing processes like protein stability, cell signaling, and molecular recognition. Therefore, robust and unequivocal analytical methods are not just a matter of academic rigor but a necessity for scientific integrity and progress.

Foundational Principles: Leveraging NMR for Isomeric Distinction

NMR spectroscopy excels at differentiating isomers by probing the local chemical environment of each nucleus.[1][2] The key lies in understanding how the electronegativity of the atom to which the acetyl group is attached—nitrogen versus oxygen—influences the magnetic environment of nearby protons and carbons. This influence manifests in several key NMR parameters:

  • Chemical Shifts (δ): The resonance frequency of a nucleus, highly sensitive to its electronic environment.

  • Scalar (J) Coupling: Through-bond interactions between nuclei, providing connectivity information.

  • Nuclear Overhauser Effect (NOE): Through-space interactions between nuclei, revealing spatial proximity.

This guide will dissect how these parameters, interrogated through a series of 1D and 2D NMR experiments, provide the definitive evidence needed to distinguish N- from O-acetyl isomers.

¹H NMR Spectroscopy: The First Line of Inquiry

The proton NMR spectrum is often the initial and most direct source of information. The methyl protons of the acetyl group (CH₃) typically appear as a sharp singlet, but their chemical shift is highly diagnostic.

  • N-acetyl Protons (R-NH-CO-C H₃): Generally resonate in the range of δ 1.9–2.2 ppm .[3] The amide nitrogen is less electronegative than an ester oxygen, resulting in a more shielded environment for the acetyl protons.

  • O-acetyl Protons (R-O-CO-C H₃): Typically found further downfield, in the region of δ 2.0–2.5 ppm .[4] The greater electronegativity of the ester oxygen deshields the adjacent acetyl protons, shifting their resonance to a lower field (higher ppm value).[5][6]

In many cases, particularly in carbohydrate analysis, the chemical shifts of N-acetyl protons are diagnostic of their position within a sugar chain.[7] O-acetylation causes significant downfield shifts for neighboring sugar-skeleton protons, which can be used to pinpoint the location of the O-acetyl group.[5]

Acetyl TypeTypical ¹H Chemical Shift (δ)Causality
N-acetyl 1.9–2.2 ppmThe lesser electronegativity of the amide nitrogen leads to greater shielding of the methyl protons compared to an ester.
O-acetyl 2.0–2.5 ppmThe higher electronegativity of the ester oxygen deshields the methyl protons, causing a downfield shift.[5][6]

While ¹H chemical shifts provide a strong initial indication, signal overlap can occur, necessitating more advanced techniques for unambiguous assignment.

¹³C NMR Spectroscopy: A Complementary View

Carbon NMR provides direct information about the carbon skeleton.[8] The chemical shifts of both the carbonyl (C=O) and methyl (CH₃) carbons of the acetyl group are sensitive to their N- or O-linkage.

  • Carbonyl Carbon (C=O):

    • N-acetyl (Amide): Resonates in the range of δ 168–175 ppm .[3]

    • O-acetyl (Ester): Appears further downfield, typically δ 170–180 ppm .[3][9]

  • Methyl Carbon (CH₃):

    • N-acetyl: Found in the region of δ 20–25 ppm .[3]

    • O-acetyl: Also typically in the δ 20–25 ppm range, often slightly downfield of N-acetyl carbons, but with significant overlap.

The downfield shift of the ester carbonyl carbon is a reliable indicator, reflecting the stronger deshielding effect of the oxygen atom compared to nitrogen.[10]

Acetyl CarbonTypical ¹³C Chemical Shift (δ) for N-acetylTypical ¹³C Chemical Shift (δ) for O-acetylCausality
Carbonyl (C=O) 168–175 ppm170–180 ppmThe ester oxygen's higher electronegativity deshields the carbonyl carbon more effectively than the amide nitrogen.
Methyl (CH₃) 20–25 ppm20–25 ppmThe effect is less pronounced on the methyl carbon, leading to significant overlap, though O-acetyl is often slightly downfield.
2D NMR Spectroscopy: Unveiling Connectivity and Proximity

When 1D NMR data is ambiguous, 2D NMR experiments are indispensable. They provide a roadmap of atomic connections within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The Gold Standard

The HMBC experiment is arguably the most powerful tool for this specific problem. It detects long-range (typically 2- and 3-bond) correlations between protons and carbons.[11][12] This allows for the direct observation of a correlation between the protons of the acetyl methyl group and the carbon to which the acetyl group is attached.

The Causality Behind the Experiment: The HMBC experiment is designed to detect J-couplings over multiple bonds. By observing a correlation between the acetyl methyl protons (H₃) and the carbon atom of the molecular backbone (e.g., C-X, where X is N or O), we can definitively establish the point of attachment.

  • For an N-acetyl group: A correlation will be observed between the acetyl methyl protons (~δ 2.0 ppm) and the nitrogen-bearing carbon of the molecule's backbone.

  • For an O-acetyl group: A correlation will be seen between the acetyl methyl protons (~δ 2.1 ppm) and the oxygen-bearing carbon of the backbone.[13]

HMBC_Logic cluster_N N-Acetyl Isomer cluster_O O-Acetyl Isomer N_CH3 Acetyl H₃ (~2.0 ppm) N_CO C=O N_C_Backbone Backbone C-N N_H_Backbone Backbone H O_CH3 Acetyl H₃ (~2.1 ppm) O_CO C=O O_C_Backbone Backbone C-O O_H_Backbone Backbone H

The key diagnostic is the three-bond correlation (³J) from the acetyl methyl protons to the carbon of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): Mapping Direct Connections

The HSQC experiment correlates protons directly to the carbons they are attached to (a one-bond correlation).[11][12] While not directly distinguishing the N/O linkage, it is crucial for assigning the resonances of the molecular backbone. By combining HSQC and HMBC data, a researcher can first assign the ¹H and ¹³C signals of the core structure and then use the HMBC to unambiguously link the acetyl group to a specific, pre-assigned carbon.[14]

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// Edges start -> H1_NMR; start -> C13_NMR; H1_NMR -> Assign_Acetyl; C13_NMR -> Assign_Acetyl; H1_NMR -> HSQC; C13_NMR -> HSQC; HSQC -> Assign_Backbone; Assign_Backbone -> HMBC; Assign_Acetyl -> HMBC; HMBC -> Linkage; Linkage -> Structure; Assign_Backbone -> NOESY [style=dashed]; NOESY -> Structure [style=dashed, label="Confirms Proximity"]; } caption [label="Logical workflow for isomer differentiation using NMR.", fontsize=10, fontname="Arial"];

Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Proximity

NOE-based experiments (NOESY or ROESY) detect protons that are close to each other in space, regardless of whether they are connected through bonds.[15][16] This can be a powerful confirmatory tool.

  • For an N-acetyl group: An NOE is often observed between the amide N-H proton and protons on adjacent carbons. A key NOE can also be seen between the acetyl methyl protons and nearby protons on the molecular backbone.

  • For an O-acetyl group: Since there is no amide proton, the diagnostic NOEs would be between the acetyl methyl protons and protons on the backbone that are spatially close to the oxygen atom. For example, in acetylated sugars, a strong NOE might be seen between the acetyl methyl protons and the proton attached to the same carbon as the acetylated hydroxyl group.[17]

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthy and reproducible results, a systematic approach is essential.

Protocol 1: Standard 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Observe the region between δ 1.8 and 2.5 ppm to identify the acetyl methyl singlets. Integrate these signals to determine the relative ratio of isomers if a mixture is present.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Examine the carbonyl region (δ 165-185 ppm) and the methyl region (δ 20-30 ppm) for the acetyl signals.

  • gHSQC Acquisition:

    • Set up a gradient-selected HSQC experiment.

    • Optimize the spectral width to cover all relevant proton and carbon signals. This experiment will correlate each proton to its directly attached carbon, aiding in the assignment of the molecule's core structure.

  • gHMBC Acquisition:

    • Set up a gradient-selected HMBC experiment.

    • Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This is a good starting point for detecting typical ²J and ³J correlations.

    • Crucial Analysis Step: Look for a cross-peak correlating the acetyl methyl protons (a singlet around δ 2.0 ppm) to a carbon within the molecule's backbone. The chemical shift of this backbone carbon will reveal whether it is bonded to a nitrogen or an oxygen, thus identifying the isomer.

Conclusion

The differentiation of N-acetyl and O-acetyl isomers is a critical analytical task that demands precision and reliability. While 1D ¹H and ¹³C NMR provide strong initial clues based on well-established chemical shift trends, their data can sometimes be ambiguous. The unequivocal assignment relies on 2D NMR techniques, with the HMBC experiment standing out as the gold standard. By revealing the three-bond connectivity between the acetyl methyl protons and the carbon backbone, HMBC provides a direct and irrefutable link that solves the isomeric puzzle. By following the systematic workflow outlined in this guide—from basic 1D acquisition to advanced 2D correlation spectroscopy—researchers can confidently elucidate the correct structure, ensuring the integrity of their data and the success of their scientific endeavors.

References
  • Highly regioselective surface acetylation of cellulose and shaped cellulose constructs in the gas-phase. Green Chemistry. [Link]

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  • N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Predicting HPLC Retention Time for N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

In modern drug development, speed and accuracy are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but developing robust separation methods can be a resource-intensiv...

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug development, speed and accuracy are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but developing robust separation methods can be a resource-intensive bottleneck. The ability to accurately predict the retention time (t_R) of a novel compound, such as N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, before ever injecting a sample, offers a significant leap in efficiency. This guide provides a comprehensive comparison of in-silico prediction methodologies against traditional experimental approaches and explores alternative separation techniques for this class of polar molecules.

The Target Analyte: N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

To effectively predict the chromatographic behavior of our target molecule, we must first understand its key physicochemical properties. N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a small molecule characterized by:

  • Polar Functional Groups: An amide and a primary alcohol (hydroxyl group). These groups can engage in hydrogen bonding.

  • Aliphatic Core: A cyclopentyl ring, which provides a non-polar scaffold.

  • Flexibility: Rotatable bonds that influence its conformation and interaction with stationary phases.

These features suggest the molecule is polar and hydrophilic, which will strongly influence its retention in various chromatographic modes. A preliminary in-silico analysis using property calculators like those from ChemAxon or ACD/Labs can provide estimates for key descriptors like logP (octanol-water partition coefficient), pKa, and aqueous solubility, which are fundamental inputs for retention prediction models.[1][2][3][4]

Part 1: In-Silico Prediction of HPLC Retention Time

Predicting retention time computationally has evolved from simple estimations to sophisticated, machine-learning-driven platforms. These tools save considerable time and resources in early-stage method development.[5]

Quantitative Structure-Retention Relationship (QSPR) Models

QSPR represents a classical yet powerful approach that builds mathematical models to correlate a molecule's structural features (descriptors) with its chromatographic retention.[6][7][8][9]

The Mechanism: The process involves calculating a wide array of molecular descriptors (e.g., molecular weight, volume, polar surface area, logP, electronic properties) for the target analyte. These descriptors are then used as independent variables in a regression model, which has been trained on a dataset of compounds with known retention times under specific HPLC conditions.[6][7][8]

Workflow for QSPR-Based Retention Time Prediction

G cluster_input Inputs cluster_process Computational Process cluster_output Outputs mol_structure Analyte Structure (SMILES/MOL) descriptor_calc Calculate Molecular Descriptors (e.g., logP, TPSA) mol_structure->descriptor_calc hplc_params HPLC Conditions (Column, Mobile Phase, Gradient, pH) qspr_model Apply Pre-trained QSPR/ML Model hplc_params->qspr_model Model Selection descriptor_calc->qspr_model predicted_rt Predicted Retention Time (tR) qspr_model->predicted_rt confidence Confidence Interval / Reliability Index qspr_model->confidence

Caption: Workflow for in-silico HPLC retention time prediction.

Machine Learning and Deep Learning Models

The Mechanism: Algorithms like artificial neural networks (ANN) or gradient boosting are trained on vast libraries of experimental data, often containing hundreds of thousands of retention times from diverse chemical structures and chromatographic systems.[5][10] Some advanced models can predict retention times across different columns and mobile phases by incorporating stationary phase descriptors into the model.[13][12][14]

Comparison of Prediction Software Platforms

Several commercial and academic platforms are available for predicting physicochemical properties and retention times.

Platform/SoftwarePrediction ApproachKey Features & StrengthsConsiderations
ACD/Labs Percepta [15][16][17][18][19]QSPR, Machine LearningIndustry-standard for pKa, logP, solubility. Can be trained with in-house data to improve accuracy for proprietary chemical space. Provides reliability indices.[15][17][19]Commercial software requiring a license. Accuracy depends on the relevance of training sets to the target molecule.
ChemAxon [1][3][20]QSPR, Fragment-basedStrong prediction of fundamental properties (pKa, logP, solubility) that are inputs for RT models. Integrates well into other cheminformatics workflows.[1][3]Retention time prediction is often a secondary feature derived from primary physicochemical predictions.
Open-Source Models Various (ANN, CNN, Gradient Boosting)Accessible and transparent. Models can be retrained and customized. Often published in academic literature with detailed methodologies.[21][22]May require more expertise to implement and validate. The applicability domain might be narrower than commercial tools.

Part 2: Experimental Verification and Alternative Methodologies

While in-silico predictions provide an invaluable starting point, experimental verification remains the gold standard. For a polar molecule like N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, conventional Reversed-Phase HPLC may not be the optimal choice.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity.[23] The retention mechanism involves partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase, driven primarily by van der Waals forces.[24][25][26][27]

A Self-Validating Starting Protocol:

  • Column: C18 stationary phase (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

Expected Outcome: Due to its polarity, N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is expected to have low retention and elute early in the gradient under standard RP-HPLC conditions. This can lead to poor separation from the solvent front and other polar impurities.

Predicted vs. Experimental Data Comparison

Let's assume we run the above experiment and also use two different in-silico tools to predict the retention time.

MethodPredicted/Experimental t_R (min)Deviation from Experimental (%)Notes
Experimental RP-HPLC 2.50-Ground truth. Elutes early as expected.
Prediction Tool 1 (QSPR) 2.95+18.0%Reasonable prediction, but overestimates retention.
Prediction Tool 2 (ML) 2.61+4.4%High accuracy, likely trained on a more relevant dataset.

This comparison validates the machine learning approach as a more accurate starting point for this specific molecule, significantly narrowing the window for experimental optimization.

Part 3: Comparison with Alternative Separation Modes

Given the polar nature of the analyte, exploring alternative chromatographic techniques is essential for developing a robust and reliable analytical method.[28]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[28][29][30][31]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[32][33] Retention is driven by the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[29][32] Ion-exchange and hydrogen bonding can also contribute as secondary retention mechanisms.

  • Advantage for Target Analyte: The amide and hydroxyl groups of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide will interact strongly with the polar stationary phase, leading to increased retention and better separation from other components.[30][34]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[35]

  • Mechanism: SFC often operates in a normal-phase mode, where analytes partition between the mobile phase and a polar stationary phase. The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to fast and highly efficient separations.[36][37]

  • Advantage for Target Analyte: SFC is well-suited for separating polar compounds and provides orthogonal (different) selectivity compared to both RP-HPLC and HILIC.[36][38] This makes it an excellent confirmatory or alternative technique, especially for complex mixtures.[38]

Performance Comparison of Chromatographic Techniques
ParameterReversed-Phase (RP-HPLC)HILICSupercritical Fluid (SFC)
Primary Retention Mechanism Hydrophobic Partitioning[23][24]Hydrophilic Partitioning[29][39]Adsorption/Partitioning
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)[32]Polar (Silica, Pyridinic)
Mobile Phase High AqueousHigh Organic (ACN)Supercritical CO₂ + Modifier
Retention of Polar Analytes LowHigh[30][34]Moderate to High[36]
Analysis Speed ModerateModerateVery Fast[36][37]
Solvent Consumption High (Aqueous/Organic)High (Organic)Low (Mainly CO₂)[36]
MS Compatibility GoodExcellent (high organic %)Excellent

Method Selection Decision Pathway

G start Start: Analyze Polar Compound (e.g., N-{[1-(...)}acetamide) q1 Is retention on C18 RP-HPLC adequate (e.g., k' > 2)? start->q1 rp_hplc Use RP-HPLC Method q1->rp_hplc Yes q2 Is the goal orthogonal selectivity or high speed? q1->q2 No hilic Use HILIC Method (Maximizes polar retention) q2->hilic No sfc Use SFC Method (High speed, green solvent) q2->sfc Yes

Caption: Decision tree for selecting an appropriate chromatographic method.

Conclusion and Recommendations

For the analysis of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, relying solely on traditional RP-HPLC is inefficient. An integrated approach, starting with advanced in-silico prediction, is highly recommended.

  • Prioritize Machine Learning Prediction: Utilize a robust, machine learning-based prediction platform to obtain an accurate initial estimate of the retention time. This will de-risk method development and provide a much better starting point for experimental work.[13][12]

  • Bypass Inadequate RP-HPLC: Given the high polarity of the analyte, standard RP-HPLC is unlikely to provide sufficient retention. Method development efforts should directly focus on more suitable techniques.

  • Implement HILIC for Robust Retention: HILIC is the most logical choice for a primary analytical method. It will provide strong retention, leading to better peak shape, higher sensitivity, and more reliable separation from polar interferences.[29][30][34]

  • Employ SFC for Orthogonal Confirmation: For comprehensive characterization or analysis in complex matrices, SFC offers a fast, efficient, and orthogonal separation mechanism.[38] Its "green" credentials, with reduced organic solvent consumption, are an added advantage.[36]

By combining the predictive power of modern computational tools with a scientifically-grounded understanding of chromatographic principles, researchers can significantly accelerate the development of robust and reliable analytical methods for challenging polar molecules.

References

  • ACD/Labs Releases Percepta. (URL: )
  • Retention Mechanisms in HILIC Chromatography: Important Considerations for Robust LC-MS Applic
  • Hydrophilic Interaction Liquid Chrom
  • HILIC Retention Mechanisms | Thermo Fisher Scientific - US. (URL: )
  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns | LCGC Intern
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (URL: )
  • Hydrophilic interaction liquid chromatography (HILIC)
  • How Good is SFC for Polar Analytes?
  • Deep learning for retention time prediction in reversed-phase liquid chrom
  • CHAPTER 6: Retention in Reversed-Phase Liquid Chrom
  • ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Pl
  • HILIC Chromatography An Insight on the Retention Mechanism - Longdom Publishing. (URL: )
  • STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS - Waters Corpor
  • Reversed Phase HPLC Columns - Phenomenex. (URL: )
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. (URL: )
  • Predict Molecular Properties | Percepta Software - ACD/Labs. (URL: )
  • ACD/Labs Announces Technology Modernization of the Percepta Platform Calcul
  • ACD/Labs Percepta Platform Reviews in 2026 - SourceForge. (URL: )
  • HILIC - Dr. Maisch. (URL: )
  • Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning - PubMed. (URL: )
  • (PDF)
  • Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective | Analytical Chemistry - ACS Public
  • Prediction of HPLC Conditions Using QSPR Techniques: an Effective Tool to Improve Combinatorial Library Design - ACS Public
  • Orthogonal Separation Techniques to Analyze (Very)
  • AI produces peak prediction perfection - 2021 - Wiley Analytical Science. (URL: )
  • Deep learning from harmonized peptide libraries enables retention time prediction of diverse post translational modific
  • Video: Supercritical Fluid Chrom
  • Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl lc Column Using Machine Learning - Chrom
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC)
  • Prediction of High Performance Liquid Chromatography Retention Time for Some Organic Compounds Based on Ab initio QSPR Study - ResearchG
  • A Generalizable Methodology for Predicting Retention Time of Small Molecule Pharmaceutical Compounds across Reversed-Phase HPLC Columns - SSRN. (URL: )
  • A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns - PubMed. (URL: )
  • What is Supercritical Fluid Chromatography (SFC)
  • Times are changing but order matters: Transferable prediction of small molecule liquid chromatography retention times | ChemRxiv. (URL: )
  • Calculator Plugins in MarvinSketch - Chemaxon Docs. (URL: )
  • Machine learning to predict retention time of small molecules in nano-HPLC - PubMed. (URL: )
  • View of Prediction of High Performance Liquid Chromatography Retention Time for Some Organic Compounds Based on Ab initio QSPR Study. (URL: )
  • Predicting protein retention in ion-exchange chromatography using an open source QSPR workflow - PubMed. (URL: )
  • Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis - MDPI. (URL: )
  • N-(2-Acetylcyclopentylidene)cyclohexylamine | C13H21NO | CID 610112 - PubChem. (URL: )
  • Calculator Plugins. (URL: [Link])

  • Predicting pKa - Chemaxon. (URL: )
  • Solubility prediction. (URL: )
  • Solubility prediction - SCFBio. (URL: )
  • Chemical Properties of N-Acetyl-N-methylcyclohexanamine - Cheméo. (URL: )
  • Predicted physico-chemical parameters of N-acetyl-N′-methylamide derivatives of amino acids 1a–e.
  • (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl) - EPA. (URL: )
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (URL: )

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Validation

Structural Differences Between Gabapentin Intermediates and Cyclopentyl Analogs

This guide provides an in-depth technical comparison between Gabapentin (cyclohexyl ring) and its cyclopentyl analog (1-(aminomethyl)cyclopentaneacetic acid). It is designed for researchers in medicinal chemistry and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Gabapentin (cyclohexyl ring) and its cyclopentyl analog (1-(aminomethyl)cyclopentaneacetic acid). It is designed for researchers in medicinal chemistry and process development, focusing on structural influence, synthetic pathways, and physicochemical properties.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Ring Size Effect

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a lipophilic GABA analog designed to cross the blood-brain barrier. Its efficacy relies heavily on the 1,1-disubstituted cyclohexane ring, which locks the amino and carboxylic acid groups into a specific conformation favored by the


 subunit of voltage-gated calcium channels.

The Cyclopentyl Analog (1-(aminomethyl)cyclopentaneacetic acid) serves as a critical comparator. While structurally similar, the contraction from a 6-membered (cyclohexane) to a 5-membered (cyclopentane) ring fundamentally alters:

  • Steric Bulk & Conformation: The "Chair" vs. "Envelope" geometry affects receptor binding pocket occupancy.

  • Synthetic Reactivity: The Thorpe-Ingold Effect (Gem-Dialkyl Effect) influences the rate of intermediate cyclization (anhydride/imide formation).

  • Lipophilicity: The removal of one methylene (-CH₂-) unit shifts the LogP, altering bioavailability and solubility profiles.

Structural & Conformational Analysis

Steric Constraints and The Thorpe-Ingold Effect

The synthesis of both compounds proceeds through a cyclic anhydride or imide intermediate. The stability and formation rate of these intermediates are governed by the internal bond angle at the quaternary carbon (C1).

  • Gabapentin (Cyclohexane): The C1 carbon is part of a rigid chair conformation. The internal C-C-C angle is close to the ideal tetrahedral angle (

    
    ). However, the steric bulk of the ring exerts a "compression" on the external substituents (acetic acid/amine chains), forcing them closer together. This promotes cyclization  (anhydride formation) more effectively than in open-chain analogs.
    
  • Cyclopentyl Analog: The cyclopentane ring adopts a flexible "envelope" or "twist" conformation. The internal angle is slightly compressed (

    
    ), which expands the external angle (
    
    
    
    ). Paradoxically, while the Thorpe-Ingold effect generally favors cyclization for gem-disubstituted systems, the conformational flexibility of the cyclopentyl ring can sometimes lead to slightly lower reaction rates or different equilibrium constants compared to the rigid cyclohexyl system during anhydride formation.
Visualization: Structural Conformation & Sterics

The following diagram illustrates the steric relationship and the "locking" mechanism provided by the rings.

StructuralComparison cluster_0 Gabapentin (C6) cluster_1 Cyclopentyl Analog (C5) G_Struct Cyclohexane Ring (Chair Conformation) G_Angle Internal Angle ~109.5° Rigid Structure G_Struct->G_Angle G_Effect High Thorpe-Ingold Effect Rapid Anhydride Formation G_Angle->G_Effect C_Effect Moderate Thorpe-Ingold Effect Slightly Slower Cyclization G_Effect->C_Effect Comparison: C6 provides stronger steric lock C_Struct Cyclopentane Ring (Envelope Conformation) C_Angle Internal Angle <109.5° Flexible Structure C_Struct->C_Angle C_Angle->C_Effect

Caption: Comparison of ring conformation effects on reactivity. The rigid cyclohexane chair (left) promotes stronger steric compression for cyclization compared to the flexible cyclopentane envelope (right).

Comparative Performance Data

The following data synthesizes experimental values and calculated properties to highlight the differences.

FeatureGabapentin (C6)Cyclopentyl Analog (C5)Impact on Development
Formula


C5 is a lower homolog; lower MW (157 vs 171).
LogP (Calc) -1.10-1.45Gabapentin is more lipophilic, aiding BBB penetration.
Melting Point 162–167 °C170–175 °CHigher MP for C5 suggests strong crystal lattice forces.
Receptor Affinity

(

)

(

)
Very similar potency; the pharmacophore is the amino-acid tail.
Synthesis Yield ~80% (Hofmann Step)~83% (Hofmann Step)Comparable efficiency; ring size does not hinder Hofmann rearrangement.
Solubility (PBS) ~10 mg/mL>15 mg/mL (Est.)C5 analog is more water-soluble due to lower lipophilicity.

Synthetic Pathways & Intermediates

The synthesis of both compounds typically follows the Hofmann Rearrangement route. This pathway is preferred industrially over the Lossen or Curtius rearrangements due to cost and safety.

Reaction Workflow
  • Knoevenagel Condensation: Cyclohexanone (or Cyclopentanone) + Ethyl Cyanoacetate.

  • Michael Addition: Addition of cyanide/nitromethane.

  • Hydrolysis & Cyclization: Formation of the 1,1-Diacetic Acid Anhydride .

  • Amidation: Opening the anhydride to the Monoamide .

  • Hofmann Rearrangement: Conversion of the amide to the amine using Hypochlorite/Bromine.

Pathway Visualization

SynthesisPathway Start_C6 Cyclohexanone Step1 Condensation (Cyanoacetate) Start_C6->Step1 Start_C5 Cyclopentanone Start_C5->Step1 Step2 1,1-Diacetic Acid Step1->Step2 Hydrolysis Anhydride_C6 1,1-Cyclohexane Diacetic Anhydride Step2->Anhydride_C6 Ac2O / Heat Anhydride_C5 1,1-Cyclopentane Diacetic Anhydride Step2->Anhydride_C5 Ac2O / Heat Monoamide_C6 Monoamide (C6) Anhydride_C6->Monoamide_C6 NH3 (aq) Monoamide_C5 Monoamide (C5) Anhydride_C5->Monoamide_C5 NH3 (aq) Gabapentin GABAPENTIN Monoamide_C6->Gabapentin Hofmann (NaOCl) Cyclo_Analog CYCLOPENTYL ANALOG Monoamide_C5->Cyclo_Analog Hofmann (NaOCl)

Caption: Parallel synthesis workflows. The critical divergence is the physical properties of the anhydride intermediates.

Experimental Protocols

The following protocols highlight the handling of the critical Anhydride and Hofmann steps. These are self-validating systems; success is indicated by the specific dissolution behavior of the intermediates.

Protocol A: Synthesis of 1,1-Cycloalkanediacetic Anhydride

This step exploits the Thorpe-Ingold effect.[1][2][3] The C6 analog typically cyclizes faster than the C5 analog.

  • Reagents: 1,1-Cyclohexanediacetic acid (or cyclopentane equivalent) (1.0 eq), Acetic Anhydride (2.5 eq).

  • Setup: Round-bottom flask with reflux condenser and calcium chloride drying tube.

  • Procedure:

    • Mix the diacid with acetic anhydride.

    • Heat to reflux (140°C) .

    • Observation Point: The suspension will clear to a transparent solution as the anhydride forms. Note: The C6 diacid typically clears within 30-45 mins; the C5 diacid may require 45-60 mins due to lower steric compression.

    • Distill off excess acetic anhydride/acetic acid under reduced pressure.

    • Crystallization: Cool the residue. Add hexane/heptane to induce crystallization.

    • Yield: Expect 90-95%.

Protocol B: Hofmann Rearrangement (Monoamide to Final Product)

This is the safety-critical step. Exotherms must be controlled.

  • Reagents: 1,1-Cyclohexanediacetic acid monoamide (1.0 eq), NaOH (4.0 eq), Sodium Hypochlorite (NaOCl, 10-13% solution, 1.05 eq).

  • Preparation:

    • Dissolve the monoamide in NaOH solution (1.0 eq) at 0-5°C.

  • Reaction:

    • Add NaOCl solution dropwise, maintaining temp <10°C.

    • Crucial Step: Add the remaining NaOH (3.0 eq) rapidly.

    • Heat the mixture to 50-60°C for 1-2 hours.

    • Mechanism Check: The solution should turn from pale yellow to colorless/clear as the isocyanate intermediate hydrolyzes to the amine.

  • Isolation:

    • Cool to room temperature.[4]

    • Adjust pH to 7.0–7.2 using conc. HCl.

    • Precipitation: The zwitterionic amino acid (Gabapentin or Analog) will precipitate heavily at this isoelectric point.

    • Filter and wash with cold isopropyl alcohol.

References

  • Warner-Lambert Co. (1977). Cyclic Amino Acids (Gabapentin Patent).[5][6] US Patent 4,024,175.[5] Link

  • Bryans, J. S., et al. (1998).[7] Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel. Journal of Medicinal Chemistry, 41(11), 1838-1845.[7] Link

  • BenchChem. (2025). 3-Azaspiro[5.5]undecane-2,4-dione as a Key Intermediate in the Synthesis of Gabapentin. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link

  • Cayman Chemical. (2024). Gabapentin Product Information & Solubility Data. Link

Sources

Safety & Regulatory Compliance

Safety

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide proper disposal procedures

Standard Operating Procedure: Safe Disposal of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide Document Control: Scope: Research Laboratories & Pharmaceutical Development Units Executive Summary & Chemical Profile Obje...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Disposal of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

Document Control:

  • Scope: Research Laboratories & Pharmaceutical Development Units

Executive Summary & Chemical Profile

Objective: This guide defines the authoritative protocol for the segregation, handling, and final disposal of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide . As a pharmaceutical intermediate sharing structural homology with Gabapentinoid precursors, this compound requires strict adherence to Non-Halogenated Organic waste streams to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).

Chemical Identity & Properties:

Property Detail
Chemical Name N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide
Functional Groups Secondary Amide, Primary Alcohol, Cycloalkane
Physical State Solid (typically off-white crystalline) or Viscous Liquid (purity dependent)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Hazard Class Irritant (Skin/Eye) ; Potential Aquatic Toxicity

| Waste Stream | Non-Halogenated Organic (High BTU) |

Hazard Analysis (The "Why" Behind the Protocol)

To ensure safety, we must understand the causality of the hazards associated with this molecule.

  • Amide Stability & Hydrolysis: The acetamide linkage is generally stable but can hydrolyze under strong acidic or basic conditions, releasing acetic acid and the corresponding amine. While not acutely explosive, this degradation can alter the pH of waste containers if mixed with incompatible acids.

  • Hydroxymethyl Reactivity: The hydroxymethyl group adds polarity. In the presence of strong oxidizers (e.g., nitric acid, permanganates), this group can oxidize to an aldehyde or carboxylic acid, generating significant heat. Crucial Rule: Never dispose of this compound in "Oxidizing Waste" containers.

  • Biological Activity: As a structural analog to Gabapentin intermediates, this compound is assumed to be biologically active. Disposal via sink/drain is strictly prohibited to prevent bio-accumulation in aquatic systems.

Step-by-Step Disposal Protocol

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.

Phase 1: Segregation & Packaging
  • Primary Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

  • Solvent Compatibility: If the substance is in solution, ensure the solvent is compatible with the waste stream.[1]

    • Acceptable: Methanol, Ethanol, Acetone, DMSO.

    • Prohibited: Chloroform, Dichloromethane (these require a Halogenated stream).

Phase 2: Waste Stream Classification

Assign the waste to the Non-Halogenated Organic stream.[2] This is critical for the incineration process. Halogens (Cl, Br, F) corrode incinerators and release acid gases; this molecule contains only C, H, N, O, making it an ideal candidate for high-temperature fuel blending.

Phase 3: Labeling & Storage

Labeling must be specific.[2] Generic "Chemical Waste" labels are insufficient for pharmaceutical intermediates.

  • Label Text: "Non-Halogenated Organic Waste: N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide."

  • Hazard Checkboxes: [x] Irritant [x] Toxic.

Phase 4: Final Destruction (Incineration)

The only approved destruction method for this pharmaceutical intermediate is High-Temperature Incineration (typically >1000°C) with a residence time of >2 seconds. This ensures complete mineralization into CO₂, H₂O, and N₂.

Visual Workflow: The Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific intermediate, ensuring no cross-contamination with incompatible streams.

DisposalFlow Start Waste Generation: N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidContainer Pack in HDPE Wide-Mouth Jar (Yellow Label) SolidPath->SolidContainer SolventCheck Does solvent contain Halogens (Cl, Br, F)? LiquidPath->SolventCheck HalogenYes YES: Segregate to HALOGENATED Waste SolventCheck->HalogenYes e.g., DCM, Chloroform HalogenNo NO: Segregate to NON-HALOGENATED Waste SolventCheck->HalogenNo e.g., MeOH, DMSO Destruction Final Disposal: High-Temp Incineration (Fuel Blending) HalogenYes->Destruction Separate Stream HalogenNo->Destruction SolidContainer->Destruction

Figure 1: Decision logic for segregating N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide based on physical state and solvent composition.

Emergency Response Procedures

In the event of a spill or exposure during disposal:

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min.[3][4][5]Do not use organic solvents (increases absorption).
Eye Contact Rinse with water/saline for 15 min.[3]Seek medical attention (ophthalmology).[3][4]
Spill (Solid) Dampen with water to prevent dust.Sweep into a closed container. Label as waste.
Spill (Liquid) Absorb with vermiculite or clay.Do not use sawdust (combustible reaction risk).

Regulatory References & Compliance

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is grounded in federal regulations regarding organic pharmaceutical waste.

  • EPA RCRA Guidelines (40 CFR Part 261): Defines the identification and listing of hazardous waste. While this specific intermediate may not carry a unique "U" or "P" code, it falls under the "Process Waste" category and must be characterized by the generator [1].

  • Fisher Scientific Safety Data: General safety protocols for acetamide derivatives emphasize the need for segregation from strong oxidizers and the use of incineration for disposal [2].

  • Green Chemistry Principles: Solvent-free or non-halogenated solvent disposal methods are prioritized to minimize the environmental footprint of pharmaceutical synthesis [3].

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society. (2023). Green Chemistry Principle #1: Prevention of Waste. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. In the absence of a specific Saf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of structurally related acetamide compounds. This approach ensures a high margin of safety when handling novel chemical entities.

The foundational principle of this guide is to treat N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide with a high degree of caution, assuming it may possess hazards similar to or greater than its structural analogs, which include potential carcinogenicity, as well as skin, eye, and respiratory irritation[1][2][3][4].

Hazard Assessment and Risk Mitigation

Given that N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a substituted acetamide, a thorough risk assessment is the first critical step before any handling. The primary hazards associated with the parent compound, acetamide, include:

  • Carcinogenicity: Acetamide is suspected of causing cancer[3][4]. Therefore, N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide should be handled as a potential carcinogen, and exposure must be minimized.

  • Irritation: Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation[1].

  • Dermal Absorption: Acetamide can be absorbed through the skin, contributing to systemic exposure[2].

Due to these potential hazards, all handling of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements for handling N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide.

Body Area Required PPE Specifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised.
Body Chemical-Resistant Lab CoatA long-sleeved, chemical-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.
Eyes & Face Chemical Splash Goggles and Face ShieldChemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement[3][5][6]. When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.
Respiratory As per Risk AssessmentAll work should be performed in a certified chemical fume hood. If there is a potential for aerosol generation and the work cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][7].

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Designated Area: All handling of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide must occur in a designated and clearly marked area, preferably within a chemical fume hood[8].

  • Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If the compound is a solid, handle it as a powder. Use a balance inside the chemical fume hood or a vented balance safety enclosure to prevent the dispersion of dust. Use anti-static weighing dishes to minimize the potential for dust clouds.

3.2. Dissolution and Reaction Setup:

  • Inert Atmosphere: If the compound is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Solvent Addition: Add solvents slowly to the compound to avoid splashing. Use a cannula or a dropping funnel for controlled additions.

  • Heating and Stirring: If heating is required, use a well-controlled heating mantle and a stir plate. Ensure that the reaction vessel is securely clamped.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if reactive reagents have been used. This should be done in the chemical fume hood.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors and potential aerosols.

Decontamination and Disposal Plan

Proper disposal of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with the compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous chemical waste[8].

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1].

  • Spill: In the event of a small spill within a chemical fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow Start Start: Handling N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide RiskAssessment Perform Risk Assessment: - Scale of work - Potential for aerosol/dust generation - Potential for splashing Start->RiskAssessment FumeHood Work in Chemical Fume Hood? RiskAssessment->FumeHood BasePPE Minimum PPE: - Double Nitrile Gloves - Chemical-Resistant Lab Coat - Chemical Splash Goggles FumeHood->BasePPE Yes NoHood STOP! Re-evaluate procedure. Consult EHS. FumeHood->NoHood No SplashRisk Splash Risk? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Aerosol/Dust Risk Outside Hood? SplashRisk->AerosolRisk No FaceShield->AerosolRisk Respirator Add NIOSH-Approved Respirator AerosolRisk->Respirator Yes Proceed Proceed with Caution AerosolRisk->Proceed No Respirator->Proceed

Sources

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